molecular formula C10H20O2 B3427064 Terpin CAS No. 565-50-4

Terpin

Katalognummer: B3427064
CAS-Nummer: 565-50-4
Molekulargewicht: 172.26 g/mol
InChI-Schlüssel: RBNWAMSGVWEHFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terpin, a monoterpenoid with the molecular formula C10H20O2, is an organic compound of significant interest in scientific research . It belongs to the class of menthane monoterpenoids and is a colorless liquid with a sweet, woody aroma, naturally found in a variety of plants including pine trees, cumin, and thyme . The related compound, this compound hydrate (C10H20O2 · H2O), has a well-documented history of use as an expectorant, derived from sources such as turpentine, oregano, thyme, and eucalyptus . Its primary, historically recognized mechanism of action involves a direct effect on bronchial secretory cells, working to liquefy and facilitate the elimination of respiratory tract secretions . This makes it a compound of interest in respiratory and phytochemical research. Beyond its historical medicinal use, this compound serves as a raw material and flavor or fragrance ingredient in various industrial and commercial applications . It has also been studied for its potential antimicrobial, antioxidant, anti-inflammatory, and analgesic properties . This compound is a valuable building block in organic synthesis and is used in the production of other chemicals, such as terpinolene . Researchers utilize this compound in studies ranging from natural product chemistry to the development of new synthetic derivatives with biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNWAMSGVWEHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023643, DTXSID401031800, DTXSID501031803
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mg/mL at 20 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-53-5, 565-48-0, 565-50-4, 2451-01-6
Record name Terpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-p-Menthan-1,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpin, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERPIN HYDRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TERPIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menthane-1,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERPIN, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Terpin Hydrate and Codeine Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the pharmacological properties of the combination of terpin hydrate and codeine, a formulation historically used as an antitussive and expectorant. The document delves into the individual mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects of each component. It further explores the scientific rationale behind their combination, methodologies for their study, and the regulatory context that has defined their clinical use. While the synergistic action of this combination is based on the complementary effects of an expectorant and a centrally acting cough suppressant, a notable gap exists in modern scientific literature regarding rigorous quantitative studies on their pharmacodynamic and pharmacokinetic interactions. This guide aims to be a definitive resource for professionals in the field, synthesizing historical knowledge with current pharmacological principles and identifying areas for future research.

Introduction: A Historical and Clinical Perspective

The combination of this compound hydrate and codeine was a widely prescribed remedy for cough associated with bronchitis and other respiratory ailments throughout the 20th century.[1][2] The clinical rationale for this mixture is based on a dual-action approach to cough management: this compound hydrate acts as an expectorant to loosen and clear mucus from the airways, while codeine provides potent suppression of the cough reflex.[3][4]

Historically available as an elixir, this formulation's use has significantly declined, primarily due to the U.S. Food and Drug Administration (FDA) removing this compound hydrate from marketed medications in the 1990s, citing a lack of sufficient evidence for its safety and effectiveness.[1][5][6] Today, this compound hydrate and codeine elixirs are not commercially available as a standard product but can be prepared by compounding pharmacies with a valid prescription.[1][7] This guide will dissect the pharmacological underpinnings of this historical formulation to provide a detailed understanding for contemporary researchers.

The Pharmacology of Codeine

Codeine, or 3-methylmorphine, is a naturally occurring opiate found in the poppy plant, Papaver somniferum.[8] It is widely used for its analgesic, antitussive, and antidiarrheal properties.[8][9]

Mechanism of Action: A Prodrug's Journey

Codeine itself is a prodrug with a weak affinity for the μ-opioid receptor.[9][10] Its primary pharmacological effects, particularly analgesia, are mediated by its active metabolite, morphine.[9] The conversion of codeine to morphine is catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[8] Morphine is a potent agonist of the μ-opioid receptor, and its binding to these receptors in the central nervous system (CNS) is responsible for both its analgesic and antitussive effects.[10] The antitussive action is specifically attributed to its effect on the cough center in the medulla oblongata, reducing the sensitivity of the cough reflex.[11]

The metabolism of codeine is a critical factor in its clinical efficacy and is subject to significant genetic variability.

Pharmacokinetics: The Role of Genetic Polymorphism

The clinical effects of codeine are highly dependent on its metabolic fate, which is primarily governed by the activity of the CYP2D6 enzyme.[11]

  • Absorption: Codeine is well-absorbed from the gastrointestinal tract, with peak plasma concentrations reached approximately one hour after oral administration.[9]

  • Metabolism: The metabolism of codeine occurs via several pathways in the liver:

    • O-demethylation to morphine, catalyzed by CYP2D6 . This is the primary pathway for its analgesic effect.

    • N-demethylation to norcodeine, catalyzed by CYP3A4 .

    • Glucuronidation to codeine-6-glucuronide, mediated by UGT2B7 .[8]

  • Genetic Polymorphism of CYP2D6: The gene encoding CYP2D6 is highly polymorphic, leading to different metabolic phenotypes:

    • Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity cannot effectively convert codeine to morphine, leading to a lack of analgesic effect.

    • Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function.

    • Ultrarapid Metabolizers (UMs): These individuals possess multiple copies of the CYP2D6 gene, leading to rapid and extensive conversion of codeine to morphine. This can result in dangerously high morphine levels, even at standard doses, increasing the risk of opioid toxicity.[1]

  • Excretion: Codeine and its metabolites are primarily excreted in the urine.[12]

The significant inter-individual variability in response to codeine due to CYP2D6 polymorphisms is a major clinical consideration.

Pharmacodynamics: Beyond Cough Suppression

While its antitussive effect is central to its use in this combination, codeine exerts a range of pharmacodynamic effects, primarily through its metabolite morphine:

  • Analgesia: Effective for mild to moderate pain.[8]

  • Sedation and Euphoria: Common CNS effects that contribute to its abuse potential.

  • Respiratory Depression: A serious dose-dependent adverse effect.

  • Constipation: A very common side effect due to decreased gastrointestinal motility.

  • Nausea and Vomiting: Can occur due to stimulation of the chemoreceptor trigger zone.

The side effect profile of codeine, particularly sedation, constipation, and the potential for dependence, are important considerations in its clinical application.[4]

The Pharmacology of this compound Hydrate

This compound hydrate is a terpene derivative that has been historically used as an expectorant.[1] It can be derived from sources like turpentine, oregano, thyme, and eucalyptus.[5]

Mechanism of Action: An Expectorant Effect

This compound hydrate is believed to exert its expectorant effect by directly acting on the bronchial secretory cells in the lower respiratory tract.[1][5] This action is thought to increase the production of respiratory fluids, which in turn helps to liquefy and reduce the viscosity of bronchial secretions.[5] By making mucus less tenacious, this compound hydrate facilitates its removal from the airways through coughing, a process known as mucociliary clearance.[5] It is also suggested to have a weak antiseptic effect on the pulmonary parenchyma.[1]

Pharmacokinetics and Pharmacodynamics

There is a significant lack of modern pharmacokinetic and pharmacodynamic data for this compound hydrate in publicly available scientific literature. Its historical use predates the current standards for drug evaluation, and its removal from the market has limited further research. The majority of available information is descriptive and based on its historical clinical use.

The this compound Hydrate and Codeine Combination: A Scientific Scrutiny

The rationale for combining this compound hydrate and codeine is to provide both symptomatic relief from coughing and to address the underlying issue of mucus accumulation.

Pharmacodynamic Interactions: A Complementary Approach

The combination aims to leverage the distinct mechanisms of its components:

  • Codeine: Suppresses the cough reflex centrally, reducing the frequency and intensity of coughing.

  • This compound Hydrate: Acts as an expectorant, making the cough that does occur more productive by facilitating the expulsion of mucus.

While this combination is logical from a mechanistic standpoint, there is a lack of published preclinical or clinical studies that have specifically investigated and quantified any synergistic effects between the two compounds. The benefits are largely inferred from their individual actions.

Pharmacokinetic Interactions

No specific studies on the pharmacokinetic interactions between this compound hydrate and codeine have been identified in the available literature. It is unknown if this compound hydrate influences the absorption, distribution, metabolism, or excretion of codeine or its metabolites. Given that the elixir formulations often contained a high percentage of alcohol (around 42%), this could potentially influence the metabolism of codeine.[1][13]

Clinical Efficacy and Therapeutic Use

Historically, the combination was used for the management of cough in conditions such as acute and chronic bronchitis, pneumonia, and other infectious and inflammatory diseases of the upper respiratory tract.[1][5] Patient anecdotes and historical medical practice suggest that the combination was perceived as effective.[2] However, the FDA's decision to remove this compound hydrate from the market was based on a lack of robust, modern clinical trials to support these claims of efficacy and to establish a clear safety profile by current standards.[1][5]

Safety and Toxicology Profile

The adverse effects of the combination are largely attributable to its individual components, particularly codeine.[4]

  • Common Side Effects: Drowsiness, dizziness, nausea, vomiting, and constipation are frequently reported.[4][7]

  • Serious Adverse Events: Respiratory depression is a significant risk, especially in individuals who are ultrarapid metabolizers of codeine.

  • Dependence and Abuse: Long-term use of codeine can lead to physical dependence and has a potential for abuse.[1][4]

  • Alcohol Content: The high alcohol content in traditional elixir formulations is a concern, as it can potentiate the sedative effects of codeine and has its own potential for toxicity.[1][13]

  • Liver Injury: There have been case reports of liver injury associated with the elixir of this compound hydrate with codeine, although a definitive causal link is not firmly established.[14]

Regulatory Status and Historical Perspective

The regulatory landscape for this combination has been shaped by evolving standards for drug approval.

  • Historical Use: Widely used from the late 19th century through much of the 20th century.[1]

  • FDA Action: In the 1990s, the FDA concluded that there was inadequate evidence to establish general recognition of the safety and effectiveness of this compound hydrate, leading to its removal from marketed medications in the United States.[1][5]

  • Current Status: The combination is not available as a commercially manufactured product in the US. It can be prepared by compounding pharmacies upon receipt of a prescription.[1][7] Codeine is a controlled substance, and its prescription is regulated.

Methodologies for Studying this compound Hydrate and Codeine

A variety of established and specialized techniques can be employed to investigate the pharmacological profile of this combination.

In Vitro Assays: Receptor Binding Studies for Codeine

The affinity of codeine and its metabolites for the μ-opioid receptor can be determined using competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Source: Cell membranes expressing the human μ-opioid receptor (e.g., from HEK293 or CHO cells) are prepared.[15]

  • Radioligand: A tritiated opioid with high affinity for the μ-receptor, such as [³H]-DAMGO, is used.[15]

  • Incubation: Receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (codeine or its metabolites).[15]

  • Control Groups:

    • Total Binding: Membranes incubated with only the radioligand.

    • Non-specific Binding: Membranes incubated with the radioligand and a high concentration of a non-radiolabeled antagonist, such as naloxone, to determine binding to non-receptor components.[15]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.

In Vivo Models: Antitussive and Expectorant Activity

Animal models are crucial for evaluating the antitussive and expectorant properties of these compounds.

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

  • Animals: Male Hartley guinea pigs are commonly used.[16]

  • Acclimatization: Animals are acclimatized to the experimental conditions and placed individually in a transparent chamber.[8]

  • Drug Administration: Animals are pretreated with the test compound (e.g., codeine, this compound hydrate, or the combination) or vehicle, typically via oral gavage, at a specified time before cough induction.[8]

  • Cough Induction: The animals are exposed to a continuous aerosol of citric acid (e.g., 0.4 M in saline) for a defined period (e.g., 7 minutes) using an ultrasonic nebulizer.[8]

  • Observation and Recording: The number of coughs is counted during and after the exposure period. Coughs can be identified and quantified using acoustic recordings and analysis of the sound waveforms.[8][17]

  • Data Analysis: The antitussive effect is determined by comparing the number of coughs in the drug-treated groups to the vehicle-treated control group.

Analytical Chemistry: Quantification in Formulations and Biological Samples

Reliable analytical methods are essential for pharmacokinetic studies and quality control of formulations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a widely used technique for the separation and quantification of drugs in various matrices.[18]

  • Application: Reversed-phase HPLC (RP-HPLC) with a C18 or C8 column is suitable for the simultaneous determination of codeine and its metabolites in biological samples like blood and urine.[18][19]

  • Sample Preparation: For biological samples, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction is typically required to remove interfering substances.[18]

  • Detection: UV detection is commonly used for the quantification of codeine and its metabolites.[18]

Analytical Method: Gas Chromatography (GC)

  • Principle: GC is another powerful technique for the separation and quantification of volatile and thermally stable compounds.

  • Application: GC has been successfully used for the assay of this compound hydrate and codeine in elixir formulations.[20][21]

  • Methodology: The method often involves extraction of the analytes from the elixir, followed by separation and quantification using temperature-programmed GC with internal standards.[20]

Conclusion and Future Directions

The combination of this compound hydrate and codeine represents a historically significant formulation based on a sound, albeit not rigorously proven, therapeutic principle of combining an expectorant with a cough suppressant. While the pharmacology of codeine is well-understood, particularly the critical role of CYP2D6 metabolism, this compound hydrate remains a compound with a limited modern scientific evidence base.

For drug development professionals and researchers, this combination serves as an interesting case study. Key areas for future research that would be of significant scientific and clinical interest include:

  • Pharmacodynamic Synergy Studies: Rigorous preclinical studies to investigate whether the combination of this compound hydrate and codeine exhibits a synergistic, additive, or antagonistic effect on cough suppression and mucus clearance.

  • Pharmacokinetic Interaction Studies: Investigating whether this compound hydrate has any effect on the pharmacokinetics of codeine and its metabolites, particularly given the narrow therapeutic index of opioids in certain patient populations.

  • Modern Clinical Trials: While unlikely given the regulatory history, well-designed clinical trials would be necessary to definitively establish the efficacy and safety of this combination by current standards.

A deeper understanding of the interactions between these two compounds could provide valuable insights into the development of more effective and safer combination therapies for respiratory conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

ParameterCodeineMorphineCodeine-6-Glucuronide (C6G)Morphine-3-Glucuronide (M3G)Morphine-6-Glucuronide (M6G)
Tmax (hr) ~1~1-2~1.5-2~1-2~1-2
Half-life (t½) (hr) ~1.2-1.6Slower than codeine~2.25Slower than C6GSlower than codeine
Oral Bioavailability (%) ~4----
Primary Metabolic Pathway CYP2D6 (to Morphine), CYP3A4, UGT2B7Glucuronidation-UGTsUGTs

Data compiled from multiple sources.[12][22][23] Tmax and half-life can vary depending on the study population and methodology.

Visualizations

Codeine Metabolism Pathway

Codeine_Metabolism Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) Codeine_6_Glucuronide Codeine-6-Glucuronide Codeine->Codeine_6_Glucuronide UGT2B7 (Glucuronidation) Morphine_Metabolites Morphine-3-Glucuronide & Morphine-6-Glucuronide Morphine->Morphine_Metabolites UGTs (Glucuronidation) Antitussive_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Drug_Admin Drug Administration (Oral Gavage) Animal_Acclimatization->Drug_Admin Cough_Induction Cough Induction (Citric Acid Aerosol) Drug_Admin->Cough_Induction Recording Acoustic & Waveform Recording Cough_Induction->Recording Quantification Cough Quantification Recording->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow for in vivo antitussive activity testing.

References

  • Understanding Codeine Mechanism of Action and Clinical Applic
  • Mean (stdev)
  • Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs - PubMed. (URL: [Link])
  • Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PubMed Central. (URL: [Link])
  • The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - NIH. (URL: [Link])
  • Urine and Plasma Pharmacokinetics of Codeine in Healthy Volunteers: Implications for Drugs-of-Abuse Testing. (URL: [Link])
  • Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC - PubMed Central. (URL: [Link])
  • This compound Hydrate and Codeine Elixir | Hello Doctor Philippines. (URL: [Link])
  • Assay of this compound hydrate and codeine elixir by gas chromatography. | Semantic Scholar. (URL: [Link])
  • The antitussive effects of Korean red ginseng on citric acid-induced cough in Guinea pigs - International Journal of Herbal Medicine. (URL: [Link])
  • Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC - PubMed Central. (URL: [Link])
  • Time course for cough induced by citric acid in young guinea pigs who...
  • This compound - Wikipedia. (URL: [Link])
  • This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])
  • Assay of this compound hydrate and codeine elixir by gas chrom
  • This compound hydr
  • Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed. (URL: [Link])
  • Codeine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • Abstract - International Journal of Pharmaceutical Compounding. (URL: [Link])
  • Analysis of this compound hydrate and codeine elixir for codeine content - PubMed. (URL: [Link])
  • This compound HYDRATE/CODEINE side effects, medical uses, and drug interactions. (URL: [Link])
  • A Review of Analytical Methods for Codeine Determin
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - Zenodo. (URL: [Link])
  • Simultaneous determination of codeine and morphine in urine and blood by HPLC. (URL: [Link])
  • This compound Hydrate Cough Medicine Disappearance Can be Overcome. (URL: [Link])
  • Liver injury from elixir of this compound hydr
  • This compound hydr
  • Mu receptor binding of some commonly used opioids and their metabolites - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to the Solubility of Terpin Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Terpin Hydrate in Pharmaceutical Sciences

This compound hydrate (cis-p-menthane-1,8-diol monohydrate) is a well-established expectorant derived from natural sources like turpentine, oregano, and eucalyptus oils.[1][2] For over a century, it has been utilized in pharmaceutical formulations to alleviate cough and congestion associated with bronchitis and other respiratory conditions by loosening mucus.[1][3] Despite its long history, its use in over-the-counter medications in the United States was curtailed in the 1990s due to a lack of comprehensive modern data on its efficacy and safety.[1] However, it remains available through compounding pharmacies, and its unique physicochemical properties continue to make it a subject of interest for researchers and drug development professionals.[1]

Understanding the solubility of this compound hydrate in various organic solvents is paramount for the development of novel formulations, purification processes, and analytical methods. This guide provides a comprehensive overview of the solubility of this compound hydrate, blending theoretical principles with practical experimental guidance.

Physicochemical Properties of this compound Hydrate

A thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂O₃[4]
Molecular Weight 190.28 g/mol [5]
Appearance Colorless, lustrous crystals or a white crystalline powder.[2][4][2][4]
Melting Point 116-117 °C[6]
LogP (Octanol-Water) 2.32[6]

This compound hydrate's structure, featuring a cyclohexane ring with two hydroxyl groups, imparts a degree of polarity that dictates its interactions with different solvents. The presence of a water molecule in its crystalline structure also influences its solubility characteristics.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced and predictive approach involves considering the thermodynamics of dissolution and employing solubility parameter models.

Thermodynamics of Dissolution

The dissolution of a crystalline solid like this compound hydrate in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into three steps:

  • Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the this compound hydrate molecules in the crystal lattice.

  • Cavity Formation (Endothermic): Energy is needed to create a space or cavity in the solvent for the solute molecule to occupy.

  • Solvation Energy (Exothermic): Energy is released when the this compound hydrate molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of solution (ΔH_sol) is the sum of the enthalpies of these three steps. Dissolution is favored when the overall Gibbs free energy change is negative, which is a function of both the enthalpy and entropy of solution.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a powerful semi-empirical method for predicting the miscibility of substances.[7] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Quantitative Solubility of this compound Hydrate in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for this compound hydrate in a range of organic solvents. It is important to note that solubility is temperature-dependent; where available, the temperature is specified.

SolventSolubility ( g/100 mL)Temperature (°C)Molarity (mol/L)Source(s)
Ethanol 7.69200.40[8]
Ethanol (Boiling) 33.3~781.75[8]
Methanol 7.69200.40[8]
Chloroform 0.74200.039[8]
Diethyl Ether 0.71200.037[8]
Ethyl Acetate 7.69200.40[8]
Acetone SolubleNot Specified-[4]
Benzene 1.30200.068[8]
Carbon Tetrachloride 0.34200.018[8]
Carbon Disulfide 0.40200.021[8]
Petroleum Ether Practically Insoluble20-[8]
DMSO ≥10Not Specified≥0.53[9]
Water (Cold) 0.4200.021[8]
Water (Boiling) 2.941000.15[8]

Note: Some solubility data was converted from "1 gram dissolves in X mL of solvent" to g/100 mL for easier comparison.

Experimental Determination of this compound Hydrate Solubility

A robust and reliable method for determining the equilibrium solubility of this compound hydrate is the shake-flask method , followed by quantitative analysis of the saturated solution using gas chromatography (GC).[10]

Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantitative Analysis A Weigh excess This compound hydrate B Add to known volume of organic solvent A->B Step 1 C Seal vial and place in shaking incubator B->C D Incubate at constant temp. for 24-48 hours C->D Step 2 E Allow solution to settle D->E F Filter supernatant through 0.45 µm PTFE filter E->F Step 3 G Prepare serial dilutions of the filtrate F->G H Analyze by validated GC-FID method G->H Step 4a I Quantify against a standard curve H->I Step 4b solubility_logic cluster_properties Property Matching Solute This compound Hydrate (Polar, H-bond donor/acceptor) Polarity Polarity Match? Solute->Polarity H_Bond H-Bonding Capability Match? Solute->H_Bond Solvent Organic Solvent Solvent->Polarity Solvent->H_Bond Prediction Solubility Prediction Polarity->Prediction Similar H_Bond->Prediction Similar High_Sol High Solubility (e.g., Ethanol, Methanol) Prediction->High_Sol Good Match Low_Sol Low Solubility (e.g., Petroleum Ether) Prediction->Low_Sol Poor Match

Sources

degradation pathway of terpin hydrate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Degradation Pathway of Terpin Hydrate Under Acidic Conditions

Introduction

This compound hydrate (p-menthane-1,8-diol monohydrate) is a well-established expectorant, valued for its ability to loosen mucus and ease congestion associated with conditions like bronchitis and other respiratory ailments.[1][2] Structurally, it is a diol, a monocyclic monoterpenoid derived from natural sources like turpentine oil.[2] While effective, its stability in pharmaceutical formulations is a critical parameter for ensuring safety and efficacy. This is particularly true in acidic environments, which can be encountered during formulation with other active pharmaceutical ingredients (APIs) or excipients, or even during storage.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical . Moving beyond a simple recitation of facts, this document elucidates the underlying reaction mechanisms, provides field-proven experimental protocols for investigation, and offers insights into the interpretation of degradation data. The objective is to equip the reader with the fundamental knowledge and practical tools necessary to anticipate, control, and analyze the stability of this compound hydrate in the drug development lifecycle.

Chapter 1: The Chemical Landscape of this compound Hydrate Degradation

The degradation of this compound hydrate in an acidic medium is not a random breakdown but a predictable chemical transformation. Understanding this pathway is the first step toward controlling it.

The Core Reaction: Acid-Catalyzed Dehydration

The principal degradation route for this compound hydrate under acidic conditions is an acid-catalyzed dehydration reaction.[3][4] In this process, the this compound hydrate molecule, which is a diol, eliminates a molecule of water to form a more stable class of compounds. This reaction is essentially the reverse of one of the common synthesis methods for this compound hydrate, which involves the acid-catalyzed hydration of pinenes.[4][5][6] The presence of a proton (H⁺) from the acid acts as a catalyst, initiating the reaction without being consumed itself.

The Key Players: Reactants and Products
  • Reactant: The starting material is cis-Terpin hydrate (p-menthane-1,8-diol monohydrate).

  • Primary Degradants: The initial and primary products of the dehydration are a mixture of isomeric monoterpene alcohols known as terpineols. The main isomers formed are:

    • α-Terpineol

    • β-Terpineol

    • γ-Terpineol

    The relative ratio of these isomers, often cited as approximately 7:2:2 (α:β:γ), can be influenced by the specific reaction conditions.[6]

  • Secondary Degradants: If the acidic conditions are harsh enough (e.g., higher temperature or acid concentration), the terpineol products can undergo further dehydration. This second elimination reaction removes the remaining hydroxyl group and forms various terpene hydrocarbons, such as dipentene (a racemic mixture of limonene).[3][5]

The Mechanism of Transformation

The acid-catalyzed dehydration of this compound hydrate proceeds through a classic carbocation intermediate mechanism. The causality of this multi-step process is as follows:

  • Protonation: An acid catalyst (H₃O⁺) protonates one of the hydroxyl (-OH) groups of this compound hydrate. The tertiary hydroxyl group at the C8 position is preferentially protonated as it leads to a more stable carbocation.

  • Formation of a Good Leaving Group: The protonation converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺), a water molecule.

  • Loss of Leaving Group & Carbocation Formation: The C-O bond breaks, and the water molecule departs, resulting in the formation of a stable tertiary carbocation at the C8 position.

  • Deprotonation and Alkene Formation: A base (such as H₂O or the conjugate base of the acid) removes a proton from an adjacent carbon. The electrons from the C-H bond then move to form a new carbon-carbon double bond (C=C), neutralizing the carbocation and forming the final terpineol product. The specific location of the double bond depends on which adjacent proton is removed, leading to the formation of α-, β-, or γ-terpineol isomers.

G cluster_0 Step 1 & 2: Protonation & Formation of Leaving Group cluster_1 Step 3: Carbocation Formation cluster_2 Step 4: Deprotonation & Product Formation This compound This compound Hydrate (p-menthane-1,8-diol) Protonatedthis compound Protonated this compound (-OH becomes -OH₂⁺) This compound->Protonatedthis compound + H₃O⁺ - H₂O Carbocation Tertiary Carbocation (p-menthan-8-yl cation) Protonatedthis compound->Carbocation - H₂O (Loss of Leaving Group) Alpha α-Terpineol Carbocation->Alpha - H⁺ Beta β-Terpineol Carbocation->Beta - H⁺ Gamma γ-Terpineol Carbocation->Gamma - H⁺

Caption: Mechanism of acid-catalyzed dehydration of this compound hydrate.

Chapter 2: A Framework for Investigation: Forced Degradation Studies

To experimentally verify the degradation pathway and assess the stability of this compound hydrate, a forced degradation (or stress testing) study is the definitive approach. This is a core requirement of regulatory bodies like the International Council for Harmonisation (ICH) to ensure the development of robust and stability-indicating analytical methods.[7][8]

Rationale and Regulatory Context

The primary objectives of a forced degradation study are:

  • To identify likely degradation products: Forcing the degradation under exaggerated conditions reveals the potential impurities that could arise during manufacturing, storage, and administration.[7][9]

  • To elucidate degradation pathways: Understanding the chemical reactions that lead to degradation is crucial for formulation development and establishing appropriate storage conditions.[10]

  • To develop and validate stability-indicating analytical methods: The study generates samples containing the drug and its degradants, which are then used to prove that the chosen analytical method (e.g., HPLC, GC) can accurately separate and quantify the active ingredient from any impurities.[8][9]

Designing a Self-Validating Protocol

A well-designed study is a self-validating system. It involves a systematic workflow that begins with controlled stress application and culminates in unambiguous analytical characterization. The goal is to achieve a target degradation of approximately 2-20%.[7] This ensures that degradation products are formed at detectable levels without completely consuming the parent drug, which could lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

G cluster_workflow Forced Degradation Experimental Workflow start This compound Hydrate (API or Drug Product) stress Apply Stress Conditions (e.g., 0.1M HCl, 60°C) start->stress sample Sample Preparation (Neutralize, Dilute, Extract) stress->sample analyze Chromatographic Analysis (GC-MS / HPLC-DAD/MS) sample->analyze interpret Data Interpretation (Identify & Quantify Peaks) analyze->interpret pathway Elucidate Degradation Pathway interpret->pathway

Sources

Methodological & Application

Application Note: Terpin Hydrate as a Versatile Reference Standard for the Quantitative Analysis of Phytochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of terpenoids, a vast and structurally diverse class of phytochemicals, is fundamental to the quality control, efficacy, and safety assessment of herbal medicines, essential oils, and nutraceuticals. A critical and often challenging aspect of this analysis is the selection of an appropriate reference standard. Many individual terpenes are volatile, oily liquids, which complicates accurate weighing and stable storage.[1][2] This application note presents a comprehensive guide to the use of terpin hydrate (p-Menthane-1,8-diol monohydrate), a stable, crystalline solid, as a reliable and versatile reference standard for the quantification of terpenoids in various plant matrices. We provide detailed, field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and a rationale for its use in spectrophotometric total terpenoid estimation, complete with guidelines for method validation.

The Rationale for a Crystalline Standard in Terpenoid Analysis

The inherent nature of many monoterpenes and sesquiterpenes as volatile, oily liquids presents significant challenges for their use as primary quantitative standards. These challenges include:

  • Hygroscopicity and Volatility: Liquid standards can readily absorb atmospheric moisture or evaporate, altering their concentration over time.

  • Handling and Weighing Inaccuracy: Accurately weighing a small quantity of a volatile liquid is difficult and prone to error, which directly impacts the accuracy of the entire analytical method.

  • Stability: Many terpenes are susceptible to oxidation or isomerization when exposed to air, light, or temperature fluctuations, compromising the integrity of the standard.[3]

This compound hydrate overcomes these limitations. As a crystalline, non-hygroscopic solid, it offers superior stability and ease of handling.[4] Its solid nature allows for highly accurate gravimetric preparation of stock solutions, forming a reliable foundation for calibration curves and ensuring the trustworthiness of quantitative results. This is a primary reason for its adoption as a reference standard by the United States Pharmacopeia (USP).[5]

Physicochemical Profile of this compound Hydrate

A thorough understanding of the standard's properties is essential for its correct application.

PropertyValueSource(s)
Chemical Name p-Menthane-1,8-diol monohydrate[5]
CAS Number 2451-01-6[5]
Molecular Formula C₁₀H₂₀O₂·H₂O[5]
Molecular Weight 190.28 g/mol [5]
Anhydrous MW 172.27 g/mol [5]
Appearance Colorless, lustrous crystals or white powder[4]
Melting Point 115-117 °C
Solubility Sparingly soluble in water; Soluble in alcohol, ether[4]
Purity (USP) 98.0% to 100.5% (anhydrous basis)[5]
Storage Preserve in tight containers[5]

Note: For quantitative calculations, the purity stated on the Certificate of Analysis (CoA) for the specific lot of the reference standard must be used, and calculations should be performed on an anhydrous basis as specified in pharmacopeial methods.[5]

Application 1: Quantitative Analysis of Volatile Terpenoids by Gas Chromatography (GC-FID)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it ideal for the terpene profiling of essential oils and plant extracts.[6] this compound hydrate serves as an excellent external standard for this purpose. The following protocol is a comprehensive workflow for quantifying a target terpene (e.g., α-terpineol) in an essential oil sample.

GC-FID Analytical Workflow

The logical flow from sample and standard preparation to final data analysis is crucial for reproducible results.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Accurately weigh USP this compound Hydrate RS. Prepare stock & serial dilutions in ethanol/chloroform. Injection Inject Standards & Samples Inject calibration standards to build curve. Inject prepared samples. Standard_Prep->Injection Sample_Prep Sample Preparation Accurately weigh essential oil. Dilute in appropriate solvent. Sample_Prep->Injection Internal_Std Internal Standard (Optional) Prepare IS solution (e.g., Biphenyl). Spike standards and samples. Internal_Std->Injection GC_System GC-FID System Setup Column: e.g., 5% Phenyl Methylpolysiloxane Set temperatures (Inlet, Detector, Oven Program) Set gas flows (Carrier, H2, Air) GC_System->Injection Peak_Integration Peak Integration Identify and integrate peaks for this compound and target analyte(s). Injection->Peak_Integration Calibration Calibration Curve Plot Peak Area vs. Concentration. Determine Linearity (R² > 0.99). Peak_Integration->Calibration Quantification Quantification Calculate analyte concentration in sample using the regression equation. Calibration->Quantification

Caption: Workflow for GC-FID analysis of terpenoids using this compound Hydrate.

Detailed Protocol: GC-FID Quantification

This protocol is adapted from the USP monograph for this compound Hydrate assay and is suitable for quantifying related terpenes in plant extracts.[5]

3.2.1 Reagents and Materials

  • USP this compound Hydrate Reference Standard (RS)

  • Biphenyl (Internal Standard, optional, >99% purity)

  • Ethanol (200 proof, HPLC grade)

  • Chloroform (HPLC grade)

  • Plant extract or essential oil sample

  • Volumetric flasks (Class A), pipettes, and analytical balance

3.2.2 Preparation of Standard Solutions

  • Internal Standard (IS) Solution (if used): Accurately weigh and dissolve a suitable quantity of biphenyl in chloroform to obtain a solution with a concentration of approximately 20 mg/mL.[5]

  • This compound Hydrate Stock Solution (approx. 1.7 mg/mL): Accurately weigh about 170 mg of USP this compound Hydrate RS into a 100-mL volumetric flask. Dissolve in 5 mL of ethanol. If using an IS, add 5.0 mL of the IS solution. Dilute to volume with chloroform and mix thoroughly.[5] This is your highest calibration standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution with chloroform (or the solvent mixture).

3.2.3 Preparation of Sample Solution

  • Accurately weigh an amount of plant extract or essential oil expected to contain a quantifiable amount of the target analyte into a volumetric flask.

  • Dissolve the sample in a small amount of ethanol, then add the same volume of IS solution (if used) as in the standards. Dilute to volume with chloroform.

  • The final concentration should fall within the range of the calibration curve.

3.2.4 Chromatographic Conditions

  • GC System: Gas chromatograph equipped with a Flame-Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

  • Oven Program: Initial 60 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min. (This program should be optimized to ensure baseline separation of the analyte, standard, and any matrix interferents).

  • Injection: 1 µL, split mode (e.g., 50:1).

3.2.5 Data Analysis and Calculation

  • Calibration Curve: Inject each calibration standard. Plot the peak area (or the ratio of the this compound peak area to the IS peak area) against the concentration of anhydrous this compound. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Inject the sample preparation. Using the peak area of the analyte, calculate its concentration from the regression equation.

  • Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factors to report the final quantity as mg of analyte per gram of plant extract (mg/g).

Application 2: Quantitative Analysis by HPLC-PDA

For less volatile, thermally labile, or more polar terpenoids (e.g., triterpenoid acids), HPLC is the method of choice.[7] While this compound hydrate itself has a weak chromophore, it can be used as a standard for compounds with similar UV characteristics or when derivatization is employed. More commonly, it can be used to standardize a stock solution of a closely related terpene that is a liquid at room temperature, thereby creating a traceable secondary standard.

HPLC-PDA Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Accurately weigh this compound Hydrate RS. Prepare stock & serial dilutions in mobile phase. Injection Inject Standards & Samples Inject calibration standards to build curve. Inject prepared samples. Standard_Prep->Injection Sample_Prep Sample Extraction & Prep Extract plant material (e.g., sonication). Filter extract (0.45 µm) prior to injection. Sample_Prep->Injection HPLC_System HPLC-PDA System Setup Column: e.g., C18 (4.6 x 250mm, 5µm) Set Mobile Phase (Isocratic or Gradient) Set Flow Rate & Column Temperature Set PDA Wavelength HPLC_System->Injection Peak_Integration Peak Integration Identify and integrate peaks based on retention time and UV spectrum. Injection->Peak_Integration Calibration Calibration Curve Plot Peak Area vs. Concentration. Determine Linearity (R² > 0.99). Peak_Integration->Calibration Quantification Quantification Calculate analyte concentration in sample using the regression equation. Calibration->Quantification

Caption: Workflow for HPLC-PDA analysis of terpenoids using this compound Hydrate.

Detailed Protocol: HPLC-PDA Quantification

This is a general protocol that must be optimized for the specific analyte of interest.

4.2.1 Reagents and Materials

  • USP this compound Hydrate Reference Standard (RS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid or Acetic Acid (for mobile phase pH adjustment)

  • Dried, powdered plant material

  • Syringe filters (0.45 µm, PTFE or other compatible material)

4.2.2 Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound Hydrate RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of at least five standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range.

4.2.3 Sample Preparation (Example: Methanolic Extraction)

  • Accurately weigh ~1 g of dried, powdered plant material into a flask.

  • Add 20 mL of methanol.

  • Sonicate in an ultrasonic bath for 30 minutes.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Take a known volume of the filtrate and pass it through a 0.45 µm syringe filter into an HPLC vial.

4.2.4 Chromatographic Conditions

  • HPLC System: HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Example Gradient: Start at 70% A, ramp to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA scan 200-400 nm; quantification wavelength set at the λmax of the analyte.

4.2.5 Data Analysis: Follow the same procedure as for GC-FID (Section 3.2.5).

Application 3: Spectrophotometric Estimation of Total Terpenoid Content

For rapid screening or when chromatographic equipment is unavailable, a spectrophotometric assay can estimate the total terpenoid content. Existing methods often use linalool as a standard.[8] this compound hydrate can be substituted as a more stable primary standard. The principle involves the reaction of terpenoids with sulfuric acid in the presence of chloroform to produce a colored complex, with the absorbance being proportional to the concentration.[9]

Protocol: Total Terpenoid Assay
  • Standard Preparation: Prepare a methanolic stock solution of this compound Hydrate (e.g., 1 mg/mL) and create a serial dilution (e.g., 100 to 1000 µg/mL).

  • Sample Preparation: Prepare a methanolic extract of the plant material as described in 4.2.3.

  • Reaction:

    • Pipette 200 µL of each standard or sample extract into separate test tubes.

    • Add 1.5 mL of chloroform to each tube and vortex.

    • Carefully add 100 µL of concentrated sulfuric acid.

    • Incubate in the dark at room temperature for 1.5-2 hours until a stable reddish-brown color develops.

  • Measurement: Transfer the colored solution to a cuvette and measure the absorbance at 538 nm against a reagent blank.

  • Calculation: Plot a standard curve of absorbance vs. This compound hydrate concentration. Use the regression equation to determine the total terpenoid concentration in the sample extract, expressed as mg this compound hydrate equivalents per gram of dry plant material (mg THE/g).

Method Validation: A Self-Validating System

Every protocol described must be validated for its intended use to ensure trustworthy results.[10] The key parameters to assess are outlined below.

Validation ParameterDescription & PurposeTypical Acceptance Criteria
Specificity/Selectivity Ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities).Peak purity analysis (PDA), baseline separation from interfering peaks (Resolution > 1.5).
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (R²) > 0.995 over a range of 5-6 concentrations.
Accuracy (% Recovery) Closeness of the test results to the true value. Assessed by spiking a blank matrix with a known amount of standard.Recovery between 80-120% at three concentration levels (low, medium, high).[11]
Precision (RSD%) The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2% for repeatability; ≤ 5% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[11]

Conclusion

This compound hydrate is a highly suitable, stable, and cost-effective reference standard for the quantitative analysis of terpenoids in phytochemical applications. Its solid, crystalline nature provides a significant advantage over liquid terpene standards by enabling greater accuracy in standard preparation and ensuring long-term stability. The detailed GC-FID and HPLC-PDA protocols, along with the framework for a spectrophotometric assay, provide researchers and quality control scientists with robust methods to accurately quantify individual and total terpenoids in complex plant matrices. Adherence to the principles of method validation outlined herein will ensure the generation of reliable, reproducible, and authoritative data in drug development and natural product analysis.

References

  • GenTech Scientific. (n.d.). Method for the Analysis of Cannabinoids and Terpenes in Cannabis. Retrieved from GenTech Scientific website. [Link: https://www.gentechscientific.com/v/vspfiles/assets/images/method-for-the-analysis-of-cannabinoids-and-terpenes-in-cannabis.pdf]
  • Grijó, D. R., & de Oliveira, V. M. (2020). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7736348/]
  • Thames Restek. (n.d.). Less Time Preparing Standards for Terpenes Analysis. Retrieved from Thames Restek website. [Link: https://www.thamesrestek.co.uk/Technical/less-time-preparing-standards-for-terpenes-analysis]
  • Giese, M. W., Lewis, M. A., Giese, L., & Smith, K. M. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. Phytochemical Analysis. [Link: https://pubmed.ncbi.nlm.nih.gov/39095696/]
  • Lazarjani, M., Seyfoddin, A., Le, T. T., & Chen, T. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research. [Link: https://dar.emnuvens.com.br/dar/article/view/522]
  • ResearchGate. (n.d.). Standard operating procedures for the comprehensive and reliable analysis of cannabis terpenes. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/361139191_Standard_operating_procedures_for_the_comprehensive_and_reliable_analysis_of_cannabis_terpenes]
  • Sigma-Aldrich. (n.d.). Complete Workflow for Comprehensive Cannabis Terpenes Analysis. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/complete-workflow-for-comprehensive-cannabis-terpenes-analysis]
  • Silva, L. F., et al. (2020). Validated spectrophotometric method for quantification of total triterpenes in plant matrices. [Journal Name, if available]. [Link: https://www.researchgate.
  • Wang, J., et al. (2021). Development of an HPLC-MS method for the determination of four terpene trilactones in Ginkgo biloba leaf extract via quality by design. Biomedical Chromatography. [Link: https://pubmed.ncbi.nlm.nih.gov/33913185/]
  • Das, A., et al. (2022). QUANTITATIVE ESTIMATION OF TERPENOID CONTENT IN SOME TEA CULTIVARS OF NORTH EAST INDIA AND THEIR IN VITRO CELL CULTURES USING AN OPTIMIZED SPECTROPHOTOMETRIC METHOD. [Journal Name, if available]. [Link: https://www.researchgate.net/publication/360298713_QUANTITATIVE_ESTIMATION_OF_TERPENOID_CONTENT_IN_SOME_TEA_CULTIVARS_OF_NORTH_EAST_INDIA_AND_THEIR_IN_VITRO_CELL_CULTURES_USING_AN_OPTIMIZED_SPECTROPHOTOMETRIC_METHOD]
  • BenchChem. (n.d.). Application Note: Spectrophotometric Quantification of Total Terpenoid Content in Melaleuca Oil. Retrieved from BenchChem website. [Link: https://www.benchchem.
  • ResearchGate. (2021). Adaptation of a Spectrophotometric Method for the Quantification of Total Terpenoids in Plant Extracts. [Link: https://www.researchgate.net/publication/351000780_Adaptation_of_a_Spectrophotometric_Method_for_the_Quantification_of_Total_Terpenoids_in_Plant_Extracts]
  • Latin American Journal of Pharmacy. (n.d.). Adaptation of a Spectrophotometric Method for the Quantification of Total Terpenoids in Plant Extracts. [Link: http://www.latamjpharm.
  • ResearchGate. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. [Link: https://www.researchgate.net/publication/382103429_Development_and_validation_of_HPLC_and_GC_methods_for_quantification_of_cannabinoids_and_terpenes_extracted_by_ultrasound_assisted_extraction_technique]
  • SciSpace. (2020). Development and optimization of HPLC-MS method for simultaneous determination of four terpene trilactones in Ginkgo biloba leaf. [Link: https://typeset.
  • SciELO. (n.d.). Development and validation of a HPLC method for standardization of herbal and commercial extracts of Myrcia uniflora. [Link: https://www.scielo.br/j/rbfar/a/p8jZ3f8hYvX8wB7GqY3D3jd/?
  • MDPI. (n.d.). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. [Link: https://www.mdpi.com/2227-9717/7/1/32]
  • ResearchGate. (2021). Development and optimization of HPLC-MS method for simultaneous determination of four terpene trilactones in Ginkgo biloba leaf extracts based on Quality by Design principles. [Link: https://www.researchgate.net/publication/351475753_Development_and_optimization_of_HPLC-MS_method_for_simultaneous_determination_of_four_terpene_trilactones_in_Ginkgo_biloba_leaf_extracts_based_on_Quality_by_Design_principles]
  • USP. (n.d.). This compound Hydrate. [Link: https://www.pharmacopeia.cn/v29240/usp29nf24s0_m80920.html]
  • Ibrahim, E., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-0836-5795]
  • Thermo Fisher Scientific. (n.d.). Characterization and Quantification of Essential Oils by GC and GC×GC with TOFMS and FID. [Link: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-20750-Characterization-Quantification-Essential-Oils-GC-GCxGC-TOFMS-FID-PN20750-EN.pdf]
  • ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. [Link: https://www.ilt.com/blog/how-to-choose-between-lc-and-gc-for-your-analytical-needs/]
  • Hawach. (n.d.). GC vs LC. [Link: https://www.hawach.com/blog/gc-vs-lc/]
  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. [Link: https://www.chromaleont.it/wp-content/uploads/2022/07/GC-FID-method-for-simple-routine-analyses-of-essential-oils-using-nitrogen-as-carrier-gas.pdf]
  • PubMed Central. (n.d.). Liquid Crystals as Stationary Phases in Chromatography. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6956052/]
  • AOS Products. (n.d.). This compound Hydrate, USP Grade, Bulk Manufacturer. [Link: https://www.aosproduct.
  • Al-Sarray, M. A. H., et al. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. [Link: https://www.researchgate.net/publication/313840748_Analysis_of_Essential_Oils_Using_GC-_FID_And_GC-MS]
  • Infinita Lab. (2025). Advantages of Gas Chromatography Analysis. [Link: https://infinitalab.
  • Welch Materials. (2024). Liquid Chromatography vs. Gas Chromatography: Which One Is More Widely Used?. [Link: https://welchmat.com/liquid-chromatography-vs-gas-chromatography-which-one-is-more-widely-used/]

Sources

Application Note: A Validated Protocol for the Isolation of Terpin Hydrate from Eucalyptus Oil via Acid-Catalyzed Hydration of α-Pinene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the isolation of terpin hydrate from eucalyptus oil. The methodology hinges on the acid-catalyzed hydration of α-pinene, a primary constituent of the oil. We detail a robust procedure using a ternary composite acid system, which offers superior control and environmental compatibility compared to traditional methods employing strong mineral acids. The guide covers the underlying chemical principles, a detailed step-by-step experimental workflow, purification techniques, and rigorous analytical methods for final product validation, including Gas Chromatography (GC) and Infrared (IR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity this compound hydrate.

Introduction and Scientific Rationale

Eucalyptus oil, an essential oil distilled from the leaves of Eucalyptus species, is a complex mixture of volatile organic compounds.[1] While its most abundant component is typically 1,8-cineole (eucalyptol), it also serves as a valuable natural source of other terpenes, including α-pinene.[2][3][4] This protocol focuses on leveraging the α-pinene content within eucalyptus oil as a chemical precursor for the synthesis of cis-terpin hydrate (p-menthane-1,8-diol monohydrate).

This compound hydrate is a well-established pharmaceutical agent, primarily used as an expectorant in the treatment of acute and chronic bronchitis to help loosen mucus.[5][6] It is also a critical intermediate in the synthesis of α-terpineol, a valuable fragrance and flavoring compound.[7]

The core of this protocol is the acid-catalyzed hydration of α-pinene. This electrophilic addition reaction targets the double bond within the α-pinene molecule. The mechanism involves the protonation of the alkene to form a carbocation intermediate, which is subsequently attacked by water. This process, often involving molecular rearrangements, ultimately yields p-menthane-1,8-diol, which readily crystallizes from the aqueous solution as the monohydrate.[8]

Historically, this conversion was achieved using concentrated mineral acids like sulfuric acid.[7] However, these methods are often difficult to control, produce significant waste, and pose environmental and equipment corrosion risks. This protocol employs a more refined, ternary catalyst system composed of phosphoric acid, citric acid, and acetic acid. This composite catalyst provides a controlled reaction environment, leading to high conversion rates and selectivity under milder conditions.[9][10]

Chemical Transformation Pathway

chemical_transformation start α-Pinene (from Eucalyptus Oil) intermediate Carbocation Intermediate + H₂O start->intermediate Protonation & Rearrangement catalyst H₃O⁺ (Acid Catalyst System e.g., H₃PO₄/Citric Acid) catalyst->intermediate product cis-Terpin Hydrate (p-Menthane-1,8-diol monohydrate) Crystalline Solid intermediate->product Hydration & Crystallization

Caption: Acid-catalyzed hydration of α-pinene to form this compound hydrate.

Materials and Equipment

Reagents and Consumables
  • Eucalyptus Oil (pre-assayed for α-pinene content, >20% recommended)

  • Phosphoric Acid (H₃PO₄), 85%

  • Citric Acid, Anhydrous

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Ethanol, 95% (for recrystallization, optional)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Biphenyl (Internal Standard for GC analysis)

  • Chloroform (for GC sample preparation)

  • Whatman No. 1 Filter Paper

Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple probe

  • Ice bath

  • Büchner funnel and vacuum flask

  • Vacuum pump

  • Glass beakers and Erlenmeyer flasks

  • Rotary evaporator (optional, for solvent removal)

  • Oven capable of maintaining 60-70°C

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • FTIR Spectrometer

Detailed Experimental Protocol

Trustworthiness Note: This protocol is designed as a self-validating system. The initial GC analysis of the starting material provides a theoretical yield benchmark. The final purity assessment via GC, coupled with melting point analysis and IR spectroscopy, confirms the identity and quality of the isolated product, ensuring the success of the procedure.

Step 1: Pre-Analysis of Eucalyptus Oil (Recommended)
  • Objective: To quantify the α-pinene content in the starting material to calculate the theoretical yield.

  • Procedure: Prepare a dilute solution of the eucalyptus oil in a suitable solvent (e.g., ethanol or hexane). Analyze via GC-MS or GC-FID against a calibrated α-pinene standard.

  • Rationale: Knowing the starting concentration of your reactant is fundamental for evaluating the efficiency and success of the chemical synthesis.

Step 2: Acid-Catalyzed Hydration Reaction
  • Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagents:

    • In the flask, combine 100 g of eucalyptus oil, 250 g of acetic acid, and 100 g of deionized water.[10]

    • Begin vigorous stirring to form an emulsion.

  • Catalyst Addition:

    • In a separate beaker, prepare the catalyst solution by dissolving 5-10 g of citric acid and 5 g of phosphoric acid in a minimal amount of water. Caution: This may be exothermic.

    • Transfer the catalyst solution to the dropping funnel.

  • Reaction:

    • Heat the emulsified oil mixture to 70°C using the heating mantle.

    • Once the temperature is stable, add the acid catalyst solution dropwise over 30 minutes.

    • Maintain the reaction at 70°C with continuous, vigorous stirring for 12-15 hours.[10]

    • Causality: Acetic acid acts as a co-solvent and promoter, increasing the solubility of water in the oil phase, thereby facilitating the hydration reaction at the oil-water interface. The ternary acid system provides a controlled proton source to initiate the reaction without the harsh, uncontrolled side reactions common with strong mineral acids.

Step 3: Isolation and Crystallization
  • Cooling: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature.

  • Crystallization: Place the reaction flask in an ice bath for 2-4 hours to induce the crystallization of this compound hydrate. The product will precipitate as a white solid.

  • Filtration: Set up a Büchner funnel with filter paper and connect it to a vacuum flask.

  • Separation: Pour the cold slurry into the funnel and apply vacuum to separate the crystalline solid from the liquid reaction mixture.[7]

Step 4: Purification
  • Neutralization: Wash the crystals in the funnel with 50 mL of cold 5% sodium bicarbonate solution to neutralize and remove any residual acid catalyst.[11]

  • Washing: Follow with two washes of 50 mL of cold deionized water to remove any remaining salts and water-soluble impurities.

  • Drying: Press the crystals firmly on the filter paper to remove as much water as possible. Transfer the crude this compound hydrate to a watch glass or petri dish and dry in an oven at 60-70°C to a constant weight.[7]

  • Recrystallization (Optional, for High Purity): Dissolve the dried crystals in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then chill in an ice bath to recrystallize. Filter the purified crystals and dry as before.

Data Presentation and Quality Control

Expected Results and Yield
ParameterValue / ObservationRationale
Reactant Ratio (α-pinene:H₂O:Catalyst) Varies based on oil compositionOptimized for efficient conversion.
Reaction Temperature 70 °CBalances reaction rate and selectivity, minimizing side products.[10]
Reaction Time 12 - 15 hoursSufficient time for the reaction to proceed to completion.[10]
Appearance of Final Product Colorless crystals or white powderCharacteristic of pure this compound hydrate.[5]
Typical Yield 40-50% (based on initial α-pinene)Dependent on starting material quality and reaction efficiency.
Purity (by GC) > 98%Target for pharmaceutical and research applications.[12]
Melting Point ~116-117 °C (for cis-hydrate)A sharp melting point indicates high purity.
Analytical Characterization Protocol

A. Gas Chromatography (GC-FID) for Purity Assessment This method is adapted from the U.S. Pharmacopeia (USP) monograph for this compound Hydrate.[12]

  • Internal Standard Solution: Dissolve biphenyl in chloroform to a concentration of ~20 mg/mL.

  • Standard Preparation: Accurately weigh ~170 mg of USP this compound Hydrate Reference Standard into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.0 mL of the Internal Standard solution, and dilute to volume with chloroform.

  • Assay Preparation: Prepare the isolated this compound hydrate sample in the same manner as the Standard Preparation.

  • Chromatographic System:

    • Column: 6% G1 on support S1A (or equivalent)

    • Temperatures: Injection Port 260°C, Detector 260°C, Column 120°C

    • Carrier Gas: Nitrogen or Helium

    • Detection: Flame Ionization Detector (FID)

  • Analysis: Inject 1 µL of the standard and sample preparations. Calculate the purity based on the area-ratios of the this compound peak to the internal standard peak relative to the standard. The resolution between this compound and biphenyl should be not less than 2.0.[12]

B. Infrared (IR) Spectroscopy for Structural Confirmation

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or use an ATR accessory.

  • Expected Peaks:

    • ~3400 cm⁻¹ (broad): Strong O-H stretching from the hydroxyl groups and water of hydration.

    • ~2900-3000 cm⁻¹: C-H stretching from the alkane backbone.

    • ~1100-1200 cm⁻¹: C-O stretching from the alcohol groups.

  • Interpretation: The presence of a strong, broad hydroxyl peak and the absence of a C=C stretching peak (~1640 cm⁻¹) confirms the hydration of the α-pinene double bond.

Workflow Visualization

Caption: Complete workflow for the isolation and validation of this compound hydrate.

References

  • ResearchGate. (n.d.). Chemical composition of essential oil from Eucalyptus leaves.
  • ChemRTP. (2024). Eucalyptus Oil: A Comprehensive Overview of Its Properties, Composition, and Applications.
  • Pharmacy180. (n.d.). Eucalyptus Oil - Pharmacognosy.
  • Sally's Organics. (n.d.). Eucalyptus Essential Oil Defining Components.
  • Galbanum. (2025). Eucalyptus Essential Oil: Chemical Profile, Key Terpenes, and Aromatic Identity.
  • MDPI. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 27(3), 1126.
  • ResearchGate. (n.d.). Scheme of the hydration reaction of α-pinene.
  • PJSIR. (1965). TURPENTINE OIL-BASED CHEMICALS Part I.-A new Method for the Production of this compound Hydrate.
  • Semantic Scholar. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by -Hydroxy Acids.
  • Google Patents. (n.d.). CN105016975A - Method for preparation of terpineol by alpha-pinene hydration reaction.
  • National Center for Biotechnology Information. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. PubMed.
  • A.G. Essential Oils. (n.d.). This compound Hydrate.
  • Google Patents. (n.d.). US2295705A - Process of preparing terpine hydrate.
  • USP. (n.d.). This compound Hydrate.
  • Arora Aromatics. (n.d.). This compound Hydrate.

Sources

Application Notes & Protocols for the Formulation of Terpin Hydrate Elixirs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of terpin hydrate elixirs intended for preclinical studies. This compound hydrate, a well-established expectorant, continues to be a compound of interest in respiratory research.[1][2][3][4] The successful evaluation of its efficacy and safety in preclinical models is contingent upon the development of a stable, palatable, and accurately dosed oral elixir. This document outlines the critical pre-formulation investigations, formulation development strategies, detailed manufacturing protocols, and robust analytical methods for quality control. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to formulate this compound hydrate elixirs that ensure reliable and reproducible results in a preclinical setting.

Introduction: The Rationale for this compound Hydrate Elixirs in Preclinical Research

This compound hydrate is a terpene derivative that has been historically used for its expectorant properties to alleviate cough and congestion associated with bronchitis and other respiratory conditions.[1][2][3][4] Its mechanism of action is believed to involve direct stimulation of the bronchial secretory cells, leading to an increase in respiratory fluid secretion, which helps to liquefy and clear mucus from the airways.[1][3][5] For preclinical investigations into its therapeutic potential, an oral elixir formulation is often preferred due to the ease of administration in animal models, dose flexibility, and rapid absorption.[6][7]

The development of a preclinical formulation requires a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties and the selection of appropriate excipients that are safe for the chosen animal species.[6][7] This guide will walk you through a systematic approach to developing a this compound hydrate elixir, from initial characterization to final product testing.

Pre-formulation Studies: Characterizing this compound Hydrate

Before embarking on formulation development, a comprehensive understanding of the physicochemical properties of this compound hydrate is paramount. These studies will inform the selection of appropriate excipients and manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrate is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂·H₂O[5][8]
Molecular Weight 190.28 g/mol [9][10]
Appearance Colorless, lustrous crystals or a white powder[9][10]
Melting Point Approximately 103-119°C[2][5][9]
Solubility Slightly soluble in water, chloroform, and ether. Very soluble in boiling alcohol.[8][9][11]
Solubility Assessment

The limited aqueous solubility of this compound hydrate necessitates the use of co-solvents to achieve the desired concentration in an elixir formulation.[5][11] A systematic solubility study in various pharmaceutically acceptable solvents is a critical first step.

Protocol for Solubility Assessment:

  • Prepare saturated solutions of this compound hydrate in a panel of solvents (e.g., water, ethanol, propylene glycol, glycerin, and various hydroalcoholic mixtures).

  • Equilibrate the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the saturated solutions to remove undissolved solid.

  • Analyze the concentration of this compound hydrate in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Record the solubility in mg/mL for each solvent and temperature condition.

Formulation Development of this compound Hydrate Elixir

An elixir is a clear, sweetened hydroalcoholic solution intended for oral use. The formulation of a this compound hydrate elixir involves the careful selection of excipients to ensure solubility, stability, palatability, and safety.

Excipient Selection

The choice of excipients is critical for the success of the formulation. Below are the key categories of excipients for a this compound hydrate elixir:

  • Solvents and Co-solvents: Due to the poor water solubility of this compound hydrate, a co-solvent system is necessary. Ethanol is a common choice, often in combination with glycerin or propylene glycol to enhance solubility and provide viscosity.[12][13][14]

  • Sweetening Agents: To improve palatability, especially for animal studies, sweeteners are incorporated. Sucrose, sorbitol, or artificial sweeteners like saccharin or aspartame can be used.[13]

  • Flavoring Agents: Flavoring agents can help mask the taste of the API and excipients. Orange oil is a historically used flavoring agent in this compound hydrate elixirs.[15]

  • Preservatives: If the elixir contains a low concentration of alcohol (<15-20%), a preservative such as methylparaben or propylparaben may be required to prevent microbial growth.[13]

Example Formulations

Table 2 provides example formulations for a this compound hydrate elixir for preclinical studies. The concentrations can be adjusted based on the required dose for the specific animal model.

IngredientFormulation A (mg/mL)Formulation B (mg/mL)Purpose
This compound Hydrate1717Active Pharmaceutical Ingredient
Ethanol (95%)425350Solvent/Co-solvent
Glycerin400-Co-solvent/Sweetener/Viscosity agent
Propylene Glycol-400Co-solvent/Solubilizer
Sorbitol (70% solution)-150Sweetener
Orange Oil22Flavoring Agent
Purified Waterq.s. to 1000 mLq.s. to 1000 mLVehicle

Manufacturing Protocol for this compound Hydrate Elixir

This section provides a step-by-step protocol for the preparation of a this compound hydrate elixir.

Materials and Equipment:

  • This compound Hydrate, USP grade

  • Ethanol (95%), USP grade

  • Glycerin or Propylene Glycol, USP grade

  • Sorbitol solution, USP grade (if applicable)

  • Orange Oil, NF grade

  • Purified Water, USP grade

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Volumetric flasks

  • Filter paper or membrane filter

Step-by-Step Protocol:

  • Preparation of the Vehicle: In a clean glass beaker, combine the required volumes of ethanol and glycerin (or propylene glycol). Mix thoroughly using a magnetic stirrer.

  • Dissolution of this compound Hydrate: Slowly add the accurately weighed this compound hydrate to the solvent mixture while continuously stirring. Continue stirring until the this compound hydrate is completely dissolved. Gentle warming (not exceeding 40°C) may be used to facilitate dissolution.

  • Addition of Other Excipients: Once the this compound hydrate is dissolved, add the sweetening agent (if using a solid sweetener, dissolve it in a small amount of purified water before adding). Add the flavoring agent (orange oil) and mix until a homogenous solution is obtained.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add purified water to reach the final desired volume. Mix well to ensure uniformity.

  • Filtration: Filter the elixir through a suitable filter to remove any particulate matter and ensure clarity.

  • Packaging and Storage: Transfer the final elixir into a well-closed, light-resistant container and store at a controlled room temperature.

Quality Control and Analytical Validation

To ensure the quality, safety, and efficacy of the this compound hydrate elixir, a series of quality control tests must be performed.

Quality Control Parameters
ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to slightly yellowish solution, free from visible particles.
pH pH meterTypically in the range of 4.0 - 6.0.
Assay (this compound Hydrate Content) HPLC or GC90.0% - 110.0% of the label claim.[16]
Alcohol Content Gas Chromatography90.0% - 110.0% of the labeled amount.[16]
Microbial Limits USP <61> and <62>To be established based on the formulation and intended use.
Analytical Method for Quantification of this compound Hydrate

Gas Chromatography (GC) is a suitable method for the quantification of this compound hydrate in elixir formulations.[17][18]

Protocol for GC Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A suitable capillary or packed column (e.g., 6% G1 on support S1A).[17]

  • Carrier Gas: Nitrogen or Helium.

  • Temperatures:

    • Injector Port: 260°C

    • Detector: 260°C

    • Column Oven: 120°C (isothermal)

  • Internal Standard: Biphenyl.

  • Standard Preparation: Prepare a standard solution of USP this compound Hydrate Reference Standard and the internal standard in a suitable solvent (e.g., chloroform with a small amount of alcohol).[17]

  • Sample Preparation: Dilute an accurately measured volume of the elixir with the same solvent used for the standard preparation to achieve a concentration within the calibration range. Add the internal standard.

  • Procedure: Inject equal volumes of the standard and sample preparations into the chromatograph. Calculate the concentration of this compound hydrate in the sample by comparing the peak area ratio of this compound hydrate to the internal standard with that of the standard preparation.

Stability Studies

Stability testing is crucial to determine the shelf-life of the elixir under various environmental conditions.[19][20][21][]

Protocol for Stability Studies:

  • Store the elixir in the intended container-closure system at different storage conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).[19]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for the quality control parameters listed in Table 3.

  • Evaluate the data to establish a suitable shelf-life for the preclinical formulation.

Visualization of the Formulation Workflow

The following diagram illustrates the key stages in the formulation of a this compound hydrate elixir for preclinical studies.

TerpinHydrateElixirWorkflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_manufacturing Manufacturing cluster_qc Quality Control & Stability PhysicoChem Physicochemical Characterization Solubility Solubility Assessment PhysicoChem->Solubility Excipient Excipient Selection Solubility->Excipient Informs FormulationOpt Formulation Optimization Excipient->FormulationOpt Mixing Mixing and Dissolution FormulationOpt->Mixing Defines Process Filtration Filtration Mixing->Filtration Packaging Packaging Filtration->Packaging QC_Testing QC Testing (Assay, pH, etc.) Packaging->QC_Testing Final Product Stability Stability Studies QC_Testing->Stability

Caption: Workflow for this compound Hydrate Elixir Formulation.

Conclusion

The successful formulation of a this compound hydrate elixir for preclinical studies is a multi-step process that requires careful consideration of the API's properties, appropriate selection of excipients, and robust manufacturing and quality control procedures. By following the systematic approach outlined in this guide, researchers can develop a reliable and reproducible oral dosage form that will facilitate the accurate evaluation of this compound hydrate's therapeutic potential in preclinical models.

References

  • Wikipedia. This compound. Link
  • National Center for Biotechnology Information. This compound hydrate.
  • AOS Products.
  • Grokipedia. This compound. Link
  • Fengchen Group. This compound Hydrate BP EP USP CAS 2451-01-6 Manufacturers and Suppliers. Link
  • CymitQuimica.
  • USP.
  • Patsnap Synapse.
  • TargetMol.
  • Cambrex Corporation.
  • Li, P., & Zhao, L. (2009). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 10(2), 582–593. Link
  • Kurlansik, L., Damon, C., & Salim, E. F. (1967). Determination of this compound Hydrate by Gas Chromatography. Journal of Pharmaceutical Sciences, 56(9), 1158–1160. Link
  • Taylor & Francis Group. (2006).
  • Altasciences. (2023).
  • The Good Scents Company. (E)
  • Raposo, S., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2332. Link
  • ResearchGate. (2015). Novel technology to prepare oral formulations for preclinical safety studies. Link
  • ResearchGate.
  • Admescope. (2019).
  • Scribd. Solubilizing Excipients Guide. Link
  • National Journal of Pharmaceutical Sciences. Pharmaceutical excipients. Link
  • Pharmlabs. Excipients. Link
  • Northern Synthesis.
  • Drug Development and Delivery. (2021). Oral Formulation Approaches for Different Stages of Clinical Studies. Link
  • International Journal of Pharmaceutical Sciences. (2021).
  • MedChemExpress.
  • MDPI. (2020).
  • ResearchGate. (2018). Stability Testing Issues and Test Parameters for Herbal Medicinal Products. Link
  • Pharmacy Infoline. This compound Hydrate Linctus IP'66 Pharmaceutics I Practical. Link
  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Link
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients. Link
  • Google Patents.
  • USP-NF.
  • Waters Corporation. Analytical Quality by Design Based Method Development for the Analysis of Cold and Cough Formulations Using an Arc Premier™ System. Link
  • AquaEnergy Expo Knowledge Hub.

Sources

Application Note: A Comprehensive Guide to In Vitro Assays for Evaluating the Expectorant Activity of Terpin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of robust in vitro assays to characterize the expectorant activity of terpin. This compound, a monoterpene hydrate, has a long history of use in respiratory ailments for its ability to loosen mucus.[1] Its mechanism is primarily attributed to a direct action on bronchial secretory cells, leading to increased hydration and clearance of airway mucus.[2][3] This guide moves beyond a simple listing of procedures to explain the scientific rationale behind key experimental choices, ensuring that the described protocols are self-validating and yield reproducible, high-quality data. We will detail methodologies for quantifying mucin secretion, analyzing ciliary beat frequency (CBF), and assessing mucus viscosity, providing a multi-faceted approach to substantiating the expectorant claims of this compound in a preclinical setting.

Introduction: The Rationale for In Vitro Expectorant Assessment

Mucociliary clearance is a critical defense mechanism of the respiratory system, responsible for trapping and removing inhaled particulates, pathogens, and irritants.[4] This process relies on two key components: the viscoelastic mucus layer produced by goblet cells and submucosal glands, and the coordinated beating of cilia on the airway epithelium.[5] Expectorant drugs aim to enhance this clearance, typically by increasing the volume and reducing the viscosity of bronchial secretions, making coughs more productive.[2][6]

This compound hydrate is believed to exert its expectorant effect by directly stimulating the mucous membranes of the respiratory tract to increase the secretion of lower-viscosity fluids.[3] This liquefies thick, tenacious mucus, facilitating its removal via ciliary action and coughing.[7] Evaluating these specific biological activities requires precise and reproducible in vitro models that can dissect the compound's influence on distinct cellular and physiological processes. Traditional in vivo models, such as the phenol red secretion assay in mice, provide systemic data but lack the mechanistic granularity offered by cell-based assays.[8][9] The assays described herein provide the tools to quantify this compound's effect on the core components of mucociliary clearance: mucus production and ciliary function.

This compound's Proposed Mechanism of Action on Airway Epithelium

Understanding the theoretical framework of this compound's action is crucial for designing relevant assays. The primary hypothesis is that this compound directly interacts with airway epithelial cells to modulate their secretory activity. This involves increasing the hydration of the airway surface liquid (ASL) and potentially altering the production of mucin glycoproteins, the main components of mucus.[1][2]

Terpin_Mechanism cluster_0 Mucus Production & Secretion cluster_1 Mucus Properties & Clearance This compound This compound EpithelialCell Bronchial Epithelial Cell (Goblet/Secretory Cell) This compound->EpithelialCell Direct Stimulation Mucin Mucin Secretion (MUC5AC, MUC5B) EpithelialCell->Mucin Modulates Fluid Transepithelial Fluid & Ion Transport EpithelialCell->Fluid Increases CiliatedCell Ciliated Epithelial Cell CBF Enhanced Ciliary Beat Frequency CiliatedCell->CBF Maintains/Enhances Viscosity Decreased Mucus Viscosity Mucin->Viscosity Fluid->Viscosity Viscosity->CBF Reduces Load Clearance Improved Mucociliary Clearance CBF->Clearance

Caption: Proposed mechanism of this compound's expectorant action on airway epithelial cells.

Recommended In Vitro Models

The choice of cell model is a critical determinant of experimental success. While immortalized cell lines offer convenience, primary cells differentiated at an air-liquid interface (ALI) provide a more physiologically relevant system.

Model TypeDescriptionAdvantagesDisadvantages
Primary Human Bronchial Epithelial (HBE) Cells Cells harvested from donor lungs, cultured on permeable supports at an ALI. They differentiate into a pseudostratified epithelium containing ciliated and goblet cells.Gold standard; most physiologically relevant model for mucociliary clearance studies.High cost, donor variability, limited lifespan, more complex culture requirements.
NCI-H292 Cell Line A human mucoepidermoid pulmonary carcinoma cell line.Well-characterized for mucin production studies (especially MUC5AC), easy to culture, highly reproducible.[10]Does not form cilia; represents a hypersecretory phenotype, not a complete epithelium.[10]
Calu-3 Cell Line A human lung adenocarcinoma cell line that can form tight junctions and secrete mucus.Forms a polarized monolayer, useful for transport studies.Lower mucin expression compared to NCI-H292; may not be ideal for all expectorant assays.[10]
Reconstituted Human Airway Epithelia Commercially available 3D models (e.g., MucilAir™, EpiAirway™) derived from primary cells cultured at ALI.High reproducibility, well-differentiated, convenient.[11]High cost.

Recommendation: For a comprehensive evaluation, use primary HBE cells at ALI. For initial screening or studies focused solely on mucus secretion, the NCI-H292 cell line is a cost-effective and reliable alternative.

Assay 1: Quantification of Mucin Secretion

This assay directly measures the amount of mucin released from airway epithelial cells following treatment with this compound. The primary gel-forming mucins in the airways are MUC5AC and MUC5B.[12] An enzyme-linked immunosorbent assay (ELISA) provides a sensitive and specific method for their quantification.[13]

Scientific Principle

Cultured epithelial cells are treated with various concentrations of this compound. The apical secretions are then collected and analyzed by a sandwich ELISA. In this assay, a capture antibody specific for MUC5AC or MUC5B is coated onto a microplate. The collected secretions are added, and any mucin present binds to the antibody. A second, detection antibody (also specific for the mucin) is added, followed by an enzyme-conjugated secondary antibody. The addition of a substrate produces a colorimetric signal that is proportional to the amount of mucin in the sample.

Detailed Protocol: MUC5AC Secretion from NCI-H292 Cells
  • Cell Culture:

    • Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

    • Seed 2x10⁵ cells/well in a 24-well plate and grow to 80-90% confluence.

  • Serum Starvation:

    • Twenty-four hours before treatment, wash the cells with Phosphate-Buffered Saline (PBS) and replace the medium with serum-free RPMI-1640 to reduce basal mucin secretion.

  • Preparation of this compound and Controls:

    • Prepare a 100 mM stock solution of this compound Hydrate in DMSO. Further dilute in serum-free medium to achieve final working concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.1% in all wells.

    • Vehicle Control: Serum-free medium with 0.1% DMSO.

    • Positive Control: ATP (100 µM) or Phorbol 12-myristate 13-acetate (PMA) (100 nM), known inducers of mucin secretion.

  • Treatment:

    • Wash cells gently with PBS.

    • Add 200 µL of the prepared this compound solutions, vehicle control, or positive control to the respective wells.

    • Incubate for a defined period (e.g., 4 hours or 24 hours) at 37°C and 5% CO₂.

  • Sample Collection:

    • Carefully collect the apical supernatant (200 µL) from each well.

    • Centrifuge at 1,000 x g for 5 minutes to remove any detached cells. Store the supernatant at -80°C until analysis.

  • MUC5AC ELISA:

    • Follow the manufacturer's protocol for a commercial MUC5AC ELISA kit. Briefly:

      • Coat a 96-well plate with a MUC5AC capture antibody overnight.

      • Block the plate with 1% BSA in PBS.

      • Add standards (purified MUC5AC) and collected samples to the wells and incubate.

      • Wash, then add the MUC5AC detection antibody.

      • Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Wash, then add TMB substrate and incubate until color develops.

      • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the purified mucin standards.

    • Calculate the concentration of MUC5AC (ng/mL) in each sample by interpolating from the standard curve.

    • Normalize the results to total protein content in the cell lysate from each well to account for any differences in cell number. Express data as a percentage increase over the vehicle control.

Assay 2: Ciliary Beat Frequency (CBF) Analysis

This assay measures the effect of this compound on the motor function of cilia, a key driver of mucus transport. An increase in CBF, or the reversal of a suppressed CBF, would support an expectorant effect. This requires a well-differentiated ciliated cell model.[14]

Scientific Principle

Primary HBE cells cultured at an ALI develop motile cilia on their apical surface. High-speed digital video microscopy is used to capture short video clips of the ciliary motion. Specialized software then analyzes these videos using Fourier transform-based methods to calculate the dominant frequency of the beating cilia in Hertz (Hz).[11]

Detailed Protocol: CBF Measurement in Primary HBE Cells
  • Cell Culture:

    • Culture primary HBE cells on permeable Transwell® supports in an appropriate ALI culture medium.

    • Allow cells to differentiate for at least 21 days post-confluence, until a robust ciliated epithelium is observed.

  • Experimental Setup:

    • Place the Transwell® insert into a heated microscope stage adapter maintained at 37°C.

    • Use an inverted microscope equipped with a high-speed camera (capable of >100 frames per second) and a 20x or 40x objective.

  • Baseline Measurement:

    • Add a small volume of pre-warmed medium or buffer to the apical surface to ensure proper optics.

    • Acclimate the cells on the microscope stage for 15-20 minutes.

    • Record baseline CBF by capturing several 2-5 second videos from different regions of the cell culture insert.

  • Treatment:

    • Carefully remove the apical medium and replace it with pre-warmed medium containing the desired concentration of this compound, vehicle, or controls.

    • Positive Control: A β2-adrenergic agonist like Procaterol (10 µM), which is known to increase CBF.[14]

    • Negative Control (optional): A known cilio-inhibitory agent like Benzalkonium chloride.[15]

  • Post-Treatment Measurement:

    • Incubate for a specified time (e.g., 30 minutes).

    • Record a new set of videos from the same approximate regions.

  • Data Acquisition and Analysis:

    • Use specialized software (e.g., Sisson-Ammons Video Analysis - SAVA, or ciliaFA for ImageJ) to analyze the videos.[11]

    • The software will generate a power spectrum for the pixel intensity changes over time, with the peak indicating the dominant beat frequency.

    • Calculate the average CBF (in Hz) from multiple regions for each condition.

    • Express the results as the change in CBF from baseline or as a percentage of the vehicle control.

CBF_Workflow Start Differentiated HBE Cells at ALI Setup Mount on Heated Microscope Stage (37°C) Start->Setup Baseline Record Baseline CBF Videos Setup->Baseline Treatment Apply this compound or Controls to Apical Surface Baseline->Treatment Incubate Incubate (e.g., 30 min) Treatment->Incubate Post_Treat Record Post-Treatment CBF Videos Incubate->Post_Treat Analysis Analyze Videos with SAVA or ciliaFA Software Post_Treat->Analysis Result Calculate Average CBF (Hz) and Compare Conditions Analysis->Result

Caption: Experimental workflow for Ciliary Beat Frequency (CBF) analysis.

Assay 3: In Vitro Mucus Viscosity Assessment

A key function of an expectorant is to reduce mucus viscosity. While measuring the rheological properties of native mucus from cell cultures is challenging due to the small volumes, a surrogate model using a commercially available mucin solution can provide valuable insights into the direct mucolytic (mucus-thinning) potential of this compound.[16]

Scientific Principle

A solution of porcine gastric mucin (PGM) is often used as a substitute for human respiratory mucus due to its similar glycoprotein composition and viscoelastic properties.[17] The viscosity of this solution is measured using a viscometer or rheometer before and after the addition of this compound. A decrease in viscosity indicates a direct mucolytic effect.

Detailed Protocol: PGM Viscosity Measurement
  • Preparation of Mucin Solution:

    • Prepare a 20% (w/v) solution of porcine gastric mucin in a Tris-HCl buffer (pH 7.0).

    • Stir the solution gently overnight at 4°C to ensure complete hydration without denaturing the glycoproteins.

    • Allow the solution to equilibrate to 37°C before use.

  • Treatment:

    • Add this compound (from a concentrated stock) to aliquots of the mucin solution to achieve the desired final concentrations.

    • Vehicle Control: Add an equivalent volume of the vehicle (e.g., DMSO/buffer).

    • Positive Control: N-acetylcysteine (NAC), a known mucolytic agent that breaks disulfide bonds in mucin polymers.[18]

  • Incubation:

    • Incubate the mixtures at 37°C for 30-60 minutes in a shaking water bath to ensure thorough mixing.

  • Viscosity Measurement:

    • Measure the viscosity of each sample using a cone-and-plate rheometer or a suspended level viscometer at 37°C.

    • If using a rheometer, perform a shear rate sweep to characterize the non-Newtonian behavior of the fluid. Report the apparent viscosity at a defined shear rate (e.g., 1 s⁻¹).

  • Data Analysis:

    • Calculate the percentage reduction in viscosity for each this compound concentration relative to the vehicle control.

    • Compare the effect of this compound to that of the positive control, NAC.

Data Summary Table
AssayKey Parameter MeasuredCell Model / SystemPositive ControlExpected Outcome for this compound
Mucin Secretion MUC5AC/MUC5B Concentration (ng/mL)NCI-H292 or Primary HBEATP, PMADose-dependent increase in secretion.
Ciliary Beat Frequency Frequency (Hz)Primary HBE at ALIProcaterolIncrease in CBF or reversal of suppression.
Mucus Viscosity Apparent Viscosity (Pa·s)Porcine Gastric MucinN-acetylcysteine (NAC)Dose-dependent decrease in viscosity.

Preparation of this compound Stock Solutions for In Vitro Use

This compound hydrate has limited solubility in cold water.[2] A concentrated stock solution should be prepared in an organic solvent and then diluted into the aqueous cell culture medium.

  • Primary Stock (100 mM): Dissolve 190.28 mg of this compound Hydrate (MW: 190.28 g/mol , monohydrate form) in 10 mL of 100% DMSO. Store at -20°C.

  • Working Solutions: Prepare fresh dilutions of the primary stock in serum-free cell culture medium immediately before use. Ensure the final concentration of DMSO in the culture well does not exceed 0.1% to avoid solvent-induced cytotoxicity.[19]

Conclusion and Integrated Assessment

No single in vitro assay can fully capture the complex process of expectoration. A robust evaluation of this compound's activity should integrate data from multiple assays. An ideal expectorant would demonstrate a "dual-action" profile:

  • Increased Secretion: A significant, dose-dependent increase in mucin and fluid secretion (Assay 1).

  • Enhanced Clearance: A direct mucolytic effect (Assay 3) or an increase in ciliary beat frequency (Assay 2) to facilitate the transport of the secreted mucus.

By systematically applying the protocols detailed in this guide, researchers can generate a comprehensive in vitro data package that substantiates the mechanistic basis of this compound's expectorant activity, providing a solid foundation for further preclinical and clinical development.

References

  • Wikipedia. This compound. [Link]
  • National Center for Biotechnology Information (2024).
  • Grokipedia. This compound. [Link]
  • Thorax (2002).
  • PubMed (1989). A method for studying expectorant action in the mouse by measurement of tracheobronchial phenol red secretion. [Link]
  • Respiratory Research (2019). Strategies for measuring airway mucus and mucins. [Link]
  • Patsnap Synapse (2024).
  • PubMed (2019).
  • Journal of Pharmacological Methods (1984). Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds. [Link]
  • SAGE Journals (2018). Ciliary Beat Frequency: Proceedings and Recommendations from a Multi-laboratory Ring Trial Using 3-D Reconstituted Human Airway Epithelium to Model Mucociliary Clearance. [Link]
  • Newcells Biotech.
  • Co-Lab (2019).
  • PubMed (2020).
  • Institute for In Vitro Sciences, Inc.
  • MDPI (2021). Optimizations of In Vitro Mucus and Cell Culture Models to Better Predict In Vivo Gene Transfer in Pathological Lung Respiratory Airways: Cystic Fibrosis as an Example. [Link]
  • ERS Publications (2018). Characterization of human airway epithelial cell lines as in vitro models of chronic obstructive pulmonary disease. [Link]
  • ResearchGate (2019). Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs | Request PDF. [Link]
  • National Center for Biotechnology Information (2013). Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures. [Link]
  • Cambrex Corporation.
  • ResearchGate (2017). In Vitro Human Airway Models for Study of Goblet Cell Hyperplasia and Mucus Production: Effects of Th2 Cytokines, Double-Stranded RNA, and Tobacco Smoke | Request PDF. [Link]
  • ResearchGate (2002).
  • Marsico Lung Institute/UNC School of Medicine. Measurements of Mucin Secretion and Mucin/Mucus Function. [Link]
  • American Journal of Respiratory Cell and Molecular Biology (2007).
  • Yakugaku Zasshi (1990). [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin]. [Link]
  • ResearchGate (2014). Quantification of mucin in goblet cells in a three-dimensional model of... [Link]
  • American Journal of Physiology-Gastrointestinal and Liver Physiology (2011). An ex vivo method for studying mucus formation, properties, and thickness in human colonic biopsies and mouse small and large intestinal explants. [Link]
  • ResearchGate (2019). (PDF) Strategies for measuring airway mucus and mucins. [Link]
  • J-STAGE (1990). [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin]. [Link]
  • National Center for Biotechnology Information (2014). Assessment of Intracellular Mucin Content In Vivo. [Link]
  • MDPI (2023).
  • ResearchGate (2022). (PDF) IN VITRO MUCOLYTIC ACTIVITY DETERMINATION OF N-ACETYL CYSTEINE EFFERVESCENT TABLET USING SUSPENDED LEVEL VISCOMETER. [Link]
  • Spandidos Publications (2014).

Sources

Application Notes & Protocols: The Strategic Use of Terpin Derivatives as Versatile Chemical Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terpenoids represent one of the largest and most structurally diverse classes of natural products, with over 80,000 known compounds.[1] Among them, monoterpenoids derived from the C10 isoprene backbone, such as terpin and its derivatives (e.g., α-terpineol, this compound hydrate), serve as invaluable and readily available chiral building blocks for chemical synthesis.[2][3] Sourced from abundant natural feedstocks like pine and citrus essential oils, these molecules are not merely end-products for the fragrance and flavor industries; they are pivotal chemical intermediates.[4][5][6] Their inherent stereochemistry and reactive functional groups—notably tertiary alcohols and alkenes—provide strategic entry points for constructing complex molecular architectures, ranging from novel pharmaceuticals to advanced materials.[7][8] This guide elucidates the causality behind experimental choices for synthesizing and utilizing this compound derivatives, providing field-proven protocols for researchers in organic synthesis and drug development.

The Foundation: Synthesis of Core this compound Intermediates

The utility of this compound derivatives begins with their efficient synthesis from abundant terpene hydrocarbons like α-pinene and limonene, the primary constituents of turpentine and citrus oils, respectively. The choice of starting material and synthetic route is dictated by desired yield, selectivity, and process scalability.

The Workhorse Intermediate: α-Terpineol

α-Terpineol is arguably the most versatile intermediate in this class, prized for its tertiary alcohol and endocyclic double bond. Its synthesis is a classic example of harnessing carbocation chemistry.

Protocol 1: Acid-Catalyzed Hydration of α-Pinene to α-Terpineol

This method leverages the acid-catalyzed rearrangement of the pinane skeleton, a thermodynamically driven process that opens the strained bicyclic system to form the more stable monocyclic p-menthane framework of terpineol.

  • Causality Behind the Protocol: α-Pinene, when protonated at the double bond, forms a tertiary carbocation. This intermediate is unstable and undergoes a Wagner-Meerwein rearrangement, breaking the C1-C6 bond of the four-membered ring to relieve ring strain. The resulting carbocation is then trapped by water to yield α-terpineol. Solid acid catalysts or aqueous solutions of organic acids are often preferred to minimize corrosion and simplify work-up.[9]

G cluster_mechanism Mechanism: α-Pinene to α-Terpineol start α-Pinene step1 Protonation (H+) start->step1 intermediate1 Pinanyl Carbocation (Strained) step1->intermediate1 step2 Wagner-Meerwein Rearrangement intermediate1->step2 intermediate2 Terpinyl Carbocation (More Stable) step2->intermediate2 step3 Nucleophilic Attack (H2O) intermediate2->step3 intermediate3 Protonated α-Terpineol step3->intermediate3 step4 Deprotonation (-H+) intermediate3->step4 end α-Terpineol step4->end

Caption: Acid-catalyzed rearrangement of α-pinene to α-terpineol.

Step-by-Step Methodology: [10][11]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-pinene (10 mmol) and an aqueous solution of chloroacetic acid (10 mmol).

  • Heating: Heat the biphasic mixture to 80°C with vigorous stirring. The elevated temperature is crucial for overcoming the activation energy of the rearrangement.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 15-60 minutes in continuous flow systems or several hours in batch.[10][11]

  • Work-up: After completion, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to quench the acid catalyst, followed by a brine wash (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure α-terpineol.

The Expectorant Precursor: this compound Hydrate

This compound hydrate, a p-menthane-1,8-diol, has historical use as an expectorant and serves as a precursor to other derivatives.[12][13] Its synthesis involves the acid-catalyzed hydration of both double bonds in turpentine-derived terpenes.

Protocol 2: Synthesis of this compound Hydrate from Turpentine Oil

  • Causality Behind the Protocol: This process relies on the hydration of terpenes like α-pinene in the presence of a dilute mineral acid, such as sulfuric acid.[14] The reaction proceeds over several days at room temperature, allowing for the slow crystallization of the diol hydrate from the reaction medium. The use of a porous, inactive material can increase the surface area for the reaction.[14]

Step-by-Step Methodology: [14]

  • Reaction Mixture: In a large beaker, prepare a mixture of 8 parts turpentine oil and 3 parts nitric acid (or a suitable dilute sulfuric acid solution).

  • Incubation: Allow the mixture to stand in a shallow, open dish for several days at room temperature (20-25°C).

  • Crystallization: Crystals of this compound hydrate will gradually form and deposit.

  • Isolation: Decant the mother liquor. Transfer the crystalline mass to a filter and wash with a small amount of cold water to remove residual acid and unreacted oil.

  • Recrystallization: For higher purity, dissolve the crystals in hot 95% ethanol, filter while hot, and allow the filtrate to cool slowly. The recrystallized this compound hydrate will precipitate and can be collected by filtration.

ParameterSynthesis of α-Terpineol from α-Pinene[10][11]Synthesis of α-Terpineol from Limonene[2][10]
Principle Acid-catalyzed hydration & rearrangementTwo-step: Trifluoroacetylation & Hydrolysis
Catalyst/Reagent Chloroacetic Acid / H₂OTrifluoroacetic Acid, then NaOH/Methanol
Temperature 80°C25°C
Typical Time 15-40 min (Continuous Flow)40 min (Continuous Flow)
Conversion ~72%~97%
Selectivity ~76%~81%
Key Advantage One-pot reaction from a common feedstockHigh conversion and selectivity under mild conditions

Strategic Transformations: Leveraging this compound Intermediates

Once synthesized, this compound derivatives become powerful intermediates for accessing a wide array of more complex molecules. Their functional handles—the hydroxyl group and the double bond—can be manipulated with high chemo- and regioselectivity.

G cluster_workflow Synthetic Utility of this compound Derivatives Start_Limonene Limonene Intermediate_Terpineol α-Terpineol Start_Limonene->Intermediate_Terpineol Two-Step Synthesis Product_Carvone Carvone (Flavor) Start_Limonene->Product_Carvone Hydroxylation & Oxidation Product_Diols Bio-based Diols (Polymers) Start_Limonene->Product_Diols Oxidative Cleavage Start_Pinene α/β-Pinene Start_Pinene->Intermediate_Terpineol Hydration/ Rearrangement Intermediate_PineneOxide Pinene Oxide Start_Pinene->Intermediate_PineneOxide Epoxidation Product_Esters Terpinyl Esters (Fragrances, Pharma) Intermediate_Terpineol->Product_Esters Esterification Product_Perillyl_Alcohol Perillyl Alcohol (Anticancer) Intermediate_PineneOxide->Product_Perillyl_Alcohol Rearrangement

Sources

Troubleshooting & Optimization

Terpin Hydrate Stability & Storage: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for terpin hydrate. As a widely utilized expectorant in pharmaceutical development and a key molecule in various research applications, understanding the nuances of its stability and storage is paramount to ensuring experimental reproducibility and the integrity of your results.[1][2] this compound hydrate, a monohydrate of cis-p-Menthane-1,8-diol, presents unique challenges due to its crystalline hydrate nature and specific physicochemical properties.[3][4]

This guide is structured to move from foundational knowledge to practical, hands-on troubleshooting. It is designed to empower you, the researcher, to anticipate, diagnose, and resolve common stability issues, thereby safeguarding your research outcomes.

Section 1: Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the first line of defense against stability problems. This compound hydrate's identity as a crystalline hydrate is central to many of the challenges discussed in this guide.

Table 1: Key Physicochemical Properties of this compound Hydrate

Property Value / Description Significance & Implication
Chemical Name cis-p-Menthane-1,8-diol monohydrate The "monohydrate" is key; it's a stoichiometric crystal containing one water molecule per this compound molecule.[3]
Appearance Colorless, lustrous crystals or a white crystalline powder.[4][5] Changes in appearance (e.g., loss of luster, opaqueness) are often the first sign of a stability issue.
Molecular Formula C₁₀H₂₀O₂·H₂O The water of hydration is an integral part of the crystal lattice.
Molecular Weight 190.28 g/mol Essential for accurate preparation of solutions.[6][7]
Melting Point ~116-117 °C The molecule will dehydrate before it melts. The melting point is for the anhydrous form.[4]
Solubility Water: Slightly soluble (~3.4 g/L at 25°C).[4][5] Ethanol: Soluble.[5] DMSO: Soluble.[8] Low aqueous solubility is a major formulation challenge, often necessitating suspensions or co-solvents.[9]

| Key Characteristic | Efflorescent | The compound can lose its water of hydration when exposed to dry air or moderate heat, converting to the anhydrous form.[4] |

Section 2: Troubleshooting Guide: Common Stability Issues (Q&A Format)

This section directly addresses problems you may encounter during your experiments.

Q1: My solid this compound hydrate powder has lost its crystalline sheen and appears dull or has started to clump. What is the cause?

A: This is a classic sign of efflorescence , the process of losing the water of hydration.[4]

  • Causality: The stability of the hydrate crystal lattice is dependent on the ambient relative humidity (RH). When the surrounding air is too dry, there is a thermodynamic driving force for the water molecules to leave the crystal lattice to equilibrate with the environment. This converts the this compound monohydrate to its anhydrous form, which has different physical properties, including its appearance.

  • Troubleshooting Steps:

    • Confirm Dehydration: Use Thermogravimetric Analysis (TGA) to confirm the loss of water. A stable monohydrate should show a weight loss of approximately 9.46% (the mass of one water molecule relative to the total mass) upon heating. A partially or fully dehydrated sample will show a significantly lower weight loss.

    • Review Storage: Check if the container was tightly sealed. Exposure to a dry laboratory atmosphere, especially in centrally heated or cooled buildings, can accelerate this process.

    • Corrective Action: For future use, always store this compound hydrate in a tightly sealed container. For sensitive applications, consider storage in a desiccator with a controlled humidity environment (though not one that is completely dry). Store at controlled room temperature.[4]

Q2: I'm preparing an aqueous suspension of this compound hydrate, but I'm observing rapid settling and the formation of larger crystals over 24-48 hours. What is happening?

A: You are likely observing a phenomenon known as Ostwald Ripening .

  • Causality: In a suspension, there is a distribution of crystal sizes. Smaller crystals have a higher surface-area-to-volume ratio and thus higher surface energy, making them slightly more soluble than larger crystals. Over time, the smaller crystals dissolve and the material re-deposits onto the surface of the larger crystals. This leads to an increase in the average crystal size, coarseness to the taste in oral formulations, and poor dose uniformity as the larger, heavier crystals settle out quickly.[9] This has been a significant historical challenge in formulating this compound hydrate suspensions.[9]

  • Troubleshooting Steps:

    • Particle Size Control: The initial particle size of the this compound hydrate is critical. Using micronized this compound hydrate can slow the process, but will not stop it entirely.

    • Viscosity Modifiers: Increase the viscosity of the aqueous vehicle. This hinders the diffusion of dissolved this compound hydrate molecules and slows the settling of particles. Common agents include celluloses (e.g., HPMC) or natural gums.

    • Surface Active Agents: Incorporate surfactants or polymers that adsorb to the crystal surface. These can act as a physical barrier to prevent both dissolution and re-deposition.

    • Formulation Re-evaluation: If the issue persists, an aqueous suspension may not be the optimal formulation. Consider a solution using a co-solvent system (e.g., water/ethanol/glycerin) if your application allows.

Q3: My HPLC analysis of a this compound hydrate stock solution shows new impurity peaks that weren't present in the solid material. What are the likely causes?

A: This indicates chemical degradation in the solution state. The cause depends on your storage conditions and solvent system.

  • Causality: While stable as a solid, this compound hydrate in solution can be susceptible to degradation, particularly from incompatible materials or energy sources.

  • Troubleshooting Workflow:

    • Check for Incompatibilities: this compound hydrate is known to be incompatible with strong oxidizing agents and strong mineral acids.[5][10][11] If your solvent system is highly acidic or contains oxidative components, this is the most likely cause. The tertiary alcohol groups in the this compound structure are susceptible to acid-catalyzed dehydration or oxidation.

    • Evaluate Storage Conditions:

      • Temperature: Was the solution stored at room temperature or higher? For stock solutions, especially in organic solvents like DMSO, storage at -20°C or even -80°C is recommended to minimize degradation kinetics.[6][8]

      • Light: Photodegradation is a potential pathway for many organic molecules. Was the solution stored in a clear container exposed to light? Always use amber vials or store solutions in the dark.

    • Solvent Purity: Were the solvents (e.g., DMSO, ethanol) of high purity? Peroxides in aged ethers or other impurities in solvents can initiate degradation.

    • Corrective Action: Prepare fresh solutions using high-purity solvents. Store them protected from light at recommended sub-zero temperatures (-20°C for short-term, -80°C for long-term).[6][8][12] Always verify solvent compatibility before preparing solutions.

Section 3: In-Depth FAQs on Storage and Handling

FAQ 1: What are the definitive optimal storage conditions for solid this compound hydrate powder?

For routine laboratory use and to maintain its hydrate form, store this compound hydrate at controlled room temperature in a tightly sealed container to protect it from atmospheric moisture fluctuations.[4][5] For long-term archival storage (e.g., >1 year), storing at -20°C can provide additional stability, as recommended by several suppliers.[6][7][8] The primary goal is to prevent efflorescence and exposure to contaminants.

FAQ 2: What is the best practice for preparing and storing stock solutions?

Given the poor aqueous solubility, stock solutions are typically prepared in organic solvents.

  • Solvent Choice: DMSO and ethanol are common choices.[8] Hygroscopic DMSO can impact solubility, so using newly opened, high-purity solvent is advised.[13]

  • Preparation: Sonication may be required to fully dissolve the material.[8]

  • Storage: The cardinal rule is to store solutions cold and dark. For solutions in organic solvents, storage at -80°C is recommended for periods up to a year , while -20°C is suitable for up to a month .[6][12] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

FAQ 3: What specific chemicals and materials should be kept away from this compound hydrate?

Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and strong mineral acids (e.g., sulfuric acid, hydrochloric acid).[7][10][11] These can cause rapid chemical decomposition.

Section 4: Experimental Protocols for Stability Assessment

Trustworthy data begins with robust validation. The following protocols provide frameworks for assessing the stability of this compound hydrate.

Protocol 4.1: Forced Degradation Study for Stability-Indicating Method Development

Objective: To intentionally degrade this compound hydrate under various stress conditions to generate potential degradation products. This is essential for developing and validating an analytical method (e.g., HPLC) that can accurately quantify this compound hydrate in the presence of its degradants, as mandated by ICH guidelines.[14][15]

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL solution of this compound hydrate in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, use the stock solution and include a control sample (stock solution stored at 5°C in the dark). Aim for 5-20% degradation.[16]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. At timed intervals (e.g., 1, 2, 4 hrs), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

      • Causality: The acid can catalyze the dehydration of the tertiary alcohols, leading to the formation of various terpenes like terpinolene or limonene.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

      • Causality: While generally more stable to base, this tests for potential ester impurities from synthesis or other base-labile functional groups.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. At timed intervals, withdraw an aliquot and dilute for analysis.

      • Causality: The alcohol functional groups are susceptible to oxidation, which could form various ketone or aldehyde derivatives.

    • Thermal Degradation: Place the solid powder in a 70°C oven for 48 hours. Also, reflux the stock solution at 70°C for 24 hours. Analyze both the solid (after dissolving) and the solution.

      • Causality: Heat provides the energy to overcome activation barriers for degradation and dehydration.

  • Analysis: Analyze all samples (including controls) by a suitable HPLC-UV method. A reverse-phase C18 column is a common starting point.

  • Interpretation: A stability-indicating method is one where the degradation product peaks are well-resolved from the parent this compound hydrate peak. Peak purity analysis (using a PDA detector) should be performed to ensure the parent peak is not co-eluting with any degradants.[15]

Protocol 4.2: Characterizing Dehydration using Thermogravimetric Analysis (TGA)

Objective: To quantify the water content of a solid this compound hydrate sample and confirm its hydration state.[17]

Methodology:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate powder into a TGA pan.

  • Thermal Program: Heat the sample from ambient temperature (~25°C) to 150°C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Observe the thermogram (mass vs. temperature).

    • Calculate the percentage weight loss in the step corresponding to dehydration (typically occurs between 60°C and 120°C).

    • Expected Outcome: A pure, stable this compound monohydrate sample should exhibit a single, sharp weight loss of approximately 9.46% . A lower value indicates that the sample was already partially dehydrated.

Section 5: Visualization of Degradation & Troubleshooting

Diagram 1: Potential Stability & Degradation Pathways

TH This compound Hydrate (cis-p-Menthane-1,8-diol monohydrate) Anhydrous Anhydrous cis-Terpin TH->Anhydrous Efflorescence (Heat, Low Humidity) Degradants Chemical Degradation Products (e.g., Terpenes, Ketones) TH->Degradants Strong Acids Strong Oxidizers Anhydrous->TH Rehydration (High Humidity)

Caption: Key stability pathways for this compound hydrate.

Diagram 2: Troubleshooting Workflow for this compound Hydrate Stability Issues

decision decision result result start Stability Issue Observed d1 Solid or Solution/Suspension? start->d1 d2 Observation? d1->d2 Solid d3 Observation? d1->d3 Solution / Suspension r1 Probable Cause: Efflorescence (Dehydration) Action: Verify with TGA. Store in tightly sealed containers. d2->r1 Dull Appearance, Clumping r2 Probable Cause: Ostwald Ripening Action: Use micronized API, add viscosity modifiers/surfactants. d3->r2 Crystal Growth, Rapid Settling r3 Probable Cause: Chemical Degradation Action: Check for acid/oxidizer incompatibility. Store cold & dark. d3->r3 New Peaks in HPLC

Caption: A decision tree for diagnosing this compound hydrate stability problems.

References

  • The Good Scents Company. (n.d.). (E)-terpin hydrate, 2451-01-6.
  • Scribd. (n.d.). This compound Hydrate Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound hydrate. PubChem Compound Database.
  • Sciencelab.com. (2005). Material Safety Data Sheet this compound hydrate.
  • Musiał, P., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4523.
  • MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia.
  • DrugInfoSys.com. (n.d.). This compound Hydrate - Drug Monograph.
  • Google Patents. (n.d.). US3069317A - this compound hydrate suspensions.
  • Kurlansik, L., et al. (1967). Determination of this compound Hydrate by Gas Chromatography. Journal of Pharmaceutical Sciences, 56(9), 1158-60.
  • Cambrex Corporation. (n.d.). This compound Hydrate | API Products.
  • Mirza, A., et al. (1966). TURPENTINE OIL-BASED CHEMICALS Part I.-A new Method for the Production of this compound Hydrate. Pakistan Journal of Scientific & Industrial Research, 9(4).
  • Reed, R. A., & Li, R. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10).
  • The People's Pharmacy. (2018). This compound Hydrate Cough Medicine Disappearance Can be Overcome.
  • Amsbio. (n.d.). This compound hydrate, AMS.T0910-10-G.
  • MedCrave. (2016). Forced Degradation Studies.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet this compound Hydrate.
  • PharmaCompass.com. (n.d.). This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • National Center for Biotechnology Information. (1946). This compound hydrate. PubMed.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Terpineol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of terpineol isomers. This resource is designed to provide in-depth, practical solutions to one of the most common issues in this analysis: peak tailing. By understanding the underlying causes and systematically applying the troubleshooting steps outlined below, you can significantly improve the resolution, symmetry, and overall quality of your chromatographic data.

Understanding the Challenge: The Nature of Terpineol Isomers and Peak Tailing

Terpineol exists as several structural isomers, including α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. These are monoterpene alcohols with very similar structures and physicochemical properties, making their separation a non-trivial task. As they are polar, neutral molecules, their retention and peak shape in reversed-phase HPLC are highly susceptible to secondary interactions with the stationary phase.

Peak tailing, a form of peak asymmetry, can compromise the accuracy of quantification and the resolution between these closely eluting isomers.[1][2] It is often a result of more than one retention mechanism occurring, with secondary interactions, particularly with residual silanol groups on the silica-based stationary phase, being a primary cause.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will begin with the most common and easily resolved problems and progress to more complex solutions.

Q1: My terpineol isomer peaks are tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for polar, neutral compounds like terpineol isomers is secondary interactions with active sites on the stationary phase.

In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the C18 alkyl chains of the stationary phase. However, silica-based stationary phases inevitably have residual silanol groups (Si-OH) on their surface.[3] These silanols are polar and can interact with polar analytes like the hydroxyl group of terpineol through hydrogen bonding. This secondary interaction is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailing peak.

Q2: I'm using a standard C18 column. How can I minimize silanol interactions without changing the column?

A2: Optimizing your mobile phase and instrumental parameters can significantly reduce peak tailing on a standard C18 column.

Here are several strategies to try:

  • Mobile Phase Composition:

    • Organic Modifier: The choice of organic modifier can influence peak shape. While acetonitrile is a common choice, methanol is more protic and can better mask silanol groups through hydrogen bonding, potentially improving the peak shape of alcohols.[4] Experiment with different ratios of acetonitrile/water and methanol/water to find the optimal balance of retention and peak symmetry.

    • Mobile Phase Additives: While terpineol isomers are not basic, the use of a silanol-masking agent can be effective. The addition of a small concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the terpineol isomers and improving peak shape.[5] However, be aware that TEA can be difficult to remove from a column, so it is advisable to dedicate a column for methods using this additive.[6]

  • Temperature:

    • Increasing the column temperature (e.g., to 40-60°C) can improve peak shape.[7][8][9] Higher temperatures reduce the viscosity of the mobile phase, leading to more efficient mass transfer of the analyte between the mobile and stationary phases. This can help to minimize the impact of secondary interactions and result in sharper, more symmetrical peaks.[10][11]

  • Sample Solvent:

    • Ensure your sample is dissolved in a solvent that is weaker than or of equal strength to your initial mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.

Q3: I've tried optimizing the mobile phase and temperature, but the peak tailing persists. Should I consider a different column?

A3: Yes, if mobile phase optimization is insufficient, selecting a more suitable column chemistry is the next logical step.

For polar analytes like terpineol isomers, columns with reduced silanol activity are highly recommended.

  • End-Capped Columns: Most modern C18 columns are "end-capped," a process where the residual silanol groups are reacted with a small, less bulky silanizing reagent to make them less accessible to analytes.[3][12] If you are using an older, non-end-capped column, switching to a well-end-capped column can dramatically improve peak shape.

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain.[13][14] This polar group helps to shield the analytes from interacting with the underlying silica surface and its residual silanols, leading to improved peak shape for polar compounds.[15][16] They also offer alternative selectivity compared to standard C18 columns.

  • Polar-Endcapped Columns: These columns feature a polar group at the end of the alkyl chain, providing a similar shielding effect to polar-embedded columns and promoting better peak shape for polar analytes.[17]

Column TypeKey FeatureImpact on Terpineol Analysis
Standard C18 (Non-End-Capped) High density of accessible silanol groups.Prone to significant peak tailing with terpineol isomers.
End-Capped C18 Residual silanols are masked with a small hydrophobic group.Reduced peak tailing compared to non-end-capped columns.[3]
Polar-Embedded A polar functional group is incorporated into the C18 chain.Excellent peak shape for polar analytes by shielding silanol interactions.[13][14][15][16]
Polar-Endcapped A polar functional group is attached at the end of the C18 chain.Improved peak shape and retention for polar compounds.[17]
Q4: Could the peak tailing be caused by something other than silanol interactions?

A4: Yes, while silanol interactions are the most common cause for this type of analyte, other factors can also contribute to peak tailing.

Here is a systematic troubleshooting workflow to identify and resolve other potential issues:

G cluster_chemical Chemical Factors cluster_physical Physical & System Factors start Peak Tailing Observed for Terpineol Isomers q_silanol Are you using a standard, non-end-capped C18 column? start->q_silanol s_column Switch to a modern, well-end-capped or polar-embedded column. q_silanol->s_column Yes q_mobile_phase Is the mobile phase optimized? q_silanol->q_mobile_phase No s_mobile_phase Try methanol as the organic modifier. Consider adding 0.1% TEA. q_mobile_phase->s_mobile_phase No q_temp Is the column temperature controlled and optimized? q_mobile_phase->q_temp Yes s_temp Increase temperature to 40-60°C. q_temp->s_temp No q_overload Is the peak shape concentration-dependent? q_temp->q_overload Yes s_overload Dilute the sample and re-inject. q_overload->s_overload Yes q_extracolumn Are all peaks tailing, especially early eluters? q_overload->q_extracolumn No s_extracolumn Check for extra-column volume. Use shorter, narrower ID tubing. q_extracolumn->s_extracolumn Yes q_contamination Has the peak tailing developed over time? q_extracolumn->q_contamination No s_contamination Perform a thorough column wash. See Protocol 1. q_contamination->s_contamination Yes q_void Is there a sudden drop in pressure and broad peaks? q_contamination->q_void No s_void Replace the column. Consider using a guard column.

Sources

Terpin Hydrate Synthesis: A Technical Support Guide for Optimal Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of terpin hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach moves beyond simple step-by-step protocols to explain the underlying chemical principles, ensuring you can adapt and refine your synthesis for maximum yield and purity.

Understanding the Synthesis: The Foundation of Optimization

The synthesis of this compound hydrate, chemically known as p-menthane-1,8-diol monohydrate, is a classic acid-catalyzed hydration of α-pinene, a primary constituent of turpentine oil.[1][2] The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by water. While seemingly straightforward, the reaction is often accompanied by side reactions, such as isomerization to camphene, limonene, and terpinolene, which can significantly impact the yield and purity of the final product.[3]

This guide will address the critical parameters of this synthesis, providing a framework for logical troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound hydrate.

Question 1: My this compound hydrate yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Suboptimal Acid Concentration: The concentration of the acid catalyst is a critical parameter.

    • If using sulfuric acid: Concentrations around 25-30% are commonly employed.[4] Significantly lower concentrations will result in a slow reaction rate, while excessively high concentrations can promote the formation of undesirable byproducts through polymerization and dehydration.[1]

    • Alternative Catalysts: Consider using benzene- or toluene-sulfonic acids, which can act as both a mild hydrating agent and an emulsifier, potentially leading to higher yields compared to sulfuric acid under similar conditions.[1] Composite catalysts, such as a combination of a-hydroxycarboxylic acid and boric acid, have also been shown to effectively catalyze the reaction at room temperature, minimizing intense exotherms and improving yield.[3]

  • Inadequate Reaction Time: The hydration of α-pinene is not instantaneous. Reaction times can extend from several hours to over two days depending on the catalyst and temperature.[1][3][5] Monitor your reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the optimal reaction time for your specific conditions.[6]

  • Poor Emulsification: Since α-pinene is immiscible with the aqueous acid, efficient mixing is essential to maximize the interfacial area for the reaction to occur.

    • Vigorous Stirring: Ensure continuous and vigorous stirring throughout the reaction.[1]

    • Emulsifying Agents: The use of emulsifying agents can significantly improve the reaction rate and yield. Polysorbates or other surfactants active in acidic media can be beneficial.[5] Some catalytic systems, like benzenesulfonic acid, inherently act as emulsifiers.[1]

  • Temperature Control: The reaction is exothermic. A rise in temperature can favor the formation of byproducts. Maintaining a controlled temperature, often between 20-40°C, is crucial for maximizing the yield of this compound hydrate.[3][4] For some protocols using sulfuric acid, temperatures are kept even lower, between 10-15°C during the initial addition of turpentine.[5]

Question 2: The final product is discolored and has an off-odor. What is the cause and how can I obtain a pure white crystalline product?

Answer:

Discoloration and malodor are typically indicative of impurities, often arising from side reactions or residual starting materials.

  • Presence of Byproducts: As mentioned, the acid-catalyzed reaction of α-pinene can lead to various isomers and polymers.[3] Optimizing the reaction conditions as described in the previous answer (acid concentration, temperature, and reaction time) will minimize the formation of these impurities.

  • Residual Turpentine: An incomplete reaction will leave unreacted turpentine oil, which has a characteristic odor.[7] Ensure the reaction has gone to completion. The final product should be thoroughly washed to remove any adhering oil.

  • Purification by Recrystallization: This is a critical step for obtaining high-purity this compound hydrate.[8][9][10]

    • Solvent Selection: A suitable solvent for recrystallization is one in which this compound hydrate is highly soluble at elevated temperatures but has low solubility at room temperature or below. Water or ethanol are commonly used.[11]

    • Procedure: Dissolve the crude this compound hydrate in a minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. The slow cooling process is key to excluding impurities from the crystal lattice.[12] The purified crystals can then be collected by vacuum filtration.

Question 3: I am having difficulty inducing crystallization of the this compound hydrate from the reaction mixture. What should I do?

Answer:

Crystallization can sometimes be sluggish. Here are several techniques to promote the formation of crystals:

  • Seeding: Introduce a small crystal of pure this compound hydrate into the supersaturated solution. This seed crystal will act as a nucleation site, initiating the crystallization process.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Lowering the Temperature: If crystallization does not occur at room temperature, try cooling the solution in an ice bath. The solubility of this compound hydrate will decrease further at lower temperatures, promoting crystallization.

  • Solvent Evaporation: If the solution is not sufficiently concentrated, you can allow some of the solvent to evaporate slowly in a fume hood. This will increase the concentration of the this compound hydrate and induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrate using Sulfuric Acid

This protocol is a standard method for the synthesis of this compound hydrate.

  • In a reaction flask equipped with a mechanical stirrer and a dropping funnel, place 200 mL of 25% (v/v) sulfuric acid.

  • Cool the flask in an ice bath to maintain a temperature between 10-15°C.

  • Slowly add 50 mL of turpentine oil (containing α-pinene) dropwise from the dropping funnel over 2-3 hours with vigorous stirring. Ensure the temperature does not exceed 30°C.[5]

  • After the addition is complete, continue stirring the mixture for an additional 48 hours at room temperature (around 20-25°C).

  • After the reaction period, stop the stirring and allow the mixture to stand. Crystalline this compound hydrate will separate.

  • Filter the crude product using a Büchner funnel and wash the crystals with a dilute sodium carbonate solution to neutralize any residual acid, followed by a wash with cold water.[5]

  • Proceed with recrystallization for purification.

Protocol 2: Purification of this compound Hydrate by Recrystallization

This protocol outlines the steps for purifying the crude this compound hydrate.

  • Transfer the crude, washed this compound hydrate to a beaker.

  • Add a minimal amount of hot water (or ethanol) and heat the mixture while stirring until all the solid has dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the beaker in an ice bath for about 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Hydrate Synthesis

Catalyst SystemTypical ConcentrationTemperature (°C)Reaction Time (hours)Key Advantages
Sulfuric Acid25-30%10-3048-96Readily available and low cost.[1][5]
Benzenesulfonic Acid30%Room Temp (16-35)90Acts as an emulsifier, potentially higher yield.[1]
Toluene Sulfonic Acid40%Room Temp (16-35)90Similar to benzenesulfonic acid.[1]
Tartaric Acid-Boric Acid-20-2550Milder reaction, avoids large exotherms.[3]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key stages of this compound hydrate synthesis and purification.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Turpentine Turpentine (α-Pinene) Reaction Reaction Vessel (Vigorous Stirring, Temp. Control) Turpentine->Reaction Acid Aqueous Acid Catalyst Acid->Reaction Crude_Product Crude this compound Hydrate Reaction->Crude_Product Recrystallization Recrystallization (Hot Solvent) Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Pure_Product Pure this compound Hydrate Crystals Filtration->Pure_Product Troubleshooting_Logic Start Low Yield Issue Check_Acid Verify Acid Concentration Start->Check_Acid Check_Time Monitor Reaction Time Start->Check_Time Check_Mixing Ensure Vigorous Stirring Start->Check_Mixing Check_Temp Control Reaction Temperature Start->Check_Temp Optimize Optimized Yield Check_Acid->Optimize Check_Time->Optimize Check_Mixing->Optimize Check_Temp->Optimize

Caption: A troubleshooting decision tree for addressing low yield in this compound hydrate synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use turpentine oil directly, or do I need to purify the α-pinene first? A1: For many applications, turpentine oil can be used directly as the starting material since α-pinene is its major component. [1][2]However, the purity of the turpentine oil will affect the yield and purity of the final product. For pharmaceutical applications requiring high purity, starting with purified α-pinene is recommended.

Q2: What analytical methods are suitable for characterizing the final product? A2: The purity of this compound hydrate can be assessed using several methods. Gas Chromatography (GC) is a common technique to determine the presence of unreacted starting materials or byproducts. [6][13]The identity and crystalline structure can be confirmed using techniques like Infrared (IR) Spectroscopy and Powder X-ray Diffraction (PXRD). [14][15]The melting point of pure cis-terpin hydrate is also a good indicator of purity.

Q3: Is it possible to recover and reuse the acid catalyst? A3: In principle, the aqueous acid layer can be separated and potentially reused. However, it will be diluted by the water formed during the reaction and may contain dissolved impurities. The feasibility of recycling the catalyst would depend on the specific process and the required purity of the final product.

Q4: What are the safety precautions I should take during this synthesis? A4: You should always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sulfuric acid and other acid catalysts are corrosive and should be handled with care. Turpentine oil is flammable.

References

  • Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite C
  • Mirza Asirahmed, Abdulsattar, Munirahme. (n.d.). TURPENTINE OIL-BASED CHEMICALS Part I.
  • Weissenborn, A. (1942). Process of preparing terpine hydrate.
  • Schulz, H. (1937).
  • Prakoso, T., et al. (2020).
  • Mosher, H. S. (1949). Process for conversion of pinene to this compound hydrate.
  • Wijayati, N., et al. (2010). Synthesis of α-Terpineol from Turpentine by Hydration in a Batch Reactor.
  • Xu, J., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. MDPI. [Link]
  • Pharmaceutical Hydrates Analysis. (2020). Encyclopedia MDPI.
  • CN102718632A - Method for preparing this compound hydrate by virtue of continuous hydration. (2012).
  • Prakoso, T., Hanley, J., et al. (2018).
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC. [Link]
  • Optimization of reaction conditions for gamma-terpinene synthesis. (n.d.). Benchchem.
  • Kurlansik, L., et al. (1967).
  • Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. (2022).
  • CN102718632B - Method for preparing this compound hydrate by virtue of continuous hydration. (2014).
  • This compound Hydrate, chemical structure, molecular formula, Reference Standards. (n.d.). Pharmacopeia.cn. [Link]
  • This compound Hydr
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
  • Purification by Recrystalliz
  • Recrystallization. (2023). Chemistry LibreTexts. [Link]
  • Gayer, F. H. (1945). Process of hydrating turpentine and like matters and products thereof.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2023).
  • Recrystallization- Organic Chemistry Lab- purific

Sources

Technical Support Center: Troubleshooting Terpin Hydrate Solubility in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for terpin hydrate formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the solubility of this compound hydrate. As an active pharmaceutical ingredient (API) with historically recognized expectorant properties, its utility in modern formulations is often hampered by its poor aqueous solubility.[1][2] This resource provides in-depth, evidence-based answers to common issues, moving beyond simple protocols to explain the underlying physicochemical principles.

Section 1: Fundamental Properties & Solubility Profile

This section addresses the baseline physicochemical characteristics of this compound hydrate that govern its behavior in solution.

Q1: What is the baseline solubility of this compound hydrate in common pharmaceutical solvents?

A: this compound hydrate exhibits low solubility in water and non-polar solvents but is considerably more soluble in polar organic solvents like ethanol.[3][4] This profile is critical for selecting an appropriate solvent system. Its solubility is a known limiting factor, with one source noting that dissolving a standard 85 mg dose could require as much as half an ounce of water.[1]

The table below summarizes reported solubility data from various sources. Note that values can vary based on experimental conditions like temperature, pH, and particle size.

SolventSolubility ValueRemarks & ConditionsSource(s)
Water (Cold/Ambient) ~3.42 g/L (0.34% w/v)At 25 °C[3]
1 mg/mL (0.1% w/v)Requires sonication and heating to 60°C[5]
Partially solubleQualitative description[2]
Slightly solubleQualitative description[4]
Water (Boiling) Sparingly soluble-[6]
Ethanol 38 mg/mL (3.8% w/v)Sonication recommended[7][8]
SolubleQualitative description[3][9]
Ethanol (Boiling) Very soluble-[6]
DMSO ≥100 mg/mL (≥10% w/v)Use of fresh, anhydrous DMSO is critical[5]
60 mg/mL (6% w/v)Sonication recommended[8]
Ether Soluble-[3][6]
Chloroform Slightly soluble-[6]
Glycerin -Commonly used as a co-solvent in elixirs[1][10]

Section 2: Common Formulation Issues & Troubleshooting

This section provides a logical framework for diagnosing and resolving common problems encountered during the formulation of this compound hydrate.

Q2: My this compound hydrate is precipitating out of my aqueous/hydroalcoholic solution. What are the likely causes and how can I fix it?

A: Precipitation, or "crashing out," of this compound hydrate from solution is a common issue stemming from its borderline solubility. The primary causes are supersaturation due to temperature changes, solvent ratio shifts (e.g., during dilution), or exceeding the equilibrium solubility limit.

Causality: this compound hydrate's solubility is highly dependent on the polarity of the solvent system. In hydroalcoholic solutions, the alcohol component acts as a co-solvent , effectively reducing the overall polarity of the water-based vehicle to be more favorable for the non-polar regions of the this compound hydrate molecule.[11][12] If the concentration of the co-solvent drops, the system's capacity to hold the drug in solution decreases dramatically, leading to precipitation.

Use the following workflow to diagnose and resolve the issue.

G start Precipitation Observed check_temp Was there a temperature drop? start->check_temp check_dilution Was the solution diluted with a weaker solvent (e.g., water)? check_temp->check_dilution No solution_temp Gently warm and sonicate to redissolve. Maintain a stable temperature. check_temp->solution_temp Yes check_conc Is the API concentration near its saturation point? check_dilution->check_conc No solution_dilution Increase the co-solvent (e.g., alcohol, glycerin) ratio in the final formulation. check_dilution->solution_dilution Yes solution_conc Reduce the overall concentration of this compound hydrate or increase the co-solvent ratio. check_conc->solution_conc Yes consider_suspension If high concentration is required, consider reformulating as a stabilized suspension. check_conc->consider_suspension No / High Conc. Needed

Caption: Troubleshooting workflow for precipitation.

Q3: I am developing an oral elixir. What is a typical starting formulation and what is the role of each excipient?

A: Historically, this compound hydrate elixirs were the formulation of choice.[1] These are clear, sweetened hydroalcoholic solutions intended for oral use. The high concentration of alcohol is essential for solubilization.

Causality & Excipient Function:

  • This compound Hydrate (API): The active expectorant.[2]

  • Alcohol (e.g., Ethanol 95%): The primary co-solvent. It reduces the polarity of the aqueous vehicle to a level that can accommodate the this compound hydrate molecule. Traditional formulations contained up to 43% alcohol.[1][10]

  • Glycerin: A viscous, sweet-tasting polyol that functions as a co-solvent, sweetening agent, and humectant. It helps to increase solubility and improve the palatability and "mouthfeel" of the elixir.[10]

  • Syrup / Sweetening Agent (e.g., Sucrose, Saccharin): Masks the slightly bitter taste of this compound hydrate and increases viscosity.[3][10]

  • Flavoring Agent (e.g., Orange Oil): Improves palatability.[10]

  • Purified Water: The primary vehicle or solvent.

A typical starting point, based on historical formulations, can be found in the experimental protocols section below (Protocol 1).[10]

Q4: I need to formulate a high-concentration aqueous suspension. What are the critical challenges?

A: For concentrations exceeding aqueous solubility, a suspension is the logical alternative. However, this compound hydrate presents a significant challenge in this dosage form: crystal growth upon aging .

Causality (Ostwald Ripening): This phenomenon occurs because smaller particles have a slightly higher surface energy and solubility than larger particles. Over time, the smaller particles dissolve and re-deposit onto the surface of the larger crystals. This leads to a shift in the particle size distribution, resulting in larger, aggregated crystals that settle quickly, are difficult to resuspend, and create a gritty, unpleasant texture.[1] A patent from 1962 specifically addresses this serious difficulty in formulating this compound hydrate suspensions.[1]

Key Strategies to Overcome This:

  • Particle Size Reduction (Micronization): Starting with a very small and uniform particle size is critical. Micronization increases the surface area, which can improve the dissolution rate, though not the equilibrium solubility.[1][11]

  • Use of Suspending Agents: Hydrophilic polymers like Sodium Carboxymethylcellulose (Na-CMC) or xanthan gum increase the viscosity of the continuous phase, slowing down the settling of particles according to Stokes' Law.[1]

  • Inclusion of Wetting Agents/Stabilizers: Surfactants and stabilizers like glyceryl monostearate and polyoxyl 40 stearate adsorb to the surface of the this compound hydrate crystals. This creates a physical or steric barrier that inhibits particle aggregation and subsequent crystal growth.[1]

G Conceptual diagram of Ostwald Ripening. cluster_0 Initial State cluster_1 After Aging (Ostwald Ripening) a1 a2 b3 a1->b3 Molecule Migration a3 a4 a4->b3 b1 b2

Caption: Small particles dissolve and redeposit on larger ones.

Section 3: Advanced Solubilization & Stability

This section explores more complex formulation strategies and the analytical requirements for ensuring product quality over time.

Q5: Is pH adjustment a viable strategy for solubilizing this compound hydrate?

A: No, pH adjustment is generally not an effective strategy for this compound hydrate.

Causality: The principle of altering solubility via pH relies on the presence of ionizable functional groups (e.g., carboxylic acids, amines) on the drug molecule.[13] By shifting the pH, one can convert the molecule between its less soluble neutral form and its more soluble ionized (salt) form. This compound hydrate is a p-menthane-1,8-diol monohydrate; it is a neutral molecule with two tertiary alcohol groups.[9] These hydroxyl groups are not acidic or basic enough to be protonated or deprotonated within the typical pharmaceutical pH range (approx. 2-8). Therefore, its solubility is independent of pH in this range.

Q6: How do I establish the stability of my this compound hydrate formulation?

A: Establishing stability requires performing forced degradation studies to understand the molecule's degradation pathways and developing a stability-indicating analytical method .[14][15]

Causality: A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), must be able to accurately quantify the parent API (this compound hydrate) without interference from any potential degradation products, impurities, or excipients.[16] Forced degradation studies are designed to intentionally stress the API under harsh conditions to generate these degradation products.[17]

Typical Forced Degradation Conditions (ICH Q1A): [14][15]

  • Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.

  • Oxidation: e.g., 3% Hydrogen Peroxide at room temperature.

  • Thermal Stress: Dry heat (e.g., 60-80°C).

  • Photostability: Exposure to light (e.g., 1.2 million lux hours) and UV radiation (e.g., 200 watt hours/square meter).

By analyzing the stressed samples, you can identify the degradation peaks, ensure they are separated from the main API peak on the chromatogram, and thus validate your analytical method as "stability-indicating." This method is then used for long-term stability testing of the final formulation under ICH-prescribed storage conditions (e.g., 25°C/60% RH and 40°C/75% RH).[16]

Q7: What analytical method is officially recognized for quantifying this compound hydrate in a final formulation?

A: The United States Pharmacopeia (USP) monograph for this compound Hydrate Oral Solution specifies a Gas Chromatography (GC) method.[18][19]

Methodology Rationale:

  • Principle: The method involves a liquid-liquid extraction to isolate the this compound hydrate and an internal standard from the formulation matrix. The extract is then injected into a GC system.

  • Stationary/Mobile Phase: GC separates compounds based on their volatility and interaction with a stationary phase inside a column. This compound hydrate is sufficiently volatile for this technique.

  • Detector: A Flame Ionization Detector (FID) is typically used, which provides a response proportional to the mass of carbon atoms, making it suitable for quantifying organic molecules like this compound hydrate.[19]

  • Internal Standard: An internal standard (e.g., biphenyl) is used to correct for variations in injection volume and detector response, ensuring high accuracy and precision.[19]

While GC is the official method, modern labs often prefer to develop HPLC-UV methods for their versatility and application in stability-indicating assays.[17][20]

Section 4: Experimental Protocols

The following protocols are provided as starting points for laboratory-scale development and must be optimized for your specific application.

Protocol 1: Preparation of a this compound Hydrate Oral Elixir (Co-solvent System)

This protocol is based on principles from traditional elixir formulations.[10][21]

Objective: To prepare a 100 mL laboratory-scale batch of a clear this compound hydrate elixir.

Materials:

  • This compound Hydrate, USP grade: 1.7 g

  • Alcohol, 95% (Ethanol): 43 mL

  • Glycerin: 40 mL

  • Sweet Orange Peel Tincture (or other suitable flavor): 2 mL

  • Syrup, USP (Simple Syrup): 10 mL

  • Purified Water, qs ad: 100 mL

Procedure:

  • In a calibrated beaker, add the 1.7 g of this compound Hydrate.

  • Add the 43 mL of Alcohol and the 40 mL of Glycerin.

  • Stir with a magnetic stirrer until the this compound Hydrate is completely dissolved. Gentle warming (to ~40°C) can be used to expedite dissolution, but avoid overheating to prevent alcohol evaporation.

  • Once a clear solution is obtained, add the 2 mL of Sweet Orange Peel Tincture and the 10 mL of Syrup. Stir until homogeneous.

  • Slowly add Purified Water while stirring to bring the final volume to 100 mL. Note: Observe for any signs of turbidity or precipitation upon addition of water. If this occurs, the co-solvent ratio may be insufficient for this concentration.

  • Filter the final solution through a suitable filter paper to remove any particulates and ensure clarity.

  • Store in a tight, light-resistant container.[10]

Protocol 2: Preparation of a Stabilized Micronized this compound Hydrate Aqueous Suspension

This protocol is adapted from the principles described in patent literature for creating stable suspensions.[1]

Objective: To prepare a 100 mL lab-scale batch of a 1.7% (w/v) this compound hydrate suspension.

Materials:

  • Micronized this compound Hydrate: 1.7 g

  • Sodium Carboxymethylcellulose (medium viscosity): 0.7 g

  • Glyceryl Monostearate: 0.5 g

  • Polyoxyl 40 Stearate: 0.1 g

  • Glycerin (as a wetting agent): 2 mL

  • Preservatives (e.g., Methylparaben, Propylparaben): As required

  • Purified Water, qs ad: 100 mL

Procedure:

  • Prepare the Vehicle: In a beaker, heat approximately 70 mL of Purified Water to 70-75°C.

  • Add the Glyceryl Monostearate and Polyoxyl 40 Stearate to the hot water and stir until fully dispersed and melted.

  • Disperse the Sodium Carboxymethylcellulose into the hot mixture with vigorous stirring to ensure proper hydration and avoid clumping. Continue stirring while allowing the vehicle to cool. Add preservatives at this stage if used.

  • Prepare the Drug Slurry: In a separate small beaker, levigate the 1.7 g of Micronized this compound Hydrate with the 2 mL of Glycerin to form a smooth, uniform paste. This step ensures the particles are properly wetted and prevents clumping when added to the aqueous vehicle.

  • Combine and Homogenize: Once the vehicle has cooled to approximately 40-45°C, slowly add the this compound hydrate slurry to the vehicle with continuous stirring.

  • Transfer the mixture to a suitable homogenizer (e.g., high-shear mixer) and homogenize for 5-10 minutes to ensure uniform dispersion of the drug particles.

  • Transfer the suspension to a 100 mL graduated cylinder and add Purified Water to bring the final volume to 100 mL. Mix well.

  • Store in a tight container. Ensure the final product is labeled "Shake Well Before Use."

References

  • ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • PubMed Central (PMC). (2024). Solubilization techniques used for poorly water-soluble drugs.
  • Pharmacy Infoline. (n.d.). This compound Hydrate Linctus IP'66 Pharmaceutics I Practical.
  • Mol-Instincts. (n.d.). This compound MONOHYDRATE 2451-01-6 wiki.
  • Northern Synthesis. (n.d.). This compound Hydrate USP.
  • Google Patents. (1962). US3069317A - this compound hydrate suspensions.
  • National Institutes of Health (NIH). (n.d.). This compound hydrate - PubChem.
  • Scribd. (n.d.). Preparation #20 - this compound Hydrate Oral Solution.
  • Wikipedia. (n.d.). This compound.
  • USP. (n.d.). USP Monographs: this compound Hydrate Oral Solution.
  • PubMed. (1968). Determination of this compound hydrate by gas-liquid chromatography.
  • PubMed. (1967). Determination of this compound Hydrate by Gas Chromatography.
  • USP. (n.d.). This compound Hydrate Elixir.
  • PubMed Central (PMC). (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.
  • The People's Pharmacy. (2018). This compound Hydrate Cough Medicine Disappearance Can be Overcome.
  • MedCrave. (2016). Forced Degradation Studies.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • AOS Products. (n.d.). This compound Hydrate, USP Grade, Bulk Manufacturer.
  • USP. (n.d.). This compound Hydrate.
  • Biosciences Biotechnology Research Asia. (2022). Forced Degradation – A Review.
  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Latitude Pharmaceuticals. (n.d.). GLP and GMP Analytical Methods.

Sources

Technical Support Center: Method Refinement for Separating α-Terpineol from Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for terpene purification. This guide provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and process development professionals engaged in the separation of α-terpineol from its common isomers, such as β-terpineol, γ-terpineol, and terpinen-4-ol. The structural similarity and close physicochemical properties of these compounds present significant purification challenges.[1][2] This document is designed to address these challenges directly, offering solutions grounded in chemical principles to enhance the purity and yield of your target compound.

Part 1: Troubleshooting Guide & Separation Strategy

This section addresses common issues encountered during the purification of α-terpineol. The advice is structured in a question-and-answer format to provide direct, actionable solutions.

Fundamental Challenge: Close Physical Properties

The primary difficulty in separating terpineol isomers stems from their nearly identical molecular weights and similar structural properties, leading to very close boiling points and polarities. Effective separation requires methods that can exploit these subtle differences.

CompoundMolar Mass ( g/mol )Boiling Point (°C)
α-Terpineol 154.25217–218
β-Terpineol 154.25~211 (decomposes)
γ-Terpineol 154.25~218
Terpinen-4-ol 154.25209–212

Data sourced from various chemical databases. Boiling points are approximate and can vary with pressure.[3]

Q1: My fractional distillation of pine oil results in a mixed fraction with poor α-terpineol purity. How can I improve this?

Answer: This is a classic challenge due to the minimal difference in boiling points between α-terpineol and γ-terpineol.[4] The inefficiency of your separation points to an insufficient number of theoretical plates in your distillation column or an incorrect reflux ratio.

  • Causality: Fractional distillation separates liquids based on differences in vapor pressure. For isomers with close boiling points, a highly efficient column is required to allow for multiple condensation-vaporization cycles (theoretical plates), gradually enriching the vapor phase with the more volatile component.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Replace a simple Vigreux column with a more efficient packed column (e.g., using Raschig rings or structured packing) or, for high-purity lab-scale work, a spinning band distillation apparatus. These significantly increase the surface area available for vapor-liquid equilibrium, thereby increasing the number of theoretical plates.

    • Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) enhances separation efficiency but slows down the distillation rate. For difficult separations, start with a high reflux ratio (e.g., 10:1 or higher) and adjust as needed.

    • Utilize Reduced Pressure: Performing the distillation under vacuum is highly recommended.[5] Lowering the pressure reduces the boiling points of the compounds, which minimizes the risk of thermal degradation or polymerization—common issues with terpenes at high temperatures.[6][7]

    • Isolate a Narrow Boiling Fraction: Instead of a broad cut, collect a very narrow fraction, for example, from 214°C to 220°C at atmospheric pressure.[5] This fraction will be enriched in α-terpineol.

Q2: I am using Gas Chromatography (GC) for analysis, but the α-terpineol and terpinen-4-ol peaks are co-eluting or poorly resolved. What adjustments can I make?

Answer: Peak co-elution in GC is typically a problem of stationary phase selectivity or suboptimal analytical conditions. The goal is to enhance the differential interactions between the isomers and the column's stationary phase.

  • Causality: Chromatographic separation depends on the partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. For isomers with similar polarities, a stationary phase that offers alternative separation mechanisms, such as shape selectivity or dipole-dipole interactions, is necessary.

  • Troubleshooting Steps:

    • Select the Right Column: Standard non-polar columns may not provide sufficient resolution. An OV-1 (polydimethylsiloxane) fused silica capillary column can be effective when paired with a precise temperature program.[8] For enhanced selectivity, consider a mid-polarity column, such as one containing phenyl or trifluoropropyl functional groups, or a wax column (polyethylene glycol), which separates based on polarity. Chiral stationary phases, like those based on cyclodextrin derivatives, are excellent for separating stereoisomers.[9][10]

    • Optimize Temperature Program: Avoid isothermal runs. A slow, programmed temperature ramp (e.g., 1.5–5°C per minute) can significantly improve the resolution of early-eluting, closely boiling compounds.[8]

    • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimized for your column's internal diameter to achieve maximum efficiency (lowest plate height). The Agilent HydroInert source is recommended when using hydrogen as a carrier gas to maintain performance.[11]

    • Consider Derivatization: While more complex, derivatizing the alcohol group to form an ester or silyl ether can alter the volatility and interaction with the stationary phase, sometimes improving separation.

Q3: My attempt to purify α-terpineol via crystallization from a distilled fraction failed to yield crystals. What went wrong?

Answer: Crystallization is a powerful purification technique for α-terpineol, but its success is highly dependent on purity, concentration, temperature, and the absence of interfering isomers that can act as crystallization inhibitors.

  • Causality: Crystallization occurs when a solute's concentration in a solvent exceeds its solubility limit, leading to the formation of a highly ordered solid lattice. Impurities, particularly structurally similar isomers, can disrupt this lattice formation.

  • Troubleshooting Steps:

    • Enrich the α-Terpineol Fraction: The starting material must be sufficiently rich in α-terpineol. A patent by Hercules Powder Company suggests starting with a fraction boiling between 205°C and 220°C.[5] If your fraction is too broad, re-distill it to narrow the cut.

    • Induce Crystallization:

      • Refrigeration: Cool the enriched fraction to a low temperature, between 0°C and -15°C, to significantly reduce the solubility of α-terpineol and induce spontaneous crystallization.[5]

      • Seeding: If refrigeration alone is not effective, introduce a seed crystal of pure α-terpineol into the cooled liquid.[5] This provides a nucleation site for crystal growth to begin.

    • Solvent Selection: While neat crystallization is possible, using a non-polar solvent in which α-terpineol has limited solubility at low temperatures can be effective. A method for preparing high optical purity α-terpineol uses solvents like n-butanol or isopropanol for recrystallization at low temperatures (around 4°C).[12]

    • Mechanical Agitation: Gentle, slow agitation can sometimes promote crystallization, but vigorous stirring can lead to the formation of small, impure crystals.

Part 2: Frequently Asked Questions (FAQs)

  • What is the most effective method for achieving >98% purity of α-terpineol at a lab scale? For achieving high purity at a laboratory scale, column chromatography is often the most effective method. A patent describes a process using silica gel column chromatography with a mixed solvent of petroleum ether and ethyl acetate (in ratios from 3:1 to 6:1) as the eluent to obtain α-terpineol with a purity greater than 98%.[13] A similar study achieved 96.86% purity using column chromatography after an initial solvent extraction.[14]

  • Are there methods that avoid high temperatures or complex chromatography? Yes, supercritical fluid fractionation (SFF) using supercritical CO2 (SC-CO2) is an emerging alternative. This technique exploits the different solubilities of limonene and α-terpineol in SC-CO2 at different pressures and temperatures. Research has shown that by adjusting these parameters, it's possible to selectively precipitate α-terpineol from a mixture.[15][16] Another approach involves forming a complex inclusion compound with a resolving agent, which can then be selectively crystallized and washed to yield high-purity α-terpineol.[12]

  • How can I choose between fractional distillation and chromatography for my application? The choice depends on scale and desired purity. Fractional distillation is generally more suitable for large-scale, industrial purification where moderate purity is acceptable, as it is a more economical process.[1][7] Preparative chromatography is better suited for smaller, lab-scale applications where very high purity is required for research, pharmaceutical, or analytical standard purposes, as it offers superior resolving power for closely related isomers.[6][17]

Part 3: Protocols & Methodologies

Protocol 1: High-Efficiency Fractional Distillation under Reduced Pressure

This protocol is designed for enriching α-terpineol from a crude mixture, such as commercial pine oil.

  • Setup: Assemble a fractional distillation apparatus equipped with a packed column (e.g., 50 cm column packed with Raschig rings), a distillation head with reflux control, a condenser, a collection flask, and a vacuum pump with a pressure gauge.

  • Charging the Flask: Charge the round-bottom flask with the crude terpineol mixture (do not fill more than two-thirds full). Add boiling chips.

  • Pressure Reduction: Seal the system and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the flask gently using a heating mantle.

  • Achieve Total Reflux: As the mixture begins to boil and vapor rises into the column, adjust the heat so that the vapor condenses and returns to the flask. Allow the column to operate at total reflux for at least 30 minutes to establish equilibrium.

  • Initiate Collection: Begin collecting the distillate at a slow rate by setting a high reflux ratio (e.g., 10:1, 10 drops returned for every 1 drop collected).

  • Fraction Collection:

    • Collect and discard the initial "forerun" fraction, which will contain more volatile impurities.

    • Carefully monitor the vapor temperature at the distillation head. Collect the fraction corresponding to the boiling point of the target isomers at the working pressure. A fraction boiling largely between 205°C and 220°C (at atmospheric pressure) is rich in α-terpineol.[5]

    • Collect the desired α-terpineol-rich fraction in a separate flask.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides.

  • Analysis: Analyze the collected fraction by GC to determine its composition. This fraction can be used for subsequent purification by crystallization.

Protocol 2: Purification by Preparative Column Chromatography

This protocol is adapted from methods shown to yield high-purity α-terpineol.[13][14]

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., petroleum ether:ethyl acetate 6:1). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the enriched α-terpineol fraction from distillation in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the petroleum ether:ethyl acetate (6:1) mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect small fractions (e.g., 10-20 mL each) in separate test tubes or vials.

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Spot each collected fraction on a TLC plate and develop it in the same mobile phase. Visualize the spots under UV light (if applicable) or by staining (e.g., with a potassium permanganate stain).

  • Pooling and Evaporation: Combine the fractions that contain pure α-terpineol (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified, colorless, and viscous α-terpineol.

  • Final Analysis: Confirm the purity of the final product using GC/MS analysis. A purity of >98% can be achieved with this method.[13]

Part 4: Visualized Workflows

Decision Workflow for Separation Method Selection

This diagram outlines the decision-making process for selecting an appropriate purification strategy based on the desired scale and purity.

Separation_Strategy Start Start: Crude Terpineol Mixture Purity_Scale Define Goal: Purity & Scale? Start->Purity_Scale Industrial Industrial Scale Moderate Purity Purity_Scale->Industrial Industrial Lab_High_Purity Lab Scale High Purity (>98%) Purity_Scale->Lab_High_Purity Lab / High Purity Frac_Distill Fractional Distillation (under vacuum) Industrial->Frac_Distill Prep_Chrom Preparative Column Chromatography Lab_High_Purity->Prep_Chrom Crystallization Crystallization of Enriched Fraction Frac_Distill->Crystallization Final_Product_Ind Final Product (Industrial Grade) Crystallization->Final_Product_Ind Final_Product_Lab Final Product (Analytical Grade) Prep_Chrom->Final_Product_Lab

Caption: Decision tree for selecting a terpineol separation method.

Troubleshooting Flowchart for Poor GC Resolution

This flowchart provides a systematic approach to resolving co-elution issues during the GC analysis of terpineol isomers.

GC_Troubleshooting Start Problem: Poor Peak Resolution Check_Temp Is Temperature Program Optimized? Start->Check_Temp Optimize_Temp Implement Slow Ramp (e.g., 2-5 °C/min) Check_Temp->Optimize_Temp No Check_Column Is Column Phase Appropriate? Check_Temp->Check_Column Yes Optimize_Temp->Check_Column Change_Column Switch to Mid-Polarity (e.g., Wax or Phenyl) or Chiral Column Check_Column->Change_Column No Check_Flow Is Carrier Gas Flow Optimal? Check_Column->Check_Flow Yes Resolved Resolution Achieved Change_Column->Resolved Adjust_Flow Adjust Flow Rate for Column Diameter Check_Flow->Adjust_Flow No Check_Flow->Resolved Yes Adjust_Flow->Resolved

Caption: Troubleshooting guide for GC peak resolution issues.

References

  • Decachem. (2024, October 22).
  • Slideshare. Terpineol | PPTX. [Link]
  • Google Patents. (CN102225886B). Method for preparing alpha-terpineol with high optical purity.
  • Canadian Science Publishing. (1960). THE SEPARATION OF SOME TERPENOID COMPOUNDS BY GAS–LIQUID CHROMATOGRAPHY. Canadian Journal of Chemistry, 38. [Link]
  • PubMed. (1998). [Analysis of terpineol and improvement of technology process in terpineol production]. Se Pu, 16(3), 269-72. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. (2023). Separation of α‑Terpineol and Limonene from an Orange Essential Oil Mixture Using Supercritical CO2 Pressure Reduction. ACS Omega. [Link]
  • PubChem. Alpha-Terpineol. [Link]
  • Google Patents. (CN101152995A).
  • eGyanKosh. Notes on Terpenes. [Link]
  • Google Patents. (US1743403A).
  • Google Patents. (CN102276420A). Process of preparing terpineol.
  • Wikipedia. Terpineol. [Link]
  • Taylor & Francis Online. (2024). A strategy of extracting and purifying the α-terpineol obtained from the Penicillium digitatum biotransformation of limonene. Preparative Biochemistry & Biotechnology, 55(9). [Link]
  • ACS Publications. (2023). Separation of α-Terpineol and Limonene from an Orange Essential Oil Mixture Using Supercritical CO2 Pressure Reduction. ACS Omega. [Link]
  • PubChem. Terpinen-4-ol. [Link]
  • PubMed. (2004). Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. Chemical & Pharmaceutical Bulletin, 52(3), 311-5. [Link]
  • ResearchGate. The GC-FID chiral separation of terpinen-4-ol (A) and α-terpineol (B). [Link]
  • NIST WebBook. Terpinen-4-ol. [Link]
  • Wikipedia. Terpinen-4-ol. [Link]
  • ResearchGate.
  • Google Patents. (CN114315512B). A kind of synthesis method of α-terpineol.
  • Restek.
  • MDPI. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 27(4), 1126. [Link]
  • Google Patents. (CN101108788B). Method of manufacturing high purity alpha-terpineol.
  • Agilent Technologies. (2023). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source on the Agilent 8890/5977C GC/MS. [Link]
  • Welch Materials. (2024).

Sources

Technical Support Center: Overcoming Matrix Effects in Terpene Analysis from Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of terpene analysis in plant extracts. As a Senior Application Scientist, I understand that while the therapeutic potential and aromatic profiles of terpenes are vast, their accurate quantification is often hindered by the inherent complexity of the plant matrix.[1][2] This guide is designed to provide you with practical, in-depth solutions to the common challenges posed by matrix effects, ensuring the integrity and reliability of your analytical data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your terpene analysis workflow, providing step-by-step guidance and the scientific rationale behind each recommendation.

Issue 1: Poor Peak Shape and Resolution in GC Analysis

Question: My chromatograms show significant peak tailing and co-elution, especially for early-eluting monoterpenes and structurally similar isomers. How can I improve my separation?

Answer: Poor peak shape and resolution are common issues in terpene analysis, often stemming from interactions with the analytical column or suboptimal chromatographic conditions. Terpenes are a diverse class of compounds with varying volatilities and polarities, which can make achieving baseline separation for all analytes in a single run challenging.[6]

Root Cause Analysis & Corrective Actions:

  • Active Sites in the GC System: Active sites in the inlet liner, column, or detector can cause peak tailing for polar terpenes.

    • Solution: Deactivate the GC inlet liner or use a liner specifically designed for active compounds. Ensure you are using a high-quality, inert GC column. Regular column conditioning and trimming can also help maintain performance.

  • Inappropriate Column Phase: The choice of GC column stationary phase is critical for resolving isomeric terpenes.[4]

    • Solution: For a broad range of terpenes, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.[7] If you are struggling with specific isomers, consider a more polar column or even a chiral column for enantiomeric separation.[8]

  • Suboptimal Oven Temperature Program: A poorly optimized temperature ramp can lead to co-elution or unnecessarily long run times.[4]

    • Solution: Start with a lower initial oven temperature to improve the resolution of volatile monoterpenes. A slower ramp rate through the elution range of your target terpenes can also significantly enhance separation.[6]

Workflow Diagram: Optimizing GC Separation

GC_Optimization cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Corrective Actions Problem Poor Peak Shape & Co-elution CheckSystem Check for Active Sites (Inlet, Column) Problem->CheckSystem EvaluateColumn Evaluate Column Phase Selection Problem->EvaluateColumn OptimizeOven Optimize Oven Temperature Program Problem->OptimizeOven Deactivate Use Deactivated Liner & Inert Column CheckSystem->Deactivate ChangeColumn Select More Polar or Chiral Column EvaluateColumn->ChangeColumn AdjustProgram Lower Initial Temp & Slower Ramp Rate OptimizeOven->AdjustProgram

Caption: A logical workflow for troubleshooting poor GC peak shape and resolution.

Issue 2: Signal Suppression or Enhancement in Mass Spectrometry (MS) Detection

Question: My quantitative results are inconsistent and show significant variability between replicate injections. I suspect matrix effects are impacting my MS signal. How can I confirm and mitigate this?

Answer: Signal suppression or enhancement is a classic manifestation of matrix effects in MS-based detection (both GC-MS and LC-MS).[3] Co-eluting matrix components can interfere with the ionization of your target terpenes in the MS source, leading to either a decrease (suppression) or an increase (enhancement) in the detected signal.[3]

Root Cause Analysis & Corrective Actions:

  • Ionization Competition: In the MS source, co-eluting compounds compete with your terpenes for ionization. Abundant matrix components can "steal" the charge, suppressing the signal of your analytes.

    • Solution 1: Matrix-Matched Calibration. This is a fundamental technique to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that is free of your target terpenes but closely mimics the sample matrix.[3][9] This ensures that your standards and samples experience similar ionization effects.

    • Solution 2: Stable Isotope Dilution. This is considered the gold standard for overcoming matrix effects.[10] It involves adding a known amount of a stable isotope-labeled version of your target terpene to each sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it will co-elute and experience the same matrix effects.[10] By measuring the ratio of the native analyte to the labeled internal standard, you can accurately quantify the analyte, as any signal suppression or enhancement will affect both compounds equally.[10]

    • Solution 3: Sample Dilution. A simple yet effective approach is to dilute your sample extract. This reduces the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, you must ensure that your diluted terpene concentrations remain above the instrument's limit of quantification (LOQ).

Experimental Protocol: Matrix Effect Evaluation

  • Prepare a Standard Solution: Create a standard solution of your target terpenes in a clean solvent at a known concentration.

  • Prepare a Post-Extraction Spiked Sample: Take a blank matrix extract (an extract of your plant material known to be free of the target terpenes) and spike it with the standard solution to the same final concentration as in step 1.

  • Analyze Both Samples: Inject both the "neat" standard solution and the post-extraction spiked sample into your LC-MS or GC-MS system.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Spiked Sample / Peak Area in Neat Standard) * 100

    • A %ME < 100% indicates signal suppression.

    • A %ME > 100% indicates signal enhancement.

Matrix Effect (%ME) Interpretation Recommended Action
80-120%AcceptableProceed with current method.
< 80% or > 120%Significant Matrix EffectImplement matrix-matched calibration, stable isotope dilution, or further sample cleanup.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for volatile terpenes?

A1: For volatile terpenes, Headspace Solid-Phase Microextraction (HS-SPME) is an excellent choice.[11][12][13] This technique involves exposing a coated fiber to the headspace above the sample, where the volatile terpenes partition onto the fiber.[11] The fiber is then directly introduced into the GC inlet for desorption and analysis.[11]

Advantages of HS-SPME:

  • High Selectivity: It preferentially extracts volatile and semi-volatile compounds, leaving non-volatile matrix components like lipids and pigments behind.[7][13]

  • Solvent-Free: It eliminates the need for large volumes of organic solvents, making it a greener and often cleaner technique.[13]

  • Concentration of Analytes: It can effectively concentrate terpenes from the headspace, improving detection limits.

Workflow Diagram: HS-SPME for Terpene Analysis

HS_SPME_Workflow Start Plant Sample in Vial Equilibration Equilibration (Heating & Agitation) Start->Equilibration 1. Sample Preparation Extraction SPME Fiber Exposure to Headspace Equilibration->Extraction 2. Analyte Partitioning Desorption Thermal Desorption in GC Inlet Extraction->Desorption 3. Analyte Transfer Analysis GC-MS Analysis Desorption->Analysis 4. Separation & Detection

Caption: The HS-SPME workflow for selective extraction of volatile terpenes.

Q2: Can I use QuEChERS for terpene analysis, and what are the potential pitfalls?

A2: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for terpene analysis, particularly when you need to analyze for other compounds like pesticides simultaneously.[5][14] However, it's crucial to be aware of its limitations in this context.

The standard QuEChERS procedure involves a salting-out extraction with acetonitrile followed by dispersive solid-phase extraction (dSPE) for cleanup.[5]

Potential Pitfalls and Solutions:

  • Co-extraction of Interfering Compounds: While QuEChERS is effective at removing many matrix components, it may not eliminate all interfering compounds for terpene analysis, such as cannabinoids and other lipids.[5]

    • Solution: Modify the dSPE cleanup step. The choice of sorbents is critical. For example, C18 can help remove nonpolar interferences, while graphitized carbon black (GCB) can remove pigments.[15] However, be cautious as GCB can also adsorb planar terpenes.

  • Analyte Loss: Some terpenes may be lost during the various extraction and cleanup steps.

    • Solution: Thoroughly validate your method by performing recovery experiments. Spike a blank matrix with known concentrations of your target terpenes before extraction and measure the percentage recovered after the entire QuEChERS procedure.

Q3: My plant extract is very dark and viscous. What's the best way to clean it up before injection?

A3: For highly complex, pigmented, and viscous extracts, a more rigorous cleanup is necessary to protect your analytical column and minimize matrix effects.

Recommended Cleanup Strategy: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than dSPE and can be tailored to the specific nature of your sample and target analytes.

Step-by-Step SPE Protocol for Terpene Cleanup:

  • Column Selection: Choose an SPE cartridge with a sorbent that will retain your interferences while allowing the terpenes to pass through (or vice versa). For nonpolar terpenes, a polar sorbent like silica gel or Florisil can be effective at retaining polar interferences. Conversely, a C18 (reversed-phase) sorbent can retain nonpolar compounds, including terpenes, allowing polar interferences to be washed away.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solvent that mimics the sample solvent to prepare the sorbent for sample loading.

  • Sample Loading: Load your diluted plant extract onto the cartridge.

  • Washing: Pass a weak solvent through the cartridge to wash away interfering compounds without eluting your target terpenes. This step is critical and may require optimization.

  • Elution: Use a stronger solvent to elute your purified terpenes from the cartridge.

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the residue in a solvent compatible with your analytical method (e.g., hexane for GC, methanol for LC).

Q4: When should I choose LC-MS/MS over GC-MS for terpene analysis?

A4: While GC-MS is the traditional and more common technique for terpene analysis due to their volatility, LC-MS/MS offers distinct advantages in certain situations.[10][16]

Choose LC-MS/MS when:

  • Analyzing Less Volatile Terpenes: For larger, less volatile terpenes like sesquiterpenoids, diterpenes, and triterpenes, LC-MS/MS can provide better sensitivity and chromatographic performance without the need for high temperatures that could cause degradation.[10][16]

  • Simultaneous Analysis of Non-Volatile Compounds: If your workflow requires the simultaneous analysis of terpenes and non-volatile compounds like cannabinoids or flavonoids from the same extract, LC-MS/MS is the superior choice.[17][18][19] This avoids the need for separate analytical runs on different instruments.

  • Thermal Degradation is a Concern: Some terpenes are thermally labile and can degrade in a hot GC inlet.[9] LC-MS/MS analysis is performed at or near room temperature, eliminating this risk.

It is important to note that achieving good separation of the more volatile monoterpenes can be challenging with standard reversed-phase LC columns. Method development is key to success with LC-MS/MS for a broad range of terpenes.[16]

References

  • Application Notes and Protocols for LC-MS/MS Analysis of Terpenes Using Isotopic Dilution. Benchchem.
  • HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis. Sigma-Aldrich.
  • Quantitative Determination of Terpenes in Cannabis Using Headspace Solid Phase Microextraction and GC/MS. GERSTEL.
  • Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Spectroscopy Online.
  • LABTips: Troubleshooting Tricky Terpenes. Labcompare.com.
  • Addressing matrix effects in myrcene analysis of cannabis samples. Benchchem.
  • Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry.
  • Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Terpene Belt Farms.
  • SPME-GC/MS analysis of terpenes in hops and cannabis.
  • Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. PubMed Central.
  • Analyzing terpenes in Cannabis.
  • Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. PubMed.
  • Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS.
  • A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass. PubMed Central.
  • Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Agilent.
  • Measurement of Terpenes in Plant Extracts via LC-MS/MS. Thermo Fisher Scientific.
  • QuEChERS: Sample Prepar
  • General Application of QuEChERS Extraction in the Isolation of Cannabinoids.
  • Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. PubMed Central.
  • Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis.

Sources

Technical Support Center: Enhancing the Purity of Synthesized Terpin Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of terpin hydrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound hydrate in a laboratory setting?

A1: The most prevalent laboratory method for synthesizing this compound hydrate involves the acid-catalyzed hydration of α-pinene, which is the primary component of turpentine oil. This reaction is typically carried out using dilute mineral acids, such as sulfuric acid or a mixture of nitric and sulfuric acids, at controlled temperatures.[1][2] The acid protonates the double bond in α-pinene, leading to a carbocation intermediate that then reacts with water to form this compound hydrate.

Q2: My final this compound hydrate product is off-white or yellowish. What causes this discoloration and how can I prevent it?

A2: Discoloration in synthesized this compound hydrate is often due to the formation of colored byproducts from side reactions. These can include oxidation and resinification products, particularly if the reaction temperature is not well-controlled or if the reaction is exposed to air for extended periods.[1] The highly acidic conditions can also contribute to the formation of chromophores. To prevent discoloration, it is crucial to maintain the recommended reaction temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the primary impurities I should be concerned about in my crude this compound hydrate?

A3: The primary impurities are typically unreacted α-pinene and various isomers and byproducts formed during the acid-catalyzed reaction. Common byproducts include dipentene, limonene, and other terpenes.[1][2] The formation of these impurities is often favored by higher reaction temperatures or prolonged reaction times. Inadequate purification can also leave residual acid in the final product.

Q4: Can I use turpentine oil directly for the synthesis, or do I need to purify the α-pinene first?

A4: While it is possible to use turpentine oil directly, as it is primarily composed of α-pinene, the purity of the final product will be influenced by the other terpenes present in the starting material. For higher purity this compound hydrate, it is advisable to use purified α-pinene. If using turpentine oil, be prepared for a more rigorous purification step to remove the other terpene constituents and potential side products.

Q5: What is the best technique for purifying crude this compound hydrate?

A5: Recrystallization is the most effective and widely used method for purifying crude this compound hydrate. This technique relies on the difference in solubility of this compound hydrate and its impurities in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of this compound hydrate will form, leaving the impurities dissolved in the mother liquor.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound hydrate.

Problem 1: Low Yield of this compound Hydrate

Q: I followed the synthesis protocol, but my yield of crystalline this compound hydrate is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yields can be attributed to several factors, often related to reaction conditions and side reactions.

Causality and Resolution:

  • Suboptimal Reaction Temperature: The hydration of α-pinene is an exothermic reaction. If the temperature rises too high, it can promote the formation of side products like dipentene and other terpenes, thus reducing the yield of this compound hydrate.[3]

    • Solution: Carefully control the reaction temperature, ideally within the 25-35°C range, using an ice bath to manage the exothermic reaction.[4]

  • Incorrect Acid Concentration: The concentration of the mineral acid catalyst is crucial. If the acid is too concentrated, it can lead to dehydration of the product and polymerization of the starting material.[3]

    • Solution: Use a dilute acid solution, typically in the range of 25-35% sulfuric acid.[2][4]

  • Insufficient Reaction Time: The hydration reaction can be slow, sometimes requiring 30-40 hours to reach completion.[2]

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration with continuous stirring to maximize the conversion of α-pinene to this compound hydrate.

  • Poor Mixing: The reaction involves two immiscible phases (turpentine oil and aqueous acid). Inefficient mixing will result in a slow reaction rate and incomplete conversion.

    • Solution: Employ vigorous and continuous stirring throughout the reaction to ensure good contact between the reactants. The use of an emulsifying agent can also improve the reaction rate and yield.

Problem 2: Product Discoloration (Yellow or Brown Crystals)

Q: My this compound hydrate crystals have a distinct yellow or brown tint. How can I remove this color and obtain a pure white product?

A: Discoloration is a common issue arising from colored impurities. The most effective method for color removal is treatment with activated charcoal during recrystallization.

Causality and Resolution:

  • Formation of Colored Impurities: As mentioned in the FAQs, side reactions can produce colored byproducts. These are often large, conjugated organic molecules that absorb visible light.

    • Solution - Decolorization with Activated Charcoal: Activated charcoal has a high surface area and can adsorb these colored impurity molecules.

      • During the recrystallization process, after the crude this compound hydrate is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute mass).

      • Keep the solution hot and swirl or stir for a few minutes to allow for adsorption of the colored impurities.

      • Perform a hot gravity filtration to remove the activated charcoal, which now holds the colored impurities. The resulting filtrate should be colorless.

      • Proceed with the slow cooling of the filtrate to obtain pure, white crystals.

Problem 3: "Oiling Out" During Recrystallization

Q: When I try to recrystallize my crude this compound hydrate, it separates as an oil instead of forming crystals. What is happening and how can I fix this?

A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming an oily layer instead of a crystalline solid. This is a common problem in recrystallization and can be addressed by modifying the solvent system and cooling process.

Causality and Resolution:

  • High Impurity Content: A significant amount of impurities can depress the melting point of the mixture, making it more likely to oil out.

    • Solution: Ensure the crude product is washed to remove residual acid before recrystallization. If the impurity load is very high, a preliminary purification step might be necessary.

  • Inappropriate Solvent Choice: If the boiling point of the recrystallization solvent is higher than the melting point of the this compound hydrate (around 103°C for the anhydrous form), the compound may melt before it crystallizes.

    • Solution: Choose a solvent or solvent mixture with a lower boiling point. Ethanol or an ethanol/water mixture is often a good choice.

  • Too Rapid Cooling: Cooling the solution too quickly can cause the solute to crash out of the solution as a supersaturated oil.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature. Insulating the flask can help with this. Once at room temperature, the flask can be moved to an ice bath to maximize crystal recovery.

  • Insufficient Solvent: Using too little solvent can lead to the saturation point being reached at a temperature where the this compound hydrate is still molten.

    • Solution: After the oil has formed, try reheating the solution and adding a small amount of additional hot solvent until the oil redissolves. Then, attempt the slow cooling process again.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound Hydrate from α-Pinene

This protocol is based on a greener catalytic system and provides a high yield of this compound hydrate.[5]

Materials:

  • α-Pinene (50 g)

  • Deionized Water (70 g)

  • L-(+)-Tartaric Acid (35 g)

  • Boric Acid (28 g)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Reaction flask equipped with a magnetic stirrer and a temperature probe

Procedure:

  • Combine α-pinene, deionized water, tartaric acid, and boric acid in the reaction flask.

  • Stir the mixture vigorously (e.g., 500 rpm) at room temperature.

  • Maintain the reaction temperature between 20-25°C for 50 hours. Use a water bath to control the temperature if necessary.

  • After 50 hours, stop the stirring and pour the reaction mixture into a beaker.

  • Allow the product to crystallize at room temperature.

  • Collect the crude this compound hydrate crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Neutralize any residual acid by washing the crystals with a 2 M NaOH solution until the washings are neutral.

  • Finally, wash the crystals with cold deionized water to remove any remaining NaOH.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

Protocol 2: Purification of this compound Hydrate by Recrystallization

This protocol describes a general method for recrystallizing crude this compound hydrate using an ethanol/water solvent system.

Materials:

  • Crude this compound Hydrate

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, heating mantle or hot plate, filter paper, Buchner funnel, and vacuum flask

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of this compound hydrate, as it is highly soluble in hot ethanol and less soluble in cold water.

  • Dissolution: Place the crude this compound hydrate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate or in a water bath.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the hot solution for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for some time, followed by air drying or drying in a desiccator.

Section 4: Data Presentation and Visualization

Table 1: Recrystallization Solvent Selection Guide for this compound Hydrate
Solvent SystemSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Notes
Ethanol HighModerateA good single solvent for recrystallization. Evaporates easily.
Water LowVery LowThis compound hydrate is only sparingly soluble in boiling water, making it less ideal as a single solvent but excellent as an anti-solvent.
Ethanol/Water HighLowAn excellent mixed-solvent system. The ratio can be adjusted to optimize crystal yield and purity.
Acetone HighModerateCan be used, but its high volatility requires careful handling.
Chloroform ModerateHighThis compound hydrate is soluble, but chloroform is a less common and more hazardous choice for recrystallization.[6]
Diethyl Ether ModerateHighHighly flammable and volatile, use with extreme caution.
Diagrams

workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) start α-Pinene + Acid Catalyst reaction Hydration Reaction (20-35°C, stirring) start->reaction 1. React crystallization Crude Crystallization reaction->crystallization 2. Cool filtration1 Vacuum Filtration crystallization->filtration1 3. Isolate crude_product Crude this compound Hydrate filtration1->crude_product dissolve Dissolve in Hot Solvent crude_product->dissolve decolorize Add Activated Charcoal (optional) dissolve->decolorize hot_filtration Hot Gravity Filtration dissolve->hot_filtration if no decolorization decolorize->hot_filtration slow_cool Slow Cooling & Crystallization hot_filtration->slow_cool 4. Purify cold_filtration Vacuum Filtration slow_cool->cold_filtration 5. Isolate pure_product Pure this compound Hydrate cold_filtration->pure_product

Caption: Workflow for the synthesis of crude this compound hydrate followed by purification via recrystallization.

reaction_mechanism cluster_intermediates Intermediates a_pinene α-Pinene carbocation1 Pinanyl Carbocation a_pinene->carbocation1 Protonation h3o H₃O⁺ (from Acid Catalyst) carbocation2 Terpinyl Carbocation carbocation1->carbocation2 Rearrangement terpin_hydrate This compound Hydrate carbocation2->terpin_hydrate + 2 H₂O - H⁺

Caption: Simplified reaction mechanism for the acid-catalyzed hydration of α-pinene to form this compound hydrate.

References

  • Mirza, A., Abdul, S., & Munir, A. (n.d.). TURPENTINE OIL-BASED CHEMICALS Part I.-A new Method for the Production of this compound Hydrate. PJSIR.
  • Zhang, Y., Liu, Y., Wang, C., & Liu, C. (2023).
  • Weissenborn, A. (1942). U.S. Patent No. 2,295,705. U.S.
  • Chen, J. (2012). CN Patent No. 102718632A.
  • Boyd, Jr., T. (1949). U.S. Patent No. 2,481,845. U.S.

Sources

Validation & Comparative

comparative analysis of terpin hydrate vs guaifenesin as expectorants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: Terpin Hydrate vs. Guaifenesin as Expectorants

Introduction: A Tale of Two Expectorants

In the landscape of respiratory therapeutics, the effective management of mucus hypersecretion remains a critical objective. Expectorants, agents designed to increase bronchial secretion or decrease its viscosity, thereby facilitating its removal, are central to this effort. This guide provides a comparative analysis of two prominent molecules in this class: this compound Hydrate, a once-ubiquitous compound with a long history of use, and Guaifenesin, the current mainstay of over-the-counter (OTC) secretagogues.

This compound hydrate, derived from sources like turpentine and various essential oils, was a staple in cough and cold remedies for over a century.[1][2][3] However, in the 1990s, the U.S. Food and Drug Administration (FDA) removed it from marketed medications, citing a lack of sufficient evidence for its safety and effectiveness.[1][2][3][4] In stark contrast, guaifenesin, first approved by the FDA in 1952, stands today as the only expectorant legally marketed in the United States for OTC use.[5][6][7]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a surface-level comparison. It delves into the mechanistic underpinnings, scrutinizes the supporting (or lacking) experimental data, contrasts the safety and regulatory profiles, and outlines the methodologies used to evaluate these compounds. Our objective is to provide a clear, evidence-based framework for understanding why one agent has been relegated to compounding pharmacies while the other dominates the market, despite ongoing debate about its clinical efficacy.

Chemical and Structural Overview

The fundamental differences between this compound hydrate and guaifenesin begin at the molecular level. This compound hydrate is a terpene diol, while guaifenesin is a glyceryl ether of guaiacol.

  • This compound Hydrate (p-Menthane-1,8-diol monohydrate) is derived from natural sources such as turpentine, oregano, thyme, and eucalyptus.[1][2][3] It is a crystalline solid.[8]

  • Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), also known as glyceryl guaiacolate, is chemically an ether of guaiacol and glycerine.[5] Its origins trace back to the guaiac tree, whose extracts were used as traditional remedies.[5][6]

Chemical_Structures cluster_0 This compound Hydrate (p-Menthane-1,8-diol monohydrate) cluster_1 Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) This compound This compound Guaifenesin Guaifenesin

Caption: Chemical structures of this compound Hydrate and Guaifenesin.

Comparative Mechanism of Action

The proposed mechanisms of action for these two compounds are fundamentally different, representing a direct versus an indirect pathway for stimulating respiratory secretions.

This compound Hydrate: A Direct Action Model

The mechanism of this compound hydrate is believed to be a direct stimulation of the bronchial secretory cells within the lower respiratory tract.[1] This direct action is thought to increase the volume and reduce the viscosity of bronchial secretions, facilitating their removal via the mucociliary escalator and productive coughing.[9][10][11] Some literature also suggests it exerts a mild antiseptic effect on the pulmonary parenchyma.[1][9] The causality is straightforward: the compound acts directly on the target tissue to produce the desired effect.

Guaifenesin: An Indirect Reflex-Mediated Model

Guaifenesin's primary proposed mechanism is more complex, operating via a neurogenic pathway known as the "gastro-pulmonary reflex".[5][6][12] The sequence is as follows:

  • Gastric Stimulation: Orally administered guaifenesin stimulates vagal afferent nerves in the gastric mucosa.

  • Parasympathetic Activation: This stimulation activates a reflex arc, leading to increased cholinergic parasympathetic activity in the respiratory tract.

  • Increased Secretions: The result is an increase in the volume and hydration of airway mucus.[6][12]

This indirect mechanism is supported by animal studies demonstrating that oral, but not intravenous, administration of guaifenesin increased respiratory secretions.[6][12] Beyond this primary pathway, some in-vitro evidence suggests guaifenesin may also have direct effects on respiratory epithelial cells, potentially suppressing mucin production and reducing mucus viscoelasticity.[6] Furthermore, studies have shown it can inhibit cough reflex sensitivity in patients with upper respiratory tract infections (URTIs), an effect not seen in healthy volunteers.[6][12]

Mechanism_of_Action cluster_this compound This compound Hydrate: Direct Action cluster_Guaifenesin Guaifenesin: Indirect Reflex T1 This compound Hydrate (Oral Administration) T2 Bronchial Secretory Cells T1->T2 Direct Stimulation T3 Increased & Liquefied Bronchial Secretions T2->T3 G1 Guaifenesin (Oral Administration) G2 Gastric Mucosa (Vagal Nerve Stimulation) G1->G2 G3 Gastro-Pulmonary Reflex Arc G2->G3 G4 Increased Airway Hydration & Secretion G3->G4

Caption: Proposed primary mechanisms of action for this compound Hydrate and Guaifenesin.

Clinical Efficacy: An Evidence-Based Disparity

The divergence in the regulatory status of these two drugs is rooted in the quality and quantity of clinical evidence supporting their efficacy.

This compound Hydrate: A Legacy Lacking Modern Validation

This compound hydrate's use was based on decades of clinical experience and tradition.[13] However, by modern standards, it lacks the robust, placebo-controlled clinical trials necessary for regulatory approval. The FDA's decision to remove it from OTC monograph status was explicitly due to "inadequate data to establish general recognition of the safety and effectiveness" of the ingredient.[2][3][4][13] While it may still be prescribed and prepared by compounding pharmacies, this is based on physician discretion rather than high-quality clinical evidence.[1][4]

Guaifenesin: Approved, But with Contentious Evidence

Guaifenesin's efficacy, while sufficient for FDA approval, is a subject of considerable scientific debate. Several studies have shown positive outcomes. For instance, some trials in patients with acute URTIs or chronic bronchitis found that guaifenesin significantly reduced sputum thickness and quantity and increased the ease of expectoration compared to placebo.[6][12][14][15]

However, the evidence is inconsistent. A Cochrane review identified three trials for acute cough, with only one showing a significant benefit.[5][13] A large, well-controlled 2014 study in adults with acute RTIs found that the recommended dose of extended-release guaifenesin had no measurable effect on sputum volume, viscosity, elasticity, or hydration compared to placebo.[16] Similarly, other studies have reported mixed results in patients with chronic bronchitis.[6][12][17] This suggests that while guaifenesin may provide subjective symptom relief for some patients, its objective effects on mucus properties are not consistently demonstrable.[17][18]

FeatureThis compound HydrateGuaifenesin
Primary Indication Historically used for bronchitis and related conditions.[1][2]Symptomatic relief of chest congestion and cough due to URTIs; stable chronic bronchitis.[6][19]
Evidence Base Lacks modern, placebo-controlled clinical trials.[1][13]Multiple clinical trials exist, but with inconsistent and conflicting results.[5][12][16][17]
Key Positive Findings Historical and anecdotal reports of effectiveness.[13]Some studies show reduced sputum thickness and easier expectoration.[6][12][15] Subjective improvement reported.[18]
Key Negative Findings Removed from US market due to lack of evidence of efficacy and safety.[1][4]A 2014 study found no effect on sputum volume or rheology.[16] A Cochrane review found limited evidence.[5][13]

Table 1: Summary of Clinical Efficacy Evidence.

Experimental Protocols for Evaluating Expectorant Activity

For drug development professionals, understanding the methodologies used to generate efficacy data is paramount. The evaluation of expectorants requires a multi-faceted approach, combining objective biophysical measurements with subjective patient-reported outcomes.

Step-by-Step Protocol for Sputum Rheology Analysis

The measurement of mucus viscoelasticity is a critical objective endpoint. It quantifies the physical properties that determine how easily mucus can be cleared.

  • Sample Collection: Sputum is collected from patients, often over a 24-hour period to ensure adequate volume and representation.[16] Care must be taken to minimize saliva contamination.[20]

  • Sample Preparation: The sample is homogenized gently to ensure consistency before measurement.

  • Rheometry: A rheometer is used to perform oscillatory shear tests.[21][22]

    • A small sample of mucus is placed between two plates.

    • The top plate oscillates at a defined frequency and strain.

    • The instrument measures the stress response of the material.

  • Data Acquisition: The key parameters derived are:

    • Elastic (Storage) Modulus (G'): Represents the solid-like behavior of the mucus; its ability to store energy and recoil.[20][23]

    • Viscous (Loss) Modulus (G"): Represents the liquid-like behavior; its ability to dissipate energy by flowing.[20][23]

    • Viscosity: The resistance to flow under steady shear. Healthy mucus is shear-thinning, meaning its viscosity decreases as the shear rate (e.g., from coughing) increases.[20][23]

  • Interpretation: An effective expectorant is expected to decrease both G' and G", making the mucus less stiff, less viscous, and easier to transport.[21]

Caption: A generalized experimental workflow for a placebo-controlled expectorant trial.

Safety, Tolerability, and Regulatory Status

The safety profile and regulatory history of these agents are as divergent as their efficacy data.

FeatureThis compound HydrateGuaifenesin
Common Side Effects Often associated with combination products (e.g., with codeine): sedation, respiratory depression, constipation.[1] GI upset (nausea, vomiting) also reported.[9][24]Generally well-tolerated.[5] May include dizziness, headache, nausea, and vomiting, especially at higher doses.[19][25][26]
Key Safety Concerns High alcohol content (42%) in historical elixir formulations, increasing CNS depression and abuse potential.[1] Lack of modern safety data.[4]Few serious side effects at recommended doses.[17] Caution advised for children under 4 years of age.[19][27]
Regulatory Status (U.S.) Removed from OTC monograph status in the 1990s.[1][4][13] Available only via prescription from compounding pharmacies.[1][2]The only FDA-approved OTC expectorant.[1][6] First approved in 1952; extended-release versions approved in 2002.[5][6]

Table 2: Comparative Safety and Regulatory Profiles.

Conclusion and Future Directions

The comparative analysis of this compound hydrate and guaifenesin offers a compelling case study in the evolution of pharmaceutical standards and evidence-based medicine.

  • This compound Hydrate represents a class of legacy drugs whose use was predicated on a plausible direct mechanism and long-standing clinical tradition. However, its failure to be substantiated by modern, rigorous clinical trials led to its regulatory downfall. It serves as a reminder that historical use is not a substitute for verifiable efficacy and safety data.

  • Guaifenesin is the current market leader, backed by a fascinating, albeit indirect, proposed mechanism of action and sufficient clinical data to maintain its regulatory status. However, the scientific community should not be complacent. The inconsistent and sometimes contradictory clinical evidence highlights a clear need for further research. The lack of a consistent, measurable effect on sputum's physical properties in some key studies is a significant finding that warrants deeper investigation.[16]

For drug development professionals, the story of these two expectorants underscores several key principles:

  • Objective Endpoints are Critical: While subjective, patient-reported outcomes are important, they must be supported by objective, quantifiable measures like sputum rheology to build a convincing case for a drug's efficacy.

  • Regulatory Status is Dynamic: The removal of this compound hydrate demonstrates that regulatory approval is not permanent and is contingent on the ongoing evaluation of scientific evidence.

Future research should focus on larger, well-designed clinical trials for guaifenesin that can definitively correlate its administration with objective changes in mucus properties and clearance. Furthermore, exploring novel compounds that may offer more direct and potent mechanisms for mucus modification remains a valuable endeavor in the quest for more effective respiratory therapies.

References

  • Wikipedia. Guaifenesin. [Link]
  • Albrecht, H. H., et al. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. PubMed Central. [Link]
  • Cleveland Clinic. (n.d.). Expectorant: Types, Uses & Side Effects. [Link]
  • MedlinePlus. (2022). Guaifenesin. [Link]
  • Hashmi, F., & Ghani, M. (2024). Dextromethorphan Guaifenesin.
  • Wikipedia. This compound. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action of guaifenesin? [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Guaifenesin? [Link]
  • Drugs.com. (2025). Guaifenesin Side Effects: Common, Severe, Long Term. [Link]
  • PharmaCompass.com. (n.d.). This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry. [Link]
  • MedPath. (n.d.).
  • ResearchGate. (n.d.).
  • springermedizin.de. (n.d.).
  • Patsnap Synapse. (2024).
  • The People's Pharmacy. (2018). This compound Hydrate Cough Medicine Disappearance Can be Overcome. [Link]
  • PubChem - NIH. (n.d.).
  • PubChem - NIH. (n.d.). Guaifenesin. [Link]
  • Hida, K., et al. (n.d.). Micro- and macrorheology of mucus. PMC - NIH. [Link]
  • Scribd. (n.d.).
  • MIMS Hong Kong. (n.d.). This compound hydrate: Uses, Dosage, Side Effects and More. [Link]
  • Cambrex Corporation. (n.d.).
  • NIH. (n.d.). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. [Link]
  • Murgia, X., et al. (n.d.).
  • Himachal Terpene Products Pvt. Ltd. (n.d.).
  • Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy p
  • Kesimer, M., & Ehre, C. (2019). Strategies for measuring airway mucus and mucins. PubMed Central - NIH. [Link]
  • The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. (n.d.). PubMed Central. [Link]
  • Dr.Oracle. (2025). Is guaifenesin (expectorant)
  • Federal Register. (1989). 8492-8517.pdf. [Link]
  • Hoffer-Schaefer, A., et al. (2014).
  • Freestone, C., et al. (1993). Clinical trial examining effectiveness of three cough syrups. PubMed. [Link]
  • Biology Discussion. (n.d.). Drugs Acting on Respiratory System | Animals | Pharmacology. [Link]
  • Albrecht, H. H., et al. (2012). Patient-reported outcomes to assess the efficacy of extended-release guaifenesin for the treatment of acute respiratory tract infection symptoms. PubMed Central. [Link]
  • ResearchGate. (n.d.). Clinical, double blind, randomized study, comparing the efficacy and safety evaluations of Penetro inalante® (eucalyptol, this compound hydrate, menthol) versus distillated water in the treatment of acute nasal obstructions. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Terpin Hydrate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of quality control and regulatory compliance. Terpin hydrate, a well-established expectorant, requires robust analytical methods to ensure its potency and purity in pharmaceutical formulations.[1][2] This guide provides an in-depth comparison of two powerful chromatographic techniques for this compound hydrate quantification: the official Gas Chromatography (GC) method as per the United States Pharmacopeia (USP) and a modern High-Performance Liquid Chromatography (HPLC) method.

This document moves beyond a simple listing of protocols. It explains the causality behind experimental choices and provides a framework for method validation grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the trustworthiness and scientific integrity of the data produced.[3][4]

Method Selection: The Decisive Factors

The choice between GC and HPLC is one of the most fundamental decisions in analytical chemistry. It hinges on the physicochemical properties of the analyte.[5][6]

  • Gas Chromatography (GC) is the ideal choice for compounds that are naturally volatile or can be made volatile without decomposing.[7] Given that this compound hydrate can be vaporized at elevated temperatures, GC represents a classic and effective approach, which is reflected in its official status in the USP.[8][9]

  • High-Performance Liquid Chromatography (HPLC) is exceptionally versatile, particularly for non-volatile or thermally unstable compounds.[7][10] As the workhorse of the modern pharmaceutical industry, HPLC offers robust quantification at ambient temperatures, often with simpler sample preparation.[6]

This guide will first detail the official GC method and then present a highly plausible and robust HPLC method as a direct alternative, followed by a comprehensive validation protocol applicable to both.

Primary Method: Gas Chromatography (GC) per USP Monograph

The United States Pharmacopeia provides a validated GC method for the assay of this compound hydrate, establishing it as the current authoritative procedure.[8][9] This method leverages the volatility of this compound for separation and quantification using a Flame Ionization Detector (FID).

Experimental Protocol: GC-FID

This protocol is synthesized from the official USP monograph for this compound Hydrate.[9][11]

1. Reagents and Materials:

  • This compound Hydrate USP Reference Standard (RS)

  • Biphenyl (Internal Standard)

  • Chloroform, Alcohol (ACS Grade)

  • Nitrogen (Carrier Gas, high purity)

2. Instrumentation & Chromatographic Conditions:

ParameterSpecificationCausality (The "Why")
Instrument Gas chromatograph with Flame-Ionization Detector (FID)FID provides excellent sensitivity and a wide linear range for hydrocarbons and organic molecules like this compound.
Column 3.5-mm x 1.2-m glass column packed with 6% G1 on support S1AThis packed column provides the necessary selectivity to separate this compound from the internal standard and potential impurities.
Temperatures Injection Port: 260°C, Detector: 260°C, Column: 120°CHigh injector/detector temps ensure rapid vaporization. The specific column temp is optimized for the resolution of this compound and biphenyl.
Carrier Gas NitrogenAn inert gas that carries the sample through the column without reacting with it.
Flow Rate Adjusted to achieve retention times of ~7 min for this compound and ~11 min for biphenylFlow rate is a critical parameter to optimize the separation (resolution) between the analyte and internal standard peaks.

3. Solution Preparation:

  • Internal Standard Solution: Dissolve biphenyl in chloroform to a concentration of approximately 20 mg/mL.[9][11]

  • Standard Preparation: Accurately weigh ~170 mg of this compound Hydrate RS into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of Internal Standard Solution, and dilute to volume with chloroform.[9][11]

  • Assay (Sample) Preparation: Accurately weigh ~170 mg of the this compound hydrate sample and prepare it in the same manner as the Standard Preparation.[9][11]

4. Procedure:

  • Inject 1 µL of the Standard Preparation into the GC system.

  • Record the chromatogram and determine the peak areas for this compound and biphenyl.

  • Inject 1 µL of the Assay Preparation and record the chromatogram similarly.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standard (RS) and sample (RU).

  • Quantify the amount of this compound hydrate in the sample using the established formula from the USP monograph.[8]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC is the official method, an HPLC method offers a compelling alternative, avoiding high temperatures and potentially offering simpler integration into many pharmaceutical QC workflows which are predominantly HPLC-based.[6] The following reverse-phase HPLC method is designed for optimal retention and separation of this compound hydrate.

Experimental Protocol: RP-HPLC with UV Detection

1. Reagents and Materials:

  • This compound Hydrate USP Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water

  • 0.45 µm membrane filters for mobile phase and sample filtration

2. Instrumentation & Chromatographic Conditions:

ParameterSpecificationCausality (The "Why")
Instrument HPLC system with UV-Vis DetectorA standard configuration in any QC lab. This compound hydrate lacks a strong chromophore, so detection at a low UV wavelength is necessary.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides hydrophobic interaction to retain the moderately polar this compound hydrate from the mobile phase.
Mobile Phase Acetonitrile:Water (50:50, v/v)This ratio is a starting point and should be optimized to achieve a suitable retention time (e.g., 4-8 minutes) for this compound hydrate.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Detection UV at 210 nmAt low UV wavelengths, many organic molecules exhibit some absorbance, allowing for quantification even without a prominent chromophore.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Hydrate RS into a 100-mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 50, 100, 200, 400, 600 µg/mL) by diluting the Standard Stock Solution with the mobile phase.

  • Assay (Sample) Preparation: Prepare a sample solution with a target concentration within the calibration range (e.g., 200 µg/mL) using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each Working Standard Solution and the Assay Preparation.

  • Record the chromatograms and measure the peak area for this compound hydrate.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound hydrate in the Assay Preparation using the linear regression equation from the calibration curve.

Validation Framework: Ensuring Method Suitability (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following parameters, derived from the ICH Q2(R1) guidelines, must be assessed.[3][4]

Validation Workflow Diagram

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Profile Opt Optimize Method (GC or HPLC) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Report Validation Report & Method Transfer Acc->Report Prec->Report LOD LOD / LOQ LOD->Report Rob Robustness Rob->Report

Caption: Workflow for analytical method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Execution:

    • Analyze a placebo (formulation matrix without this compound hydrate).

    • Analyze the this compound hydrate standard and the sample solution.

    • Compare the chromatograms to ensure no interfering peaks are present at the retention time of this compound hydrate. For HPLC-UV, a photodiode array (PDA) detector can further confirm peak purity.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Execution:

    • Prepare at least five concentrations of this compound hydrate across the desired range (e.g., 80% to 120% of the target assay concentration).

    • Analyze each concentration in triplicate.

    • Plot a graph of the mean response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Table 1: Representative Linearity Data (HPLC Method)

Concentration (µg/mL)Mean Peak Area
100150,234
150225,876
200301,123
250375,987
300450,554
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a true value and the value found. It is often determined by recovery studies.

  • Execution:

    • Spike a placebo matrix with known amounts of this compound hydrate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[13]

Table 2: Representative Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%160158.999.3%
100%200201.2100.6%
120%240238.199.2%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Analysis of replicate samples under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-day Precision): Analysis conducted by different analysts, on different days, or with different equipment.

  • Execution:

    • Repeatability: Analyze six replicate samples of this compound hydrate at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.[14]

Table 3: Representative Precision Data

Parameter% RSD (GC Method)% RSD (HPLC Method)
Repeatability (n=6) 0.85%0.65%
Intermediate Precision (n=6) 1.10%0.92%
Limit of Detection (LOD) & Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

  • Execution: Typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve.

Relationship of Validation Parameters

The validation parameters are not independent but form a logical, self-validating system. Linearity establishes the working range, which is then used to perform accuracy and precision studies, all of which are underpinned by the method's specificity.

G Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines Accuracy Accuracy Range->Accuracy tested over Precision Precision Range->Precision tested over

Sources

comparing the antimicrobial efficacy of alpha-terpineol and tea tree oil

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Guide to the Antimicrobial Efficacy of Alpha-Terpineol and Tea Tree Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds have emerged as a promising area of research. Among these, Tea Tree Oil (TTO), an essential oil derived from the Australian native plant Melaleuca alternifolia, has been used for nearly a century for its antiseptic and anti-inflammatory properties.[1] Its broad-spectrum activity has led to its incorporation into numerous topical formulations for treating cutaneous infections.[1] Alpha-terpineol (α-terpineol), a monocyclic monoterpene alcohol, is a key bioactive constituent of TTO and is also found in various other plant essential oils.[2][3][4] This guide provides an in-depth, data-driven comparison of the antimicrobial efficacy of α-terpineol and the complex essential oil from which it is often sourced, TTO. We will delve into their chemical compositions, mechanisms of action, and comparative potencies, supported by established experimental protocols to aid researchers in their own investigations.

Chemical Composition and Bioactive Components

Tea Tree Oil (TTO)

TTO is not a single compound but a complex mixture of approximately 100 different components, primarily terpene hydrocarbons and their associated alcohols.[1][5] The composition can vary based on the plant's chemotype, with the terpinen-4-ol chemotype being the standard for commercial production due to its strong antimicrobial properties.[1][5] The International Organization for Standardization (ISO 4730) dictates that for TTO to be of therapeutic grade, it must contain a minimum of 30% terpinen-4-ol and a maximum of 15% 1,8-cineole.[6]

The major components of a typical high-quality TTO are:

  • Terpinen-4-ol: 35–48%[7][8]

  • γ-Terpinene: 14–28%[8]

  • α-Terpinene: 6–12%[8]

  • α-Terpineol: 2–5%[7]

  • 1,8-Cineole: Traces to 10%[8]

While terpinen-4-ol is the most abundant and is considered the primary contributor to TTO's antimicrobial activity, other components like α-terpineol also play a significant role.[1][9] The antimicrobial activity of TTO is thought to result from the complex interplay and potential synergistic effects of its numerous constituents.[5]

Alpha-Terpineol (α-Terpineol)

Alpha-terpineol is a specific tertiary monoterpenoid alcohol (C10H18O) with a characteristic lilac-like aroma.[2][3] It is a naturally occurring compound found in various essential oils.[3] While it is a component of TTO, it can also be isolated or synthesized for use as a pure compound.[3][7] Its well-defined chemical structure allows for more targeted studies of its specific antimicrobial mechanisms and efficacy.

Mechanism of Antimicrobial Action

Both TTO and α-terpineol exert their antimicrobial effects primarily by compromising the structural and functional integrity of microbial cell membranes.

Tea Tree Oil: The lipophilic nature of TTO's terpene components allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This leads to:

  • Increased Membrane Permeability: Disruption of the membrane's fluidity and integrity causes leakage of essential intracellular components, such as potassium ions and nucleic acids.[9]

  • Inhibition of Cellular Respiration: TTO has been shown to interfere with the electron transport chain, inhibiting cellular respiration, particularly in bacteria like E. coli.[9]

  • Disruption of Cell Wall Synthesis: In some fungi, TTO can interfere with the enzymes responsible for cell wall synthesis.

Alpha-Terpineol: As a key bioactive component, α-terpineol's mechanism mirrors that of TTO, focusing on membrane disruption. Studies on S. aureus have shown that α-terpineol can cause a loss of intracellular contents without causing outright lysis of the cell.[10] Electron microscopy has revealed that treatment with α-terpineol leads to the loss of cytoplasmic contents in bacterial cells.[10] Its action is often bactericidal, meaning it directly kills the microorganisms.[11]

Antimicrobial_Mechanism cluster_0 Antimicrobial Agent (TTO / α-Terpineol) cluster_1 Microbial Cell Agent Lipophilic Terpenes Membrane Cell Membrane (Lipid Bilayer) Agent->Membrane Partitions into membrane Respiration Cellular Respiration (Electron Transport Chain) Agent->Respiration Inhibits Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) Membrane->Cytoplasm Increases Permeability (Leakage) Broth_Microdilution_Workflow A Prepare Stock Solution (TTO/α-terpineol + Surfactant) B Perform 2-fold Serial Dilutions in 96-well plate A->B D Inoculate Wells with Bacteria/Fungi B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Read Results: Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Broth Microdilution Assay.

Agar Disk Diffusion Assay

This method is a simpler, qualitative or semi-quantitative technique for preliminary screening of antimicrobial activity.

Principle: A sterile paper disk impregnated with the test substance is placed on an agar plate that has been uniformly inoculated with a microorganism. The substance diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.

Protocol:

  • Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) by spreading a standardized microbial inoculum (0.5 McFarland) evenly over the surface.

  • Disk Impregnation: Aseptically apply a known volume (e.g., 10-15 µL) of the TTO or α-terpineol solution onto sterile paper disks (typically 6 mm in diameter). [12][13]3. Disk Application: Place the impregnated disks onto the surface of the inoculated agar plate.

  • Controls: Use a disk with a standard antibiotic (positive control) and a disk with the solvent used to dissolve the test agent (negative control).

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.

Disk_Diffusion_Workflow A Inoculate Agar Plate with Test Microorganism C Place Disk on Agar Surface A->C B Impregnate Sterile Disk with TTO or α-terpineol B->C D Incubate Plate C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for Agar Disk Diffusion Assay.

Time-Kill Kinetic Assay

This assay provides dynamic information about the rate at which an antimicrobial agent kills a microbial population.

Principle: A standardized inoculum is exposed to a specific concentration of the antimicrobial agent (usually a multiple of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).

Protocol:

  • Preparation: Prepare flasks containing broth with the test agent at concentrations such as 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without the agent.

  • Inoculation: Inoculate each flask with a standardized microbial suspension to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL. [14]3. Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask. [15][14][16]4. Plating: Perform serial dilutions of each aliquot in a sterile diluent (e.g., phosphate-buffered saline) and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [15]A bacteriostatic effect is observed when there is no significant change in the viable count over time compared to the initial inoculum. [15]

Conclusion and Future Perspectives

Both Tea Tree Oil and its isolated component, α-terpineol, are potent antimicrobial agents with broad-spectrum activity against a range of bacteria and fungi.

  • Alpha-terpineol demonstrates efficacy that is often comparable to, and in some cases potentially greater than, the whole TTO, particularly against certain Gram-negative bacteria. Its defined chemical nature makes it an excellent candidate for mechanistic studies and as a lead compound in drug development.

  • Tea Tree Oil offers the potential for synergistic interactions among its many components, which may broaden its spectrum of activity and reduce the likelihood of microbial resistance development. Its long history of topical use provides a foundation of clinical experience. [1] For researchers, the choice between α-terpineol and TTO depends on the specific research question. For fundamental studies on mechanism of action or for development as a single-agent therapeutic, α-terpineol is a logical choice. For developing broad-spectrum topical formulations where the combined effect of multiple components may be advantageous, TTO remains a compelling option.

Future research should focus on standardized, head-to-head comparative studies using validated methodologies to provide a clearer picture of their relative efficacies. Furthermore, in vivo studies are essential to translate these in vitro findings into clinically relevant applications, exploring their potential to address the urgent global challenge of antimicrobial resistance.

References
  • Carson, C. F., Hammer, K. A., & Riley, T. V. (2006). Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties. Clinical Microbiology Reviews.
  • Di Lodovico, S., et al. (2023). Deciphering the Broad Antimicrobial Activity of Melaleuca alternifolia Tea Tree Oil by Combining Experimental and Computational Investigations. MDPI.
  • Lee, Y.-W., et al. (2013). Correlations of the components of tea tree oil with its antibacterial effects and skin irritation. Journal of Food and Drug Analysis.
  • Dunyach-Rémy, C., et al. (2022). First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens. Pharmaceuticals.
  • Oliveira, V. M. de, et al. (2023). Comparison of the cidal activity of tea tree oil and terpinen-4-ol against clinical bacterial skin isolates and human fibroblast cells. ResearchGate.
  • Kaur, P., et al. (2010). Antimicrobial action of tea tree oil (Melaleuca alternifolia) on five common bacteria. Antimicrobial action of tea tree oil.
  • Cox, S. D., et al. (2001). Mechanism of Action of Melaleuca alternifolia (Tea Tree) Oil on Staphylococcus aureus Determined by Time-Kill, Lysis, Leakage, and Salt Tolerance Assays and Electron Microscopy. Antimicrobial Agents and Chemotherapy.
  • Saleem, M., et al. (2023). River Tea Tree Oil: Composition, Antimicrobial and Antioxidant Activities, and Potential Applications in Agriculture. MDPI.
  • Rutherford, T., et al. (2007). Tea tree oil: contact allergy and chemical composition. PubMed.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Journal of Plant Diseases and Protection.
  • Rosato, A., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
  • National Center for Biotechnology Information. (n.d.). Alpha-Terpineol. PubChem.
  • Akanwari, A. A., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine.
  • Dos Santos, E. T., et al. (2021). In vitro antimicrobial effect of essential tea tree oil(Melaleuca alternifolia), thymol, and carvacrol on microorganisms isolated from cases of bovine clinical mastitis. Journal of Applied Microbiology.
  • ResearchGate. (n.d.). Agar disk diffusion assay of cinnamon and clove essential oils. ResearchGate.
  • Wikipedia. (n.d.). Tea tree oil. Wikipedia.
  • Sharifi-Rad, J., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants.
  • Shamkhi, G. J., et al. (2019). Microdilution Broth Method for Determination of Minimum Inhibitors Concentration of Thyme and Clove Essential Oil against Methicillin Resistant Staphylococcus aureus. ResearchGate.
  • Martins, N. R., et al. (2020). Production, Properties, and Applications of α-Terpineol. ResearchGate.
  • D'agostino, M., et al. (2002). Assessment of Antimicrobial Activity of Fourteen Essential Oils When Using Dilution and Diffusion Methods. Journal of Essential Oil Research.
  • Kaewpiboon, C., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect. ResearchGate.
  • Hammer, K. A., Carson, C. F., & Riley, T. V. (1999). Minimum inhibitory concentrations (MICs) and minimum cidal concentrations (MCCs) (expressed as v/v %) of various components of tea tree oil against Candida albicans, Escherichia coli and Staphylococcus aureus. ResearchGate.
  • Li, G., et al. (2022). Recent updates on bioactive properties of α-terpineol. Journal of Essential Oil Research.
  • Yap, P. S. X., et al. (2014). Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method. MDPI.
  • Quyen, P. T., & Quoc, L. P. T. (2022). Chemical composition and biological evaluation of tea tree (Melaleuca alternifolia L.) leaves essential oils. ResearchGate.
  • Golus, J., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Plants.
  • Zhang, L., et al. (2023). Minimum Inhibitory Concentration (MIC) of Essential Oils Against Microorganisms: Methods, Function, Accuracy Factors and Application. Food Reviews International.
  • Manoharan, G., & Singh, R. P. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Ionescu, M., et al. (2011). SCREENING OF THE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF EIGHT VOLATILE ESSENTIAL OILS. Farmacia Journal.
  • Wei, Z. F., et al. (2013). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. Botanical Studies.
  • The Good Scents Company. (n.d.). alpha-terpineol. The Good Scents Company.

Sources

A Symbiotic Approach: Cross-Validation of Terpin Hydrate Purity by DSC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Orthogonal Purity Assessment

In the landscape of pharmaceutical quality control, the robust characterization of an active pharmaceutical ingredient (API) is paramount. For a compound like terpin hydrate, a widely used expectorant, ensuring its purity is not merely a regulatory formality but a critical determinant of its safety and efficacy.[1] This guide presents a comprehensive framework for the cross-validation of this compound hydrate purity, leveraging the synergistic strengths of two powerful analytical techniques: Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).

As professionals in drug development, we understand that relying on a single analytical method can sometimes provide an incomplete picture.[2] Orthogonal methods, which measure the same attribute through different physicochemical principles, offer a more robust and trustworthy assessment. This guide will delve into the causality behind the experimental choices for each technique, provide detailed protocols, and illustrate how their combined data creates a self-validating system for purity determination, in alignment with the principles outlined in ICH Q2(R1).[3][4][5][6]

The Rationale for a Dual-Method Approach

This compound hydrate, a monohydrate of p-menthane-1,8-diol, presents a unique analytical challenge due to its hydrated nature and potential for related impurities.[7][8][9] While HPLC is the gold standard for separating and quantifying individual impurities, DSC offers a complementary, holistic view of the sample's purity based on its thermal properties.

  • High-Performance Liquid Chromatography (HPLC): This technique excels at separating this compound hydrate from its organic impurities with high resolution.[10][11][12] By creating a method that can distinguish between the main component and potential degradation products or synthesis byproducts, we can quantify each impurity individually. This specificity is crucial for understanding the impurity profile of the API.

  • Differential Scanning Calorimetry (DSC): As an absolute method, DSC determines purity by measuring the depression and broadening of the melting point of a substance caused by the presence of impurities.[2][13] This technique is particularly sensitive to eutectic impurities that are soluble in the molten state of the API.[14] Its strength lies in providing a total purity value without the need for individual impurity reference standards.[15]

By cross-validating the results from these two orthogonal techniques, we build a powerful case for the true purity of the this compound hydrate sample. A high degree of concordance between the HPLC purity value (often expressed as 100% minus the sum of impurities) and the DSC purity value provides a high level of confidence in the analytical results.

Experimental Design & Protocols

A successful cross-validation study hinges on meticulously planned and executed experiments. The following sections detail the step-by-step methodologies for both DSC and HPLC analysis of this compound hydrate.

Differential Scanning Calorimetry (DSC) Purity Determination

The DSC method for purity is based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[13][14]

Experimental Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound hydrate sample into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent the loss of water of hydration during the analysis.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Ramp the temperature at a slow, controlled rate (e.g., 1-2°C/min) through the melting transition. A slow heating rate is essential to maintain thermal equilibrium.[14]

    • Continue heating to a temperature sufficiently above the melting point to ensure the entire sample has melted.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔHfus).

    • Utilize the instrument's software to perform a purity calculation based on the van't Hoff equation. This involves analyzing the shape of the melting peak, specifically the leading edge, to determine the mole percent purity.

Causality of Experimental Choices:

  • Slow Heating Rate: A slow heating rate allows for the separation of the melting of the eutectic mixture from the main component, leading to a more accurate purity determination.

  • Hermetic Pans: Given that this compound hydrate is a hydrate, hermetic pans prevent the loss of water during heating, which would otherwise interfere with the melting endotherm and lead to inaccurate results.[16][17]

  • Small Sample Size: A small sample size minimizes thermal gradients within the sample, resulting in a sharper, more well-defined melting peak.

High-Performance Liquid Chromatography (HPLC) Purity Determination

The development of a robust, stability-indicating HPLC method is critical for accurately quantifying impurities.[18][19] The United States Pharmacopeia (USP) monograph for this compound hydrate outlines a gas chromatography (GC) method; however, for the purpose of demonstrating a modern cross-validation approach, a representative HPLC method is described here.[7][9]

Experimental Protocol:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol), potentially with a pH modifier like formic acid to improve peak shape. An isocratic elution is often suitable for purity analysis.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of this compound hydrate reference standard of known purity in the mobile phase.

    • Sample Solution: Prepare a solution of the this compound hydrate sample to be tested at the same concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of peak areas.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify and integrate all impurity peaks.

    • Calculate the percentage of each impurity relative to the main this compound hydrate peak using the area normalization method.

    • The purity of the this compound hydrate is calculated as 100% minus the sum of the percentages of all impurities.

Causality of Experimental Choices:

  • C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating the moderately polar this compound hydrate from its potential non-polar and polar impurities.

  • UV Detection: Although this compound hydrate lacks a strong chromophore, low UV detection (e.g., 210 nm) is often sufficient for detecting the API and many common organic impurities.

  • Forced Degradation: While not detailed in this protocol, a comprehensive method validation would include forced degradation studies (acid, base, oxidation, heat, light) to ensure the method is stability-indicating and can separate degradation products from the main peak.[20]

Visualizing the Cross-Validation Workflow

To better illustrate the interplay between these two techniques, the following diagrams outline the experimental and logical workflows.

Caption: Workflow for this compound Hydrate Purity by DSC.

Caption: Workflow for this compound Hydrate Purity by HPLC.

CrossValidation DSC DSC Purity Result (%) Compare Compare DSC and HPLC Purity Values DSC->Compare HPLC HPLC Purity Result (%) (100 - Σ Impurities) HPLC->Compare Concordant Results Concordant (Difference < Acceptance Criteria) Compare->Concordant Discordant Results Discordant (Difference > Acceptance Criteria) Compare->Discordant Investigate Investigate Discrepancy (e.g., non-eutectic impurities, non-UV active impurities) Discordant->Investigate

Caption: Logical Flow of Cross-Validation.

Data Interpretation and Comparison

The ultimate goal of this cross-validation is to compare the purity values obtained from both methods. The results can be summarized in a clear, comparative table.

Analytical Method Principle of Measurement Purity Result (Lot XYZ)
HPLC Chromatographic separation and UV detection99.85% (by area normalization)
DSC Melting point depression99.80 mol%

Interpreting the Results:

In the hypothetical data above, the excellent agreement between the HPLC result (99.85%) and the DSC result (99.80 mol%) provides a high degree of confidence in the purity assessment of Lot XYZ.

Discrepancies between the two methods can be mechanistically informative:

  • HPLC Purity > DSC Purity: This could indicate the presence of impurities that are not detected by the HPLC method (e.g., they lack a UV chromophore) but do affect the melting point.

  • DSC Purity > HPLC Purity: This might suggest that some of the impurities detected by HPLC are not eutectic and form solid solutions, thus having a minimal impact on the melting point depression. It could also point to issues with the integration of the DSC thermogram.

Should a significant discrepancy arise, a thorough investigation is warranted. This may involve using a universal detector for HPLC (like a Charged Aerosol Detector) or employing complementary techniques like Thermogravimetric Analysis (TGA) to better understand the thermal behavior of the sample.

Conclusion: A Self-Validating System for Purity

The cross-validation of this compound hydrate purity using DSC and HPLC represents a robust, scientifically sound approach that embodies the principles of Expertise, Experience, and Trustworthiness. By leveraging the orthogonal nature of these techniques, we create a self-validating system where the concordance of the results provides a higher level of assurance than either method could alone. This dual-method strategy not only satisfies stringent regulatory expectations but also provides a deeper understanding of the API's purity profile, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. [Link]
  • USP Monographs: this compound Hydr
  • USP Monographs: this compound Hydrate Oral Solution. (n.d.). uspbpep.com. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
  • USP Monographs: this compound Hydrate and Codeine Oral Solution. (n.d.). USP29-NF24. [Link]
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Thermophysical characterization studies of pharmaceutical hydrates. (n.d.). ElectronicsAndBooks. [Link]
  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. [Link]
  • DSC purity. (n.d.). Mettler Toledo. [Link]
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009).
  • Quality Guidelines. (n.d.). ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
  • Pharmaceutical Hydrates Analysis. (2020). Encyclopedia MDPI. [Link]
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
  • Purity Assay (Pharmaceutical Testing). (n.d.).
  • This compound Hydrate - USP-NF ABSTRACT. (n.d.). USP. [Link]
  • The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. (2006).
  • Solid State Characterizations of Pharmaceutical Hydr
  • This compound Hydrate IP/USP – Pharma-Grade Exporter in India. (n.d.). HTPPL. [Link]
  • Cross-Validation of Bioanalytical Methods: When, Why and How?. (n.d.). Pharma IQ. [Link]
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [Link]
  • HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. (2025). protheragen.com. [Link]
  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.).
  • Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek. [Link]
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. [Link]
  • This compound Hydr
  • Determination of this compound hydrate by gas-liquid chrom
  • Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support. [Link]
  • HPLC METHOD DEVELOPMENT AND VALIDATION: SIMULTANEOUS DETERMINATION OF ACTIVE INGREDIENTS IN COUGH AND COLD PHARMACEUTICALS. (2014).
  • Determination of purity by differential scanning calorimetry (DSC). (1982). pubs.acs.org. [Link]
  • Report on the Spectrophotometric Determination of this compound Hydrate and Codeine in Elixirs. (1959).

Sources

A Spectroscopic Guide to Differentiating Synthetic and Naturally Derived Terpin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Terpin, specifically in its hydrated form (p-menthane-1,8-diol monohydrate), is a monoterpenoid of significant interest in pharmaceutical and research settings. Historically used as an expectorant, its derivatives continue to be explored for various therapeutic applications.[1][2] this compound can be sourced directly from natural essential oils or produced synthetically. For researchers, scientists, and drug development professionals, understanding the origin of a this compound sample is critical. The source can dictate the impurity profile, which in turn affects biological activity, toxicity, and regulatory compliance. Naturally derived this compound is extracted from sources like turpentine, oregano, thyme, and eucalyptus, and its composition is often a complex mixture of related terpenes.[1][3] Synthetic this compound, typically prepared via the acid-catalyzed hydration of α-pinene, presents a different set of potential impurities and byproducts.[4][5]

This guide provides an in-depth comparison of synthetic versus naturally derived this compound using key spectroscopic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices and present detailed protocols to create a self-validating system for analysis.

The Genesis of this compound: Natural vs. Synthetic Pathways

The key to spectroscopic differentiation lies in understanding the unique chemical journey of each type of this compound.

  • Naturally Derived this compound: This form is a constituent of essential oils obtained from various plants.[6] The extraction process, often steam distillation, yields a complex mixture. The "natural this compound" is therefore not just a single molecule but is accompanied by a cohort of other terpenes and terpenoids (e.g., eucalyptol, linalool, camphor) that serve as a characteristic fingerprint of its botanical origin.[7]

  • Synthetic this compound: The most common industrial synthesis involves the hydration of α-pinene, a primary component of turpentine, using dilute mineral acids like sulfuric acid.[8][9] This process is not perfectly selective and can generate a range of byproducts, including isomeric terpenes, dipentene, and other rearrangement products that are not typically found in the same ratios or combinations in natural extracts.[5]

This fundamental difference in origin—a complex biological matrix versus a controlled chemical reaction—is the foundation upon which our spectroscopic analysis is built.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Terpene Profiling

For volatile compounds like terpenes, GC-MS is the preferred and most reliable analytical method.[10][11] It provides both quantitative and qualitative data, separating complex mixtures and identifying individual components with high precision.

Causality of Method Selection

Gas Chromatography (GC) is ideally suited to separate the volatile components of a terpene mixture based on their boiling points and affinity for the stationary phase of the GC column. Mass Spectrometry (MS) then bombards the separated components with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique molecular "fingerprint" for definitive identification.[10] This combination is powerful for our purpose, as it can separate this compound from its isomers and impurities, allowing us to identify the tell-tale markers of either a synthetic or natural origin. To prevent the thermal degradation of terpenes, which can create misleading artifacts like acetone or methanol, a direct injection technique with cool on-column methods is often superior to conventional headspace analysis.[12]

Experimental Protocol: GC-MS Analysis of this compound
  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dilute in 10 mL of high-purity hexane or a similar non-polar solvent.

    • Vortex until fully dissolved. An internal standard (e.g., tridecane) can be added for accurate quantification.[13]

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent single quadrupole system.[10]

    • Column: Use a non-polar capillary column, such as an OV-1 or HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), which is well-suited for terpene separation.[7]

    • Injection: 1 µL injection volume using a cool on-column or split inlet. A split flow is crucial for high-concentration samples to avoid overloading the system.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: Increase at 5°C/min to 160°C.

      • Ramp 2: Increase at 10°C/min to 220°C, hold for 2 minutes. (This program is adapted from established methods for separating complex terpene oils).[7]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to analytical standards.[13]

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution & Vortexing Sample->Dilution Solvent Hexane Solvent Solvent->Dilution Injection GC Injection (Cool On-Column) Dilution->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram LibrarySearch NIST Library Comparison Chromatogram->LibrarySearch Report Final Report (Impurity Profile) LibrarySearch->Report Terpin_Logic cluster_source Origin cluster_profile Resulting Chemical Profile cluster_fingerprint Spectroscopic Fingerprint (GC-MS) Natural Natural Source Plant Material (e.g., Pine Resin) NaturalProfile Natural Extract This compound + Eucalyptol, Linalool, etc. Natural->NaturalProfile yields complex mixture Synthetic Synthetic Route α-Pinene + Acid/H₂O SyntheticProfile Synthetic Product This compound + Limonene, Camphene, etc. Synthetic->SyntheticProfile yields defined mixture NaturalFP Complex Chromatogram Multiple Co-eluting Natural Products NaturalProfile->NaturalFP yields complex mixture SyntheticFP Simpler Chromatogram Major Product + Specific Byproducts SyntheticProfile->SyntheticFP yields defined mixture

Caption: Logical flow from origin to spectroscopic fingerprint.

Comparative Data Analysis

The FTIR spectra of pure synthetic and natural this compound will be identical. The value of the technique lies in its ability to quickly spot gross impurities or incorrect product identity.

  • Shared Characteristics: Both samples will exhibit a very prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. [14][15]Strong C-H stretching bands will appear between 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will be complex but characteristic of the p-menthane skeleton.

  • Potential Differences: A poorly executed synthesis might leave behind olefinic byproducts, which could result in a weak C=C stretch absorption around 1640-1680 cm⁻¹. A natural extract that has not been purified might contain other oxygenated compounds like ketones (C=O stretch ~1715 cm⁻¹) or esters (C=O stretch ~1735 cm⁻¹), which would be absent in a clean synthetic product.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3200 - 3600O-H Stretch (Alcohol)Strong, Broad
2850 - 2970C-H Stretch (Alkane)Strong
1450 - 1470C-H Bend (Methylene)Medium
1370 - 1380C-H Bend (Methyl)Medium
1000 - 1260C-O Stretch (Alcohol)Strong

Conclusion: A Multi-Faceted Approach to Source Verification

Distinguishing between synthetic and naturally derived this compound is not achievable with a single technique but requires a holistic, multi-spectroscopic approach.

  • GC-MS stands as the most powerful tool, capable of separating and identifying the minor components that serve as definitive fingerprints of a sample's origin. The complexity of a natural profile contrasts sharply with the simpler, characteristic byproduct pattern of a synthetic product.

  • NMR Spectroscopy is the ultimate arbiter of molecular structure, providing unambiguous confirmation of the this compound molecule itself. While it can detect significant impurities, its strength lies in structural verification rather than trace analysis.

  • FTIR Spectroscopy offers a rapid, low-cost method for initial screening, confirming the presence of key functional groups and flagging any major deviations from the expected chemical structure.

For researchers in drug development and quality control, employing this suite of analytical techniques is essential. It ensures the chemical integrity, purity, and origin of this compound, which are foundational to producing reliable, reproducible, and safe scientific outcomes.

References

  • Unlocking Cannabis Terpenes: A Comprehensive Guide to Their Role and Advanced Analysis. (n.d.). LabX.
  • Extraction and Analysis of Terpenes/Terpenoids. (n.d.). CBG Gurus.
  • Cannabis Terpene Testing Guide: Lab Process, Analysis & Benefits. (n.d.). Root Sciences.
  • Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. (2025, May 30). Terpene Belt Farms.
  • This compound. (n.d.). In Wikipedia.
  • This compound hydrate. (n.d.). SpectraBase.
  • Normalized absorbance infrared spectra (FTIR-ATR) obtained from a-Terpineol... (n.d.). ResearchGate.
  • Fourier transform-infrared spectra (FT-IR) of a pure terpineol and... (n.d.). ResearchGate.
  • Liang, M., & Chen, S. (2002). [Analysis of terpineol and improvement of technology process in terpineol production]. Se Pu, 20(2), 141–144.
  • α-Terpineol. (n.d.). In NIST WebBook. National Institute of Standards and Technology.
  • Lorand, J. P. (1949). Process for conversion of pinene to this compound hydrate (U.S. Patent No. 2,481,845). U.S. Patent and Trademark Office.
  • This compound. (n.d.). PubChem. National Institutes of Health.
  • Meng, Z., Jiang, J., Li, G., Liang, Z., & Zhou, L. (2023). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 28(9), 3875.
  • Weissenborn, A. (1942). Process of preparing terpine hydrate (U.S. Patent No. 2,295,705). U.S. Patent and Trademark Office.
  • This compound hydrate. (n.d.). PubChem. National Institutes of Health.
  • Othmer, D. F. (1937). Manufacture of terpineol from this compound hydrate (U.S. Patent No. 2,088,030). U.S. Patent and Trademark Office.
  • Turpentine. (n.d.). In Wikipedia.
  • Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry. (2021, June 30). LabRoots [Video]. YouTube.
  • Asirahmed, M., et al. (1965). Turpentine Oil-Based Chemicals Part I.-A new Method for the Production of this compound Hydrate. Pakistan Journal of Scientific and Industrial Research.
  • Boutekedjiret, C., et al. (2014). Terpenes as Green Solvents for Natural Products Extraction. In Green Extraction of Natural Products. Wiley.

Sources

A Comparative In Vivo Efficacy Analysis: Terpin Hydrate vs. Modern Mucolytics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating the Therapeutic Arsenal for Muco-obstructive Diseases

The effective management of muco-obstructive respiratory diseases, such as chronic bronchitis and Chronic Obstructive Pulmonary Disease (COPD), is critically dependent on facilitating the clearance of airway mucus. Impaired mucociliary clearance leads to mucus accumulation, creating a cycle of obstruction, inflammation, and recurrent infection. The pharmacopeia of mucoactive agents has evolved significantly, moving from traditional remedies to targeted molecular therapies.

For over a century, terpin hydrate , a derivative of turpentine, was a mainstay in cough preparations.[1][2] Its purported mechanism involves directly stimulating bronchial secretory cells to increase and liquefy secretions.[1][3][4][5] However, its clinical use has waned dramatically, culminating in its removal from over-the-counter status in the United States by the FDA, which cited a lack of adequate data to establish general recognition of its safety and effectiveness.[2][3][6][7]

In contrast, modern mucolytics operate on well-defined biochemical principles. N-acetylcysteine (NAC) , a thiol-containing compound, directly cleaves disulfide bonds within the mucin polymer network, thereby reducing mucus viscosity.[8][9] Bromhexine and its active metabolite, ambroxol , employ a different strategy; they increase the production of serous (watery) mucus, enhance the secretion of pulmonary surfactant to reduce mucus adhesion, and stimulate ciliary activity to improve transport.[10][11][12][13]

This guide provides a comprehensive, evidence-based comparison of the in vivo efficacy of this compound hydrate and these modern mucolytic agents. We will analyze the experimental data supporting their mechanisms, detail the methodologies used for their evaluation, and offer insights for researchers and drug development professionals in the respiratory field.

Comparative Efficacy: An Evidence-Based Assessment

The in vivo performance of a mucoactive agent is determined by its ability to alter the biophysical properties of mucus and improve its clearance from the airways.

This compound Hydrate: A Legacy Lacking Modern Validation
N-Acetylcysteine (NAC): The Disulfide Bond Breaker

NAC's mucolytic action is direct and quantifiable. By breaking disulfide bonds on mucoprotein, it reduces the viscoelasticity of mucus.[9][14]

  • In Vivo Animal Evidence: Studies in animal models of muco-obstructive disease, such as βENaC-overexpressing mice, have been used to evaluate the efficacy of inhaled mucolytics. While some studies have shown NAC to be less effective than newer agents in reducing mucus burden in these models, it remains a benchmark for thiol-based mucolysis.[14]

  • Clinical Evidence: The clinical efficacy of NAC in patients with chronic bronchitis and COPD has been extensively studied, though with some conflicting results depending on the dosage and patient population. A meta-analysis of 13 studies involving over 4,000 patients concluded that NAC treatment significantly reduced the frequency of exacerbations.[15] Other studies have noted that higher doses (e.g., 1200 mg/day) may be more effective.[15][16] However, some large trials have failed to show a clinical benefit, highlighting the complexity of treating these multifactorial diseases.[17][18]

Bromhexine and Ambroxol: Secretolytics and Mucokinetics

Bromhexine and its metabolite ambroxol have a multi-pronged mechanism that not only liquefies mucus but also aids in its transport.

  • In Vivo Animal Evidence: In a mini-pig model, bromhexine was shown to significantly reduce the residual shear viscosity of mucus in vivo.[19][20] Ambroxol has been demonstrated in mouse models to enhance ciliary beat frequency (CBF) and ciliary bend distance (an index of amplitude) by modulating calcium channels in airway ciliated cells, providing a direct link between the drug and improved mucociliary transport.[12][21] Ambroxol can also suppress airway hyperresponsiveness and inflammation in animal models of asthma.[22]

  • Clinical Evidence: Clinical studies have shown bromhexine to be superior to other agents like guaifenesin in reducing the fiber content of sputum and improving symptoms.[13] Ambroxol is recognized for its ability to facilitate mucociliary clearance and has been a therapeutic staple for acute and chronic respiratory diseases for decades.[11][23]

Data Summary: Performance at a Glance

The following table provides a structured comparison of the agents based on available scientific evidence.

AgentPrimary Mechanism of ActionIn Vivo Effect on Mucus ViscosityIn Vivo Effect on Mucociliary ClearanceStrength of Modern Clinical Evidence
This compound Hydrate Increases volume of bronchial secretions (proposed).[1]Not substantiated by modern studies.Not substantiated by modern studies.Very Low / Lacking.[2][6]
N-Acetylcysteine (NAC) Cleaves disulfide bonds in mucin polymers.[8][9]Significant reduction.[14][24]Indirect improvement via viscosity reduction.Moderate to High (Reduces exacerbations).[25]
Bromhexine Increases serous mucus; depolymerizes mucin fibers.[10][13]Significant reduction.[19][20]Significant improvement.[13]Moderate.[13][26]
Ambroxol Stimulates serous mucus and surfactant; enhances ciliary beat.[11][12]Significant reduction.[21]Significant direct improvement.[12][23]High.[11][22]

Visualizing Mechanisms and Methodologies

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between NAC and the ambroxol/bromhexine class lies in their approach: NAC directly dismantles the existing mucus structure, while ambroxol/bromhexine modifies secretion and enhances the physiological clearance machinery.

cluster_NAC N-Acetylcysteine (NAC) - Direct Mucolysis cluster_Ambroxol Ambroxol/Bromhexine - Secretolytic & Mucokinetic Mucin Thick Mucin Polymer (Cross-linked by -S-S- bonds) ReducedMucin Depolymerized Mucin (Lower Viscosity) Mucin->ReducedMucin NAC NAC (Free Sulfhydryl Group) NAC->Mucin Reduces Disulfide Bonds Ambroxol Ambroxol Glands Bronchial Glands Ambroxol->Glands Stimulates Cilia Airway Cilia Ambroxol->Cilia Increases Beat Frequency SerousMucus Increased Serous (Watery) Secretion Glands->SerousMucus Clearance Enhanced Mucociliary Clearance Cilia->Clearance SerousMucus->Clearance Facilitates

Caption: Contrasting mechanisms of modern mucolytics.

Standardized Protocol for In Vivo Efficacy Evaluation

A robust preclinical or clinical evaluation of a mucoactive agent follows a logical workflow, from disease modeling to biophysical and physiological outcome measures.

cluster_Workflow Experimental Workflow: In Vivo Mucolytic Assessment Model 1. Disease Model Induction (e.g., CF mouse/pig, SO2-induced bronchitis) Dosing 2. Test Agent Administration (e.g., Inhaled or Oral Dosing) Model->Dosing Collection 3. Sample Collection (Sputum Expectoration or BAL) Dosing->Collection Clearance 4b. Mucociliary Clearance Assay (e.g., Gamma Scintigraphy) Dosing->Clearance Rheology 4a. Rheological Analysis (Measure Viscoelasticity G', G'') Collection->Rheology Analysis 5. Data Analysis & Efficacy Determination Rheology->Analysis Clearance->Analysis

Caption: A typical experimental workflow for evaluating mucolytics in vivo.

Detailed Experimental Methodologies

Animal Models of Muco-obstructive Disease
  • Rodent Models: Mice and rats are frequently used due to their cost-effectiveness and the availability of genetic modifications.[27] Models include those with cystic fibrosis (CF) mutations or overexpression of epithelial sodium channels (βENaC), which leads to airway dehydration and mucus plugging, mimicking human disease.[14][27]

  • Large Animal Models: Pigs and ferrets offer anatomical and physiological similarities to human airways, such as the presence of submucosal glands.[27] These models are valuable for preclinical testing of therapies.[27][28]

Sputum/Mucus Collection and Rheological Analysis
  • Collection: In clinical studies, sputum is collected via spontaneous expectoration.[29] In animal models, mucus can be collected via bronchoalveolar lavage (BAL) or directly from the trachea.[30] It is critical to standardize collection and handling protocols, as factors like freezing or heating can alter rheological properties.[31]

  • Rheology: The viscoelastic properties of mucus are key determinants of its clearability. These are quantified using a rheometer, which measures the elastic modulus (G') and viscous modulus (G'').[32][33] An effective mucolytic should decrease both G' and G'', indicating a less rigid and more fluid-like mucus.[32] Benchtop rheometers are now available that allow for rapid, standardized measurements in a clinical setting.[32]

Assessment of Mucociliary Clearance (MCC)
  • Gamma Scintigraphy: This is the gold standard for measuring MCC in vivo.[34] It involves inhaling radiolabeled particles and tracking their clearance from the lungs over time using a gamma camera.[34][35] This technique allows for quantitative assessment of whole-lung or regional clearance rates and can be used in both animal models and human subjects.[35][36]

  • Saccharin Test: A simpler, non-invasive method used primarily to assess nasal MCC. It measures the time taken for a particle of saccharin placed in the nose to be transported to the oropharynx, where it can be tasted.[37] While it doesn't measure lung clearance directly, it provides a useful index of ciliary function.

Conclusion and Future Perspectives

The preponderance of in vivo experimental evidence indicates that modern mucolytics, specifically N-acetylcysteine, bromhexine, and ambroxol, have demonstrable efficacy supported by well-understood mechanisms of action. They effectively modify the viscoelastic properties of mucus and/or enhance physiological clearance mechanisms. In stark contrast, this compound hydrate, a relic of a past therapeutic era, lacks the scientific validation required by modern standards. Its continued use is not supported by evidence of in vivo efficacy.

For researchers and drug development professionals, the path forward involves refining targeted mucolytic strategies. Key areas of future investigation include:

  • Novel Thiol-Based Mucolytics: Developing new reducing agents with improved potency and longer residence times in the airways compared to NAC.[14][38]

  • Combination Therapies: Exploring the synergistic effects of combining agents with different mechanisms, such as a direct mucolytic with a clearance-enhancing agent.

  • Personalized Medicine: Using sputum rheology as a biomarker to phenotype patients and predict their response to specific mucoactive therapies.[31][33]

By focusing on agents with proven in vivo efficacy and employing rigorous, standardized evaluation protocols, the field can continue to advance the treatment of debilitating muco-obstructive lung diseases.

References

  • PubChem. (n.d.). This compound hydrate. National Center for Biotechnology Information.
  • Dulfano, M. J., & Adler, K. B. (1975). Rheological assessment of mucolytic agents on sputum of chronic bronchitics. Chest, 67(2 Suppl), 25S-26S.
  • Poole, P. J., & Black, P. N. (2010). Influence of N-acetylcysteine on chronic bronchitis or COPD exacerbations: a meta-analysis.
  • Martin, G. P., Loveday, B. E., & Marriott, C. (1990). The effect of bromhexine hydrochloride on the viscoelastic properties of mucus from the mini-pig.
  • Cazzola, M., Calzetta, L., Page, C., Jardim, J., Chuchalin, A. G., Rogliani, P., & Matera, M. G. (2015). Advances in the use of N-acetylcysteine in chronic respiratory diseases.
  • Harkema, J. R., Wagner, J. G., & Min, C. K. (2024). In vivo detection of pulmonary mucociliary clearance: present challenges and future directions.
  • Wikipedia. (n.d.). This compound.
  • Johnson, K., & McEvoy, C. E. (2016). High-dose oral N-acetylcysteine fails to improve respiratory health status in patients with chronic obstructive pulmonary disease and chronic bronchitis: a randomized, placebo-controlled trial. International Journal of Chronic Obstructive Pulmonary Disease, 11, 789-796.
  • Grokipedia. (n.d.). This compound.
  • ClinicalTrials.gov. (2012). N-Acetylcysteine for Patients With COPD and Chronic Bronchitis.
  • Puchelle, E., Zahm, J. M., & Aug, F. (1988). [Methods of studying mucociliary function]. Presse medicale (Paris, France : 1983), 17(10), 479–484.
  • Patsnap Synapse. (2024). What is this compound Hydrate used for?
  • Zhang, L., et al. (2022). Efficacy and Safety of N-Acetylcysteine for Chronic Obstructive Pulmonary Disease and Chronic Bronchitis.
  • Mello, J. F. Jr., & Mion, O. (2009). Methods for Studying Mucociliary Transport. Brazilian Journal of Otorhinolaryngology, 75(5), 626.
  • Martin, G. P., Loveday, B. E., & Marriott, C. (1990). The effect of bromhexine hydrochloride on the viscoelastic properties of mucus from the mini-pig.
  • MedPath. (n.d.). This compound hydrate.
  • ResearchGate. (2017). (PDF) Bromhexine: A Comprehensive Review.
  • Feldman, H. C., & Zahid, M. (2021). In vivo Evaluation of Mucociliary Clearance in Mice. Journal of visualized experiments : JoVE, (169), 10.3791/62232.
  • UNC School of Medicine. (n.d.). Animal Research. Mucociliary Clearance and Aerosol Research Laboratory.
  • Ehre, C., et al. (2019). An Improved Inhaled Mucolytic to Treat Airway Muco-obstructive Diseases. American journal of respiratory and critical care medicine, 199(2), 161–171.
  • The People's Pharmacy. (2018). This compound Hydrate Cough Medicine Disappearance Can be Overcome.
  • Indian Natural Oils. (2023). What is this compound Hydrate - Interaction, How to Make.
  • Caccia, D., et al. (2023). Sputum handling for rheology. Scientific reports, 13(1), 7622.
  • ResearchGate. (n.d.). Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells | Request PDF.
  • American Thoracic Society Journals. (2023). Rheological Characterization of Sputum From Patients With Primary Ciliary Dyskinesia.
  • Takemura, K., et al. (2023). Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells. Journal of pharmacological sciences, 151(3), 133–141.
  • ResearchGate. (n.d.). A reappraisal of the mucoactive activity and clinical efficacy of bromhexine.
  • Dencker, K., & Göthman, B. (1976). Effect of bromhexine and guaiphenesine on clinical state, ventilatory capacity and sputum viscosity in chronic asthma.
  • Dennis, J. S., et al. (2021). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. Journal of visualized experiments : JoVE, (170), 10.3791/62329.
  • Olivieri, D., Del Donno, M., Annicelli, A., & Palmieri, F. (1983). [Effect on the mucociliary clearance of ambroxol administered via inhalation: preliminary observations].
  • Gibbs, B. F., Schmutzler, W., Vollrath, I. B., Brosthardt, P., & Giembycz, M. A. (2016).
  • Rheomuco. (n.d.). Animal-based mucus models.
  • NIH RePORTER. (n.d.). Development of Novel Mycolytic Therapies for Lung Disease.
  • Rogliani, P., et al. (2019). Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine.
  • ResearchGate. (n.d.). Literature-based Comparative Study between Herbal and Synthetic Mucolytics.
  • Vachier, I., et al. (2022). Methods of Sputum and Mucus Assessment for Muco-Obstructive Lung Diseases in 2022: Time to “Unplug” from Our Daily Routine!. Journal of clinical medicine, 11(19), 5893.
  • ResearchGate. (n.d.). Mucolytic agents versus placebo for chronic bronchitis or chronic obstructive pulmonary disease | Request PDF.
  • Rogliani, P., et al. (2019). Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine.
  • Li, D. N., & Mrsny, R. J. (2019). Mucus models to evaluate the diffusion of drugs and particles. Advanced drug delivery reviews, 142, 128–143.
  • MSD Veterinary Manual. (n.d.). Expectorants and Mucolytic Drugs in Animals.
  • Reznikov, L. R., & Ostedgaard, L. S. (2022). Animal models of cystic fibrosis in the era of highly effective modulator therapies.

Sources

A Comparative Guide to the Mechanistic Validation of Terpin Hydrate in Bronchial Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the purported mechanism of action of terpin hydrate on bronchial cells. By situating this compound hydrate within the broader context of modern mucoactive agents, we delineate a series of robust experimental protocols designed to rigorously test its efficacy and elucidate its cellular and physiological effects. This document emphasizes scientific integrity, providing the causal logic behind experimental choices and ensuring that each proposed protocol serves as a self-validating system.

Introduction: Re-evaluating a Historical Expectorant

This compound hydrate is an expectorant derived from natural sources such as turpentine, oregano, thyme, and eucalyptus.[1][2][3] Historically, it was a widely used component of cough and cold remedies in the United States, popular since the late nineteenth century for its presumed ability to loosen mucus and ease congestion.[1][2][4] However, in the 1990s, the U.S. Food and Drug Administration (FDA) removed this compound hydrate from marketed medications, citing a lack of sufficient evidence to establish its general recognition of safety and effectiveness.[1][2] Despite this, it remains available through compounding pharmacies with a valid prescription.[2][3][4]

The traditionally accepted mechanism of action for this compound hydrate is that it acts directly on bronchial secretory cells in the lower respiratory tract to liquefy mucus and facilitate its removal.[1][5] It is thought to increase the volume of fluid in the respiratory tract, thereby reducing mucus viscosity and making coughs more productive.[1][6][7] Some reports also suggest a mild antiseptic effect on the pulmonary parenchyma.[1][6]

Given the historical use of this compound hydrate and the persistent need for effective mucoactive agents, a modern, evidence-based validation of its mechanism is warranted. This guide compares its theoretical action to that of well-characterized alternatives and provides the experimental blueprints to substantiate or refute its historical claims.

The Competitive Landscape: A Mechanistic Comparison of Mucoactive Agents

To design a robust validation strategy for this compound hydrate, it is crucial to understand the mechanisms of other drugs in the same therapeutic class. This comparison provides a benchmark for expected activities and helps in the selection of appropriate positive and negative controls for our experiments.

Agent Classification Primary Mechanism of Action Key Cellular Effects
This compound Hydrate (Hypothesized) ExpectorantIncreases bronchial secretion by directly stimulating secretory cells.[1][5][8]Increases airway surface liquid volume; reduces mucus viscosity.[1][7]
Guaifenesin ExpectorantStimulates vagal afferent nerves in the gastric mucosa, leading to a reflex increase in airway water secretion (gastropulmonary reflex).[9]Increases the volume and reduces the viscosity of bronchial secretions, making coughs more productive.[9][10][11]
Ambroxol Mucolytic & MucokineticBreaks down acidic mucopolysaccharide fibers in mucus; stimulates surfactant production by type II pneumocytes.[12][13]Reduces mucus viscosity and adhesion; increases ciliary beat frequency; possesses anti-inflammatory and local anesthetic properties.[14][15]
N-acetylcysteine (NAC) Mucolytic & AntioxidantCleaves disulfide bonds in mucin polymers, directly reducing mucus viscosity.[16][17]Directly liquefies mucus; replenishes glutathione stores, providing antioxidant effects; can inhibit goblet cell hyperplasia.[18][19][20]

This comparative landscape highlights the diverse mechanisms underlying mucoactive drug efficacy. While guaifenesin relies on a systemic reflex, ambroxol and NAC have direct effects on mucus composition and airway cell function. The proposed mechanism for this compound hydrate—a direct stimulation of bronchial secretory cells—positions it as a potentially unique agent that warrants rigorous investigation using modern cell-based assays.

Experimental Validation Framework: A Step-by-Step Guide

The following protocols are designed to systematically test the core hypotheses related to this compound hydrate's mechanism of action. The use of primary human bronchial epithelial cells cultured at an air-liquid interface (ALI) is strongly recommended, as this model system recapitulates the pseudostratified, differentiated morphology of the human airway epithelium, complete with functional cilia and mucus-producing goblet cells, offering high physiological relevance.[21]

Workflow for Mechanistic Validation

G cluster_0 Phase 1: In Vitro Model Preparation cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis & Comparison Culture Culture Primary Human Bronchial Epithelial Cells (HBECs) ALI Establish Air-Liquid Interface (ALI) Culture Culture->ALI Differentiation Allow 21-28 days for full differentiation into ciliated and secretory cells ALI->Differentiation Treatment Treat differentiated cultures with This compound Hydrate (dose-response) Differentiation->Treatment Assay1 Mucin Secretion Assay (ELISA for MUC5AC/MUC5B) Treatment->Assay1 Assay2 Mucus Viscoelasticity (Rheometry) Treatment->Assay2 Assay3 Ciliary Beat Frequency (High-Speed Microscopy) Treatment->Assay3 Assay4 Ion Transport & ASL Height (Ussing Chamber & Confocal) Treatment->Assay4 Analysis Quantify Results Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis Comparison Compare to Controls (Vehicle, ATP, NAC, Ambroxol) Analysis->Comparison Conclusion Validate or Refute Hypothesized Mechanism Comparison->Conclusion

Caption: Experimental workflow for validating this compound hydrate's mechanism.

Protocol: Mucin Secretion Quantification

Causality: This protocol directly tests the central hypothesis that this compound hydrate is an expectorant that increases bronchial secretions. By measuring the primary gel-forming mucins, MUC5AC and MUC5B, we can quantify its secretagogue activity. ATP, a potent purinergic agonist, serves as a robust positive control for stimulated mucin secretion.

Methodology:

  • Cell Culture: Culture primary HBECs on permeable supports (e.g., Transwell®) at an ALI for 21-28 days to achieve full differentiation.

  • Pre-incubation: Gently wash the apical surface with a balanced salt solution (e.g., PBS) to remove accumulated mucus. Allow the cells to equilibrate for 30 minutes.

  • Treatment: Add this compound hydrate (e.g., 1 µM to 100 µM) or control compounds (Vehicle, ATP at 100 µM) to the apical surface in a small volume of media. Incubate for a defined period (e.g., 1 hour).

  • Sample Collection: Collect the apical liquid containing the secreted mucins.

  • Quantification: Use a sandwich ELISA kit specific for human MUC5AC and MUC5B to quantify mucin concentrations in the collected samples.[22]

  • Data Analysis: Normalize mucin concentrations to a cellular protein assay (e.g., BCA) from the cell lysates to account for any differences in cell number. Plot the dose-response curve for this compound hydrate and compare its efficacy to the vehicle and ATP controls.

Protocol: Mucus Viscoelasticity Analysis

Causality: The term "liquefy" implies a change in the physical properties of mucus. This protocol assesses whether this compound hydrate directly alters mucus rheology (viscosity and elasticity), a hallmark of mucolytic agents like N-acetylcysteine.

Methodology:

  • Mucus Collection: Collect baseline mucus from differentiated ALI cultures or use a standardized mucus simulant, such as porcine gastric mucin, for consistency.[23]

  • Treatment: Incubate the collected mucus sample with this compound hydrate, N-acetylcysteine (positive control, e.g., 10 mM), or vehicle for 30 minutes at 37°C.

  • Rheological Measurement: Load the treated mucus onto a cone-and-plate rheometer. Perform an oscillatory shear test over a range of frequencies (e.g., 0.1 to 10 Hz) to determine the elastic (G') and viscous (G'') moduli.

  • Data Analysis: Compare the G' and G'' values for this compound hydrate-treated mucus against the vehicle and NAC-treated samples. A significant decrease in both moduli would indicate a direct mucolytic effect.

Protocol: Ciliary Beat Frequency (CBF) Measurement

Causality: Efficient mucus clearance depends not only on mucus properties but also on the propulsive force generated by cilia. This assay determines if this compound hydrate has a mucokinetic effect by modulating ciliary activity, a known mechanism for agents like ambroxol.[15]

Methodology:

  • Cell Culture and Imaging: Use differentiated ALI cultures with active ciliary beating. Place the culture plate on a heated microscope stage (37°C).

  • Treatment: Perfuse the apical surface with medium containing this compound hydrate, a β-agonist like albuterol (positive control), or vehicle.

  • Image Acquisition: Using a high-speed digital camera mounted on an inverted microscope, record video clips (e.g., >100 frames per second) of multiple regions of interest across the culture.

  • CBF Analysis: Analyze the recorded videos using specialized software (e.g., SAVA or CiliaFA) that employs Fourier analysis of pixel intensity changes to calculate the dominant beat frequency in Hertz (Hz).[22][24]

  • Data Analysis: Compare the mean CBF before and after treatment with this compound hydrate and controls. An increase in CBF would suggest a mucokinetic effect.

Protocol: Ion Transport and Airway Surface Liquid (ASL) Regulation

Causality: The hypothesis that this compound hydrate "increases the amount of fluid" in the airways points to a potential modulation of epithelial ion transport, which governs water movement and ASL hydration.[1] The ASL is the thin layer of liquid in which cilia beat and mucus floats; its volume is critical for proper mucociliary clearance.[25][26]

Methodology:

  • Ussing Chamber Electrophysiology:

    • Mount differentiated ALI cultures in an Ussing chamber.

    • Measure the transepithelial electrical resistance (TEER) to confirm barrier integrity.

    • Measure the short-circuit current (Isc), which represents the net electrogenic ion transport.

    • After establishing a baseline, add this compound hydrate to the apical or basolateral chamber and record changes in Isc. Use amiloride (an ENaC blocker) and forskolin/IBMX (a CFTR activator) to dissect effects on sodium absorption versus chloride secretion.

  • ASL Height Measurement:

    • Add a small volume of medium containing a fluorescent dye (e.g., rhodamine-dextran) to the apical surface of ALI cultures.

    • Treat with this compound hydrate or controls.

    • Use a confocal microscope to acquire z-stack images of the fluorescent layer.

    • Measure the thickness of the fluorescent layer to determine the ASL height.

  • Data Analysis: An increase in Isc sensitive to CFTR inhibitors or a decrease in Isc sensitive to ENaC inhibitors would suggest this compound hydrate promotes fluid secretion. This should correlate with a measured increase in ASL height.

Proposed Signaling Pathway and Data Interpretation

While the precise molecular targets of this compound hydrate are unknown, the outcomes of the proposed experiments can help construct a hypothetical signaling pathway.

G cluster_0 Bronchial Epithelial Cell cluster_1 Physiological Outcomes This compound This compound Hydrate Receptor Unknown Receptor / Channel This compound->Receptor SecondMessenger Second Messengers (e.g., Ca²⁺, cAMP) Receptor->SecondMessenger IonChannel Ion Channels (e.g., CFTR, ENaC) IonFlux ↑ Ion & Water Flux IonChannel->IonFlux SecondMessenger->IonChannel SecretoryVesicle Mucin Granule (MUC5AC/MUC5B) SecondMessenger->SecretoryVesicle Cilia Cilia SecondMessenger->Cilia MucinSecretion ↑ Mucin Secretion SecretoryVesicle->MucinSecretion CBF ↑ Ciliary Beat Frequency Cilia->CBF ASL ↑ ASL Height IonFlux->ASL Clearance ↑ Mucociliary Clearance ASL->Clearance MucinSecretion->Clearance CBF->Clearance

Caption: Hypothetical signaling cascade for this compound hydrate in bronchial cells.

A positive result in the mucin secretion assay (Protocol 3.1) and the ASL height assay (Protocol 3.4) would strongly support the historical claim of this compound hydrate as a secretagogue expectorant. A lack of effect in the viscoelasticity assay (Protocol 3.2) would differentiate it from direct mucolytics like NAC. A concurrent increase in CBF (Protocol 3.3) would classify it as an agent with both expectorant and mucokinetic properties, similar to ambroxol. Negative results across all assays would align with the FDA's 1990s assessment regarding lack of efficacy data.

By employing this structured, comparative, and mechanistically-driven approach, researchers can generate the high-quality, reproducible data needed to definitively characterize the action of this compound hydrate on bronchial cells, thereby bringing scientific clarity to a long-standing therapeutic question.

References

  • Vertex AI Search. (n.d.). Ambroxol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ambroxol Hydrochloride?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Guaifenesin?
  • Kardos, P., et al. (n.d.). An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children. NIH.
  • Hashmi, F., & Ghani, M. (2024, May 25). Dextromethorphan Guaifenesin. StatPearls - NCBI Bookshelf - NIH.
  • Pharmacy Freak. (2025, October 9). Mechanism of Action of Ambroxol.
  • PubChem - NIH. (n.d.). This compound hydrate.
  • Patsnap Synapse. (2024, June 14). What is Ambroxol Hydrochloride used for?
  • MedlinePlus Drug Information. (2022, January 15). Guaifenesin.
  • Wikipedia. (n.d.). Guaifenesin.
  • Dr.Oracle. (2025, September 18). What is the mechanism of action of guaifenesin?
  • ResearchGate. (n.d.). Mechanisms of action of N-acetylcysteine (NAC). NAC acts as a...
  • Patsnap Synapse. (2024, June 16). What is this compound Hydrate used for?
  • MIMS Philippines. (n.d.). This compound hydrate: Uses, Dosage, Side Effects and More.
  • PharmaCompass.com. (n.d.). This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry.
  • PubMed. (n.d.). [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin].
  • PubMed. (n.d.). Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine.
  • Dovepress. (2024, October 29). Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review.
  • Wikipedia. (n.d.). This compound.
  • PMC - NIH. (n.d.). N-acetylcysteine decreases airway inflammation and responsiveness in asthma by modulating claudin 18 expression.
  • Arora Aromatics. (n.d.). Natural Alternatives for Cough: Can this compound Hydrate Help?
  • Graedon, J. (2018, October 15). This compound Hydrate Cough Medicine Disappearance Can be Overcome. The People's Pharmacy.
  • Quora. (2023, September 24). Is there any alternative medicine for cough syrup which contains Codeine as an active ingredient?
  • YouTube. (2022, July 20). Acetylcysteine (NAC) - Indications, mechanism of action, NAC potentially best supplement.
  • Cambrex Corporation. (n.d.). This compound Hydrate | API Products.
  • Wikipedia. (n.d.). Acetylcysteine.
  • Graedon, T. (n.d.). How Can You Find this compound Hydrate Cough Medicine? | The People's Pharmacy.
  • PMI Science. (2018, March 15). Human In Vitro Models for Respiratory Toxicology: Evaluation of Goblet Cell Hyperplasia, Mucus Production, and Ciliary Beating Assays.
  • MDPI. (n.d.). Development of an In Vitro System to Study the Interactions of Aerosolized Drugs with Pulmonary Mucus.
  • PMC - NIH. (2020, July 1). Recent Advances in the Development of Novel Drug Candidates for Regulating the Secretion of Pulmonary Mucus.
  • PubMed. (n.d.). [Ion transports across the respiratory epithelium].
  • Selvita. (2025, May 15). In Vitro Phenotypic Models for Asthma, COPD, and IPF.
  • YouTube. (2025, August 15). Demonstration of Action of Mucolytic Drugs in Simple Experiment.
  • PMC - PubMed Central. (n.d.). Mucolytic agents versus placebo for chronic bronchitis or chronic obstructive pulmonary disease.
  • StatPearls - NCBI Bookshelf - NIH. (n.d.). Mucolytic Medications.
  • Frontiers. (n.d.). Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening.
  • American Journal of Respiratory Cell and Molecular Biology. (n.d.). Epithelial organic cation transporters ensure pH-dependent drug absorption in the airway.
  • PubMed. (n.d.). The effect of drugs and other compounds on the ciliary beat frequency of human respiratory epithelium.
  • TargetMol. (n.d.). This compound hydrate.
  • PMC - NIH. (n.d.). Short chain fatty acids stimulate epithelial mucin 2 expression through differential effects on prostaglandin E1 and E2 production by intestinal myofibroblasts.
  • MDPI. (n.d.). Respiratory Ciliary Beat Frequency in COPD: Balancing Oxidative Stress and Pharmacological Treatment.
  • PubMed. (n.d.). Salt and water transport across alveolar and distal airway epithelia in the adult lung.
  • Frontiers. (n.d.). Regulated Mucin Secretion from Airway Epithelial Cells.
  • PMC - NIH. (n.d.). Pulmonary Ionocytes: What Are They Transporting and Which Way?
  • PubMed. (2025, May 8). Mucus and mucin: changes in the mucus barrier in disease states.
  • PubMed. (n.d.). Ion transport by pulmonary epithelia.
  • Spandidos Publications. (2017, September 28). Rebamipide upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation.
  • PMC - PubMed Central - NIH. (n.d.). Airway Mucin Secretion.

Sources

A Comparative Guide to the Neuroprotective Effects of Alpha-Terpineol Versus Other Terpenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Terpenes in Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function, often driven by a complex interplay of oxidative stress, neuroinflammation, and protein aggregation.[1][2][3] In the quest for novel therapeutic agents, natural compounds have garnered significant attention, with terpenes—the aromatic compounds found in many plants—emerging as promising candidates.[4] This guide provides an in-depth technical comparison of the neuroprotective effects of alpha-terpineol against other well-studied terpenes, including alpha-pinene, linalool, and beta-caryophyllene. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for researchers aiming to validate these findings.

Alpha-Terpineol: A Multifaceted Neuroprotective Agent

Alpha-terpineol (α-terpineol) is a monoterpenoid alcohol found in various essential oils, including those from pine and sage.[5] It has demonstrated a range of pharmacological properties, but its neuroprotective potential is of particular interest.[5][6] The primary mechanisms underpinning its neuroprotective effects appear to be its potent antioxidant and anti-inflammatory activities.[1][2][3][5]

Mechanism of Action: Combating Oxidative Stress and Inflammation

Oxidative stress is a key pathological factor in neuronal damage, particularly following events like cerebral ischemia.[5] α-terpineol directly counteracts this by inhibiting lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage.[5] In vivo studies have shown that α-terpineol significantly reduces levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in the hippocampus of rats subjected to cerebral ischemia.[5] This antioxidant action is crucial, as it helps preserve the integrity of neuronal membranes and synaptic plasticity.[5]

Furthermore, in models of Alzheimer's disease, α-terpineol has been shown to increase the levels of superoxide dismutase (SOD), an essential endogenous antioxidant enzyme.[1][7] Beyond its antioxidant capacity, α-terpineol also exhibits significant anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β in the spinal cord.[8] This dual action of mitigating oxidative damage and suppressing neuroinflammation forms the foundation of its neuroprotective profile.

A key area of investigation for neuroprotective compounds is their effect on amyloid-beta (Aβ) plaque formation, a hallmark of Alzheimer's disease.[1][2][3] Studies have demonstrated that α-terpineol can reduce the number of amyloid plaques in the brains of rodent models.[1][7] In vitro experiments further suggest that α-terpineol interferes with the formation of Aβ fibrils, indicating a direct anti-amyloid effect.[1][2][3][7]

Core Signaling Pathway of Alpha-Terpineol

Alpha_Terpineol_Pathway cluster_stress Cellular Stressors cluster_effects Pathological Effects cluster_terpineol Alpha-Terpineol Intervention cluster_outcome Neuroprotective Outcomes Ischemia Cerebral Ischemia OxidativeStress Oxidative Stress (↑ ROS, ↑ MDA) Ischemia->OxidativeStress Abeta Amyloid-Beta (Aβ) Abeta->OxidativeStress Neuroinflammation Neuroinflammation (↑ TNF-α, ↑ IL-1β) Abeta->Neuroinflammation Plaque Aβ Plaque Aggregation Abeta->Plaque LipidPerox ↓ Lipid Peroxidation Inflammation ↓ Pro-inflammatory Cytokines Fibril ↓ Aβ Fibril Formation Terpineol α-Terpineol Terpineol->LipidPerox Inhibits Terpineol->Inflammation Suppresses Terpineol->Fibril Inhibits Neurogenesis ↑ Neurogenesis & Memory LipidPerox->Neurogenesis Inflammation->Neurogenesis Fibril->Neurogenesis

Caption: Proposed neuroprotective mechanism of α-terpineol against common cellular stressors.

Supporting Experimental Data for Alpha-Terpineol
Experimental ModelDosageKey FindingsReference
Rat Model of Cerebral Ischemia100 & 200 mg/kg, IPSignificantly lowered hippocampal MDA levels.[5]
Rat Model of Cerebral Ischemia100 mg/kg, IPImproved spatial memory in Morris water maze test; facilitated LTP induction.[5]
Rat Model of Alzheimer's (Aβ₁₋₄₂ injection)100 mg/kgReduced amyloid plaque counts, improved neurogenesis and long-term memory.[1][2][7]
Rat Model of Alzheimer's (Aβ₁₋₄₂ injection)100 mg/kgIncreased SOD levels and decreased MDA levels in serum.[1][7]
Zebrafish Larvae Model of Parkinson's (MPTP-induced)N/AReduced intracellular ROS, lipid accumulation, and apoptosis; improved locomotor function.[9]

Comparative Analysis with Other Neuroprotective Terpenes

While α-terpineol shows significant promise, it is essential to compare its efficacy against other terpenes that have also been investigated for neuroprotective properties.

Alpha-Pinene (α-Pinene)

A bicyclic monoterpene commonly found in pine trees, α-pinene is known for its anti-inflammatory and antioxidant properties.[10][11] In animal models of Alzheimer's disease, α-pinene has been shown to reduce neuroinflammation by suppressing the TNF-α/NF-κB pathway.[11][12] It effectively decreases levels of MDA and nitric oxide while increasing endogenous antioxidants like glutathione (GSH) and catalase (CAT).[10][11] Like α-terpineol, it improves spatial learning and memory in rats with Aβ-induced deficits.[11][12] Furthermore, in models of ischemic stroke, α-pinene reduces apoptosis by downregulating the pro-apoptotic Bax gene and upregulating the anti-apoptotic Bcl-2 gene.[13][14]

Linalool

This monoterpene alcohol, found in lavender and coriander, exerts neuroprotection primarily through its anti-inflammatory and antioxidant activities.[15][16] In in vitro models of ischemia, linalool protects neurons from oxygen-glucose deprivation-induced injury by scavenging free radicals and restoring the activity of SOD and catalase.[15] It has also been shown to inhibit neuroinflammation by suppressing the activation of NF-κB and reducing the production of pro-inflammatory cytokines.[16][17] In a rat model of Parkinson's disease, linalool treatment reversed the increase in nitrite content and lipid peroxidation in the brain and improved behavioral alterations.[18]

Beta-Caryophyllene (β-Caryophyllene)

A sesquiterpene found in black pepper and cloves, β-caryophyllene is unique in its ability to act as a selective agonist of the cannabinoid type 2 (CB2) receptor.[19][20] This interaction is central to its neuroprotective effects. Activation of CB2 receptors helps modulate neuroinflammation and protect neurons.[20][21] In models of Alzheimer's disease, β-caryophyllene protects microglial cells from Aβ-induced toxicity, reduces the release of pro-inflammatory cytokines (TNF-α, IL-6), and enhances the secretion of the anti-inflammatory cytokine IL-10.[22] It achieves this by inhibiting the NF-κB pathway.[22] In cerebral ischemia models, β-caryophyllene has been shown to reduce neuronal damage by inhibiting necroptotic cell death and the associated inflammatory response.[23]

Comparative Summary of Neuroprotective Terpenes
TerpeneClassKey Mechanism(s)Primary Receptor/TargetNoteworthy Effects
Alpha-Terpineol Monoterpenoid AlcoholAntioxidant, Anti-inflammatory, Anti-amyloidogenicN/AReduces Aβ plaque formation and lipid peroxidation.[1][5]
Alpha-Pinene Bicyclic MonoterpeneAnti-inflammatory, Antioxidant, Anti-apoptoticTNF-α/NF-κB pathwaySuppresses apoptosis by modulating Bax/Bcl-2 ratio.[11][12][13][14]
Linalool Monoterpenoid AlcoholAntioxidant, Anti-inflammatoryNF-κB pathwayRestores endogenous antioxidant enzyme (SOD, CAT) activity.[15][17]
Beta-Caryophyllene Bicyclic SesquiterpeneAnti-inflammatory, Anti-necroptotic, CannabimimeticCB2 Receptor, NF-κB pathwayUnique agonist of the CB2 receptor, modulating microglial activation.[19][20][22]

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of findings in the study of terpene neuroprotection, standardized and robust experimental protocols are paramount. The choice of assay depends on the specific mechanism being investigated, from general cell viability to specific signaling pathway activation.

In Vitro Experimental Workflow

The following diagram outlines a typical workflow for the initial in vitro screening of a terpene's neuroprotective potential. This self-validating system begins with assessing cytotoxicity to determine a safe dose range before moving on to efficacy testing in a disease model.

In_Vitro_Workflow cluster_setup Phase 1: Assay Setup & Dose Ranging cluster_neurotox Phase 2: Neurotoxicity Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) DoseRange 2. Dose-Response Assay (MTT/XTT) Determine non-toxic concentrations of Terpene Culture->DoseRange Pretreat 3. Pre-treat cells with non-toxic Terpene concentrations DoseRange->Pretreat Select Doses Induce 4. Induce Neurotoxicity (e.g., H₂O₂, Aβ, MPP+) Pretreat->Induce Viability 5a. Cell Viability (MTT, LDH Assay) Induce->Viability Oxidative 5b. Oxidative Stress (ROS, MDA, SOD Assays) Induce->Oxidative Inflammation 5c. Inflammation (ELISA for TNF-α, IL-6) Induce->Inflammation Apoptosis 5d. Apoptosis (Annexin V/PI, Western Blot for Caspase-3, Bax/Bcl-2) Induce->Apoptosis

Caption: A standardized workflow for in vitro assessment of a terpene's neuroprotective effects.

Protocol 1: Assessment of Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[24][25][26]

Causality: This assay is chosen for its sensitivity to mitochondrial function, which is often compromised early in the process of cell death.[24] A reduction in the conversion of MTT to formazan indicates mitochondrial dysfunction and a loss of cell viability.

Methodology:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[27]

  • Treatment: Pre-treat the cells with various concentrations of the test terpene (e.g., α-terpineol) for 2-24 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress) and incubate for the desired period (e.g., 24 hours). Include control wells (untreated cells) and vehicle control wells (cells treated with the solvent used for the terpene, typically <0.1% DMSO).[27]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[28] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[28]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control group.

Protocol 2: In Vivo Assessment of Spatial Memory (Morris Water Maze)

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents, particularly hippocampal-dependent memory.[5]

Causality: This test is selected because many neurodegenerative conditions and ischemic events specifically impair hippocampal function.[5] An animal's ability to find a hidden platform using spatial cues is a direct measure of this cognitive function. Improved performance in terpene-treated animals suggests a preservation or restoration of memory.

Methodology:

  • Apparatus: Use a circular pool (approx. 1.5 m in diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.

  • Animal Model: Use an appropriate rodent model of neurodegeneration (e.g., rats with induced cerebral ischemia or Aβ injection).[5]

  • Treatment Regimen: Administer the terpene (e.g., α-terpineol 100 mg/kg, IP) or vehicle daily for a set period (e.g., 7 days post-injury).[5]

  • Training Trials (Acquisition Phase): For 4-5 consecutive days, conduct 4 trials per day for each rat. In each trial, the rat is placed in the water at one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If it fails, it is guided to the platform.

  • Data Collection: Record the time taken to find the platform (escape latency) and the path length using a video tracking system. A decrease in escape latency over the training days indicates learning.

  • Probe Trial: 24 hours after the last training trial, remove the platform and allow the rat to swim freely for 60 seconds.

  • Analysis: Measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the exact platform location. A significant preference for the target quadrant in the treated group compared to the disease-model control group indicates memory retention.[5]

Conclusion and Future Directions

Alpha-terpineol demonstrates robust, multi-faceted neuroprotective effects, primarily through its potent antioxidant and anti-inflammatory actions, as well as its ability to interfere with amyloid-beta aggregation.[1][2][7] When compared to other terpenes like α-pinene, linalool, and β-caryophyllene, it holds its own as a promising therapeutic candidate. While all four terpenes effectively combat oxidative stress and inflammation, β-caryophyllene offers a unique mechanism through its interaction with the CB2 receptor, making it particularly interesting for conditions with a strong neuroinflammatory component.

The choice of terpene for a specific therapeutic application may depend on the primary driver of the neurodegenerative process. For diseases where amyloid pathology is central, α-terpineol's anti-amyloidogenic properties are highly relevant.[1][7] For conditions involving significant apoptosis, α-pinene's modulation of the Bax/Bcl-2 pathway is a key advantage.[13][14]

Future research should focus on direct, head-to-head comparative studies of these terpenes in the same experimental models to provide a more definitive assessment of their relative potency. Furthermore, investigating potential synergistic effects between these compounds could unlock even more powerful neuroprotective strategies. Elucidating the precise molecular targets of α-terpineol and linalool will be crucial for their advancement as clinically viable neuroprotective agents.

References
  • A systematic review on the neuroprotective perspectives of beta-caryophyllene.
  • Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in r
  • Neuroprotective effects of (-)
  • Multi-Target Protective Effects of β-Caryophyllene (BCP)
  • A systematic review on the neuroprotective perspectives of beta-caryophyllene. PubMed.
  • L-linalool exerts a neuroprotective action on hemiparkinsonian r
  • Neuroprotective Effect of (-)-Linalool against Sodium Nitroprusside-Induced Cytotoxicity. Hilaris Publisher.
  • The Neuroprotective Effects of Beta-Caryophyllene. doTERRA Essential Oils.
  • Neuro-protective effect of Linalool against spinal cord injury in rats and the mechanism involved.
  • Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status.
  • A study on alpha-terpineol in Alzheimer's disease with the use of rodent in vivo model, restraint stress effect and in vitro Amyloid beta fibrils. SciELO.
  • Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae. PubMed.
  • Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease r
  • Neuroprotective effect of alpha‐pinene is mediated by suppression of the TNF‐α/NF‐κB pathway in Alzheimer's disease rat model.
  • Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion.
  • Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro.
  • Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. PubMed.
  • A study on alpha-terpineol in Alzheimer's disease with the use of rodent in vivo model, restraint stress effect and in vitro Amyloid beta fibrils.
  • Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae.
  • Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflamm
  • A study on alpha-terpineol in Alzheimer's disease with the use of rodent in vivo model, restraint stress effect and in vitro Amyloid beta fibrils. ScienceOpen.
  • Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.
  • Recent updates on bioactive properties of α-terpineol. Journal of Essential Oil Research.
  • Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin. Benchchem.
  • Assessment of cell viability in primary neuronal cultures. PubMed.
  • A study on alpha-terpineol in Alzheimer's disease with the use of rodent in vivo model, restraint stress effect and in vitro A. SciELO.
  • MTT assay and its use in cell viability and prolifer
  • Cell Viability Assay Service.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Terpin

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and compliant management of all laboratory materials. Terpin, commonly encountered as this compound Monohydrate, is a valuable compound in various research and development applications. However, its disposal requires a meticulous approach to ensure personnel safety, environmental protection, and regulatory adherence. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and field-proven practices.

The Foundation of Safe Disposal: Hazard Assessment & Causality

Understanding the "why" behind disposal protocols is critical. The specific properties of this compound dictate the necessary precautions. While often not classified as a hazardous substance by European regulations, its physical and chemical characteristics warrant careful handling and disposal, and it's crucial to consult the specific Safety Data Sheet (SDS) for the product in use.[1]

  • Health Hazards : this compound, in its solid, powdered form, can cause skin and eye irritation upon contact.[2] Inhalation of dust can also lead to respiratory irritation. These health risks are the direct cause for mandating specific Personal Protective Equipment (PPE) to create a barrier between the chemical and the user.

  • Physical & Chemical Hazards : this compound is a stable solid under recommended storage conditions.[1][3] However, the primary physical hazard arises from the potential for dust formation, which increases the risk of inhalation.[1][4] Chemically, it is incompatible with strong oxidizing agents and strong mineral acids, which can lead to hazardous reactions.[3][5] Consequently, waste segregation is a non-negotiable step to prevent accidental chemical reactions within a waste container. During a fire, hazardous decomposition can produce carbon oxides.[1][5]

  • Environmental Hazards : While many safety data sheets lack specific ecotoxicity data for this compound,[5][6] the guiding principle for all laboratory chemicals is to prevent their release into the environment.[4] Pharmaceuticals and their precursors are recognized as emerging environmental contaminants that can impact aquatic ecosystems.[7][8] Therefore, discharging this compound waste into drains or disposing of it with general refuse is unacceptable and environmentally irresponsible.

Immediate Safety: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is a direct response to the hazards identified above.

PPE ItemStandard / SpecificationRationale for Use
Safety Goggles ANSI Z87.1 / EN 166Protects eyes from irritation or injury due to dust or splashes.[1]
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and potential irritation.[1][4] Gloves must be inspected before use and disposed of properly after handling.[1]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH/EN-approved respiratorRequired if dust generation is unavoidable or if working outside of a well-ventilated area to prevent respiratory irritation.[2]

Core Disposal Protocol: A Step-by-Step Framework

Proper disposal is a systematic process that begins with characterization and ends with compliant removal. Following these steps ensures a self-validating system of safety and compliance.

Step 1: Waste Characterization

This is the most critical step and a legal requirement for the waste generator under the Resource Conservation and Recovery Act (RCRA).[9] You must determine if your this compound waste is hazardous.

  • Pure this compound : In its pure, solid form, this compound is not typically listed as a federal hazardous waste.[5] However, state or local regulations may differ.

  • This compound Mixtures : If this compound has been mixed with a listed hazardous solvent (e.g., ethanol, butane, isopropyl alcohol), the entire mixture is considered hazardous waste and must be managed as such.[10][11] This is a common scenario in extraction and purification processes.

Step 2: Segregation and Containment

Proper containment prevents accidental reactions and ensures the waste is ready for its final disposal pathway.

  • Segregate : Keep this compound waste separate from incompatible materials, especially strong oxidizing agents.[3][5]

  • Contain : Place the waste in a suitable, sealable, and clearly labeled container.[1][4] The container must be in good condition with no leaks.

  • Label : The waste container must be labeled in accordance with your institution's policies and local regulations. At a minimum, the label should clearly state "this compound Waste" and list any other constituents. If determined to be hazardous, it must be labeled as "Hazardous Waste" with all required information.

Step 3: Selecting the Correct Disposal Pathway

The appropriate disposal method depends directly on the waste characterization. The following workflow illustrates the decision-making process.

Terpin_Disposal_Workflow start Start: this compound Waste Generation characterize Step 1: Characterize Waste (40 CFR 262.11) start->characterize decision1 Is waste mixed with a listed hazardous solvent? characterize->decision1 hazardous_path Manage as Regulated Hazardous Waste decision1->hazardous_path  Yes non_hazardous_path Manage as Non-Regulated Chemical Waste decision1->non_hazardous_path  No licensed_contractor Dispose via Licensed Hazardous Waste Contractor hazardous_path->licensed_contractor consult_ehs Consult Facility EHS & Local Regulations non_hazardous_path->consult_ehs approved_plant Dispose via Approved Waste Disposal Plant consult_ehs->approved_plant decon_packaging Decontaminate Packaging (e.g., Triple-Rinse) licensed_contractor->decon_packaging approved_plant->decon_packaging recycle_landfill Recycle or Landfill Empty Packaging per Facility Protocol decon_packaging->recycle_landfill

Decision Workflow for this compound Waste Disposal.

Ultimately, the contents should be disposed of at an approved waste disposal plant in accordance with all federal, state, and local regulations.[2]

Protocol for Accidental Spills

In the event of a small, contained spill of solid this compound, follow this procedure:

  • Ensure Safety : Alert personnel in the immediate area. Ensure the area is well-ventilated and that you are wearing the appropriate PPE (see Section 2). Remove all sources of ignition.[4]

  • Containment : Prevent the spill from spreading or entering drains.[4]

  • Clean-Up : Carefully sweep or vacuum the solid material. Avoid creating dust .[1][2] Use non-sparking tools if there is any fire risk.[4]

  • Collect : Place the collected material and any contaminated cleaning supplies (e.g., wipes) into a suitable, labeled container for disposal.

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Manage the spill cleanup waste according to the protocol in Section 3.

Regulatory and Compliance Grounding

Proper chemical disposal is governed by several authoritative bodies. Adherence to these regulations is mandatory.

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[12] This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA) : OSHA sets standards for worker safety, including the Hazard Communication Standard (29 CFR 1910.1200), which mandates access to SDSs, and regulations on handling solvent waste and flammable liquids.[13][14] All personnel handling chemical waste must receive appropriate training.[15]

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a culture of safety and environmental stewardship. Always prioritize a conservative approach: when in doubt, treat the waste as hazardous and consult your institution's Environmental Health & Safety (EHS) department for guidance.

References

  • Indenta Chemicals. (n.d.).
  • Metascience. (n.d.).
  • Scribd. (n.d.).
  • AIE Pharmaceuticals. (2023). The Environmental Impact of Gum Turpentine Production. [Link]
  • Cleanchem Laboratories. (n.d.).
  • West Liberty University. (2005).
  • Monarch Waste Co. (n.d.).
  • Maine Labpack. (n.d.). Cannabis Waste Management & Dispensary Recycling. [Link]
  • GAIACA. (n.d.). Hazardous Cannabis Waste Management. [Link]
  • Occupational Safety and Health Administration. (n.d.). 1926.
  • Occupational Safety and Health Administration. (n.d.).
  • U.S. Environmental Protection Agency. (2022).
  • Therapeutics Initiative. (2023). Reducing the adverse environmental impacts of prescribing. [Link]
  • Journal of Psychiatry Reform. (2022).
  • PubMed Central. (n.d.). Potential ecological footprints of active pharmaceutical ingredients: an examination of risk factors in low-, middle- and high-income countries. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Terpin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous and safe handling of chemical compounds is paramount. Terpin, often in the form of this compound hydrate, is a common reagent utilized for its therapeutic properties, notably as an expectorant. While not classified as a highly hazardous substance, its nature as a fine crystalline powder necessitates a robust understanding and implementation of appropriate Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel.[1][2] This guide provides an in-depth, experience-driven framework for selecting and using PPE when handling this compound, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Part 1: Hazard Identification and Foundational Risk Assessment

Before any chemical is handled, a thorough risk assessment is a mandatory first step. This is not merely a bureaucratic exercise; it is the logical foundation upon which all safety protocols are built. For this compound, the primary physical form is a colorless or white crystalline powder.[1] The key hazards stem directly from this form.

Primary Hazards Associated with this compound Powder:

  • Inhalation: Fine dust particles can become airborne during transfer, weighing, or mixing. Inhalation may lead to irritation of the respiratory tract.[3][4]

  • Eye Contact: Airborne particles can easily contact the eyes, causing mechanical irritation.[1][3][4]

  • Skin Contact: While not a significant irritant for most, prolonged contact can be drying and good laboratory practice dictates minimizing all chemical-to-skin exposure.[3][4]

  • Combustibility: Like many organic powders, this compound dust can be combustible at high temperatures, although it does not have unusual fire or explosion hazards noted under normal conditions.[1][3][5]

The first and most critical reference for any specific chemical is its Safety Data Sheet (SDS) . The SDS provides detailed information on hazards, handling, and emergency measures.[1][2][3][4][5] Always review the SDS from your specific supplier before beginning work.

The risk assessment process follows a clear, logical path. It is a self-validating system because each step informs the next, ensuring that the selected controls are appropriate for the identified risks.

RiskAssessment A Identify Hazards (Review SDS for this compound) B Assess Risks (Inhalation, Eye Contact, Skin Contact) A->B informs C Select PPE & Controls (Engineering, Administrative, PPE) B->C dictates D Implement Protocol & Provide Training C->D enables

Caption: Risk assessment workflow for handling this compound.

Part 2: Core PPE Requirements: A Task-Based Approach

The selection of PPE is not a one-size-fits-all directive. It must be tailored to the specific task and the potential for exposure. Below, we detail the necessary PPE, explaining the causality behind each choice.

Eye and Face Protection

Why it's essential: The eyes are highly susceptible to irritation from airborne crystalline particles. Preventing this exposure is a non-negotiable aspect of laboratory safety.[6]

  • Minimum Requirement: For low-energy tasks like weighing small quantities in a contained space, safety glasses with side shields meeting the ANSI Z87.1 standard are required.[7][8][9] This standard ensures the eyewear has been tested for impact resistance and provides a basic barrier against dust.[8][10]

  • Elevated Risk: When handling larger quantities or performing operations with a higher risk of splashing (e.g., creating a solution), chemical splash goggles should be worn. Goggles provide a complete seal around the eyes, offering superior protection against both dust and liquid splashes.[6][9][11]

Skin and Body Protection

Why it's essential: This layer of protection prevents direct skin contact and protects personal clothing from contamination.[6][12]

  • Gloves: Nitrile gloves are the standard for handling solid chemicals like this compound.[11] They provide an effective barrier against incidental contact. It is critical to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your skin.[2]

  • Lab Coat: A standard, long-sleeved lab coat should always be worn to protect skin and clothing.[3]

Respiratory Protection

Why it's essential: To prevent the inhalation of airborne this compound dust, which can cause respiratory irritation.[3][4] The need for respiratory protection is highly dependent on the engineering controls available.

  • With Engineering Controls: When handling this compound inside a certified chemical fume hood or in a well-ventilated area where dust generation is minimal, a respirator is typically not required.[3] The airflow of the hood contains the powder and prevents it from entering the operator's breathing zone.

  • Without Adequate Engineering Controls: If you are handling quantities large enough to generate visible dust outside of a fume hood, a NIOSH-approved N95 respirator is necessary.[13][14][15] The "N95" designation means the respirator filters at least 95% of airborne particles and is a crucial defense against inhaling chemical dusts.[15][16][17]

The following table summarizes PPE selection based on the specific laboratory task.

TaskEye ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Small Quantities (<10g) in Fume Hood ANSI Z87.1 Safety GlassesNitrile Gloves, Lab CoatNot generally required
Weighing Large Quantities (>10g) on Open Bench Chemical Splash GogglesNitrile Gloves, Lab CoatNIOSH-approved N95 Respirator
Transferring Powder (Any Quantity) Chemical Splash GogglesNitrile Gloves, Lab CoatN95 Respirator (if dust is visible)
Preparing Solutions Chemical Splash GogglesNitrile Gloves, Lab CoatNot generally required (if powder is wetted)

Part 3: Operational and Disposal Plans

A safe protocol is a complete protocol. It must cover the entire workflow from preparation to disposal.

Step-by-Step Handling Protocol

This workflow is designed as a self-validating system, with checks built in to ensure safety at each stage.

HandlingWorkflow prep Preparation Verify fume hood/ventilation is operational. Assemble and inspect all required PPE. Locate nearest eyewash station and safety shower. don Don PPE Don lab coat. Don safety glasses/goggles. Don N95 respirator (if required). Don nitrile gloves. prep->don Proceed if safe handle Chemical Handling Perform task (e.g., weighing) in designated area. Minimize dust creation using careful technique. Clean any spills immediately. don->handle doff Doff PPE Remove gloves using proper technique. Remove lab coat. Remove respirator/goggles. handle->doff wash Final Step Wash hands thoroughly with soap and water. doff->wash

Caption: Step-by-step workflow for safely handling this compound.

Disposal Plan: A Critical Final Step

Proper disposal is essential to protect both personnel and the environment.

  • Waste this compound: Unused or waste this compound is not typically classified as hazardous waste.[1] However, it should be collected in a suitable, closed container, clearly labeled, and disposed of in accordance with all local and institutional regulations.[2] Never dispose of chemical solids in a standard trash bin or down the drain.

  • Contaminated PPE:

    • Gloves: Disposable nitrile gloves contaminated with this compound should be disposed of in the laboratory's solid waste stream.

    • Lab Coats: Reusable lab coats should be professionally laundered by a service familiar with laboratory apparel.

    • Respirators: Disposable N95 respirators should be discarded after use.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle this compound with confidence, ensuring a safe and compliant laboratory environment. This commitment to safety protocols not only protects the individual but also upholds the integrity of the scientific process.

References

  • This compound Hydrate Safety D
  • ANSI Z87.1: Safety Glasses Standards, Eye Protection Standards. (2023-02-03). SafetyGearPro. [Link]
  • What Does ANSI Z87.1 Certified Mean?. (2021-10-18). Safety Glasses USA. [Link]
  • Understanding ANSI Z87.1: Primary vs. Secondary Eye Protection. (2024-04-12). Paulson Manufacturing. [Link]
  • ANSI/ISEA Z87.1 Standard [Eye Protection + Safety Glasses]. (2018-01-26).
  • Material Safety Data Sheet this compound Hydr
  • Material Safety Data Sheet - this compound hydrate. (2005-10-10). ScienceLab.com. [Link]
  • ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. ANSI Blog. [Link]
  • NIOSH N95 Respir
  • PPE and Safety for Chemical Handling. (2020-07-14).
  • PPE for Chemical Handling: Simple Safety Guide for Workplaces. Safety Nigeria. [Link]
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024-04-05). Servier. [Link]
  • The Power of Protection: N95 Masks, NIOSH Certification, and Proper Usage. (2024-04-06). SafetyKing. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • FREQUENTLY ASKED QUESTIONS REGARDING N95 RESPIR
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • N95 respir
  • Disposable Dust / Mist N95 Respir
  • Employer Responsibilities Under OSHA's New Crystalline Silica Rules. (2018-09-24). EHS Today. [Link]
  • 1926.1153 - Respirable crystalline silica.
  • Silica, Crystalline - Overview.
  • OSHA Construction Crystalline Silica Regul
  • OSHA Crystalline Silica Rule. Seton. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpin
Reactant of Route 2
Terpin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.